Product packaging for 2,4-Diacetylphloroglucinol(Cat. No.:CAS No. 2161-86-6)

2,4-Diacetylphloroglucinol

货号: B043620
CAS 编号: 2161-86-6
分子量: 210.18 g/mol
InChI 键: PIFFQYJYNWXNGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2,4-Diacetylphloroglucinol (DAPG) is a potent polyketide metabolite primarily produced by biocontrol strains of Pseudomonas fluorescens, serving as a key model compound in the study of bacterial secondary metabolism and microbial ecology. Its primary research value lies in its broad-spectrum antibiotic, antifungal, and anthelmintic activities, making it a critical subject for investigations into natural biocontrol agents for sustainable agriculture and the suppression of soil-borne plant pathogens. The mechanism of action of DAPG is multifaceted; it functions as an ionophore, disrupting mitochondrial function and cellular pH homeostasis in target organisms, leading to induced apoptosis and growth inhibition. Furthermore, DAPG is a well-characterized signaling molecule involved in the phenomenon known as "priming," where it systemically induces defense responses in plants, enhancing their resistance to subsequent pathogen attacks. Beyond microbiology and plant pathology, DAPG is gaining significant interest in cancer research for its ability to selectively induce apoptosis in cancer cells by targeting the mitochondria, positioning it as a promising lead compound for novel chemotherapeutic strategies. This reagent is essential for researchers exploring microbial interactions, natural product synthesis, and the development of new anti-infective and anticancer agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O5 B043620 2,4-Diacetylphloroglucinol CAS No. 2161-86-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(3-acetyl-2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFFQYJYNWXNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175995
Record name 2,4-Diacetylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2161-86-6
Record name 2,4-Diacetylphloroglucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2161-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diacetylphloroglucinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diacetylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diacetylbenzene-1,3,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIACETYLPHLOROGLUCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV4YYO3WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of Biocontrol: An In-depth Technical Guide to 2,4-Diacetylphloroglucinol Biosynthesis in Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diacetylphloroglucinol (DAPG) is a broad-spectrum antibiotic produced by several species of the bacterial genus Pseudomonas, most notably fluorescent pseudomonads such as P. fluorescens and P. protegens. This polyketide metabolite is a key determinant in the biocontrol activity of these bacteria against a wide range of plant pathogens, including fungi, oomycetes, and bacteria.[1][2][3] The ability of DAPG-producing Pseudomonas to suppress soil-borne diseases has made its biosynthetic pathway a subject of intense research, with implications for the development of novel bio-pesticides and therapeutic agents. This technical guide provides a comprehensive overview of the DAPG biosynthesis pathway, its intricate regulatory networks, and the experimental methodologies used to elucidate its function.

The DAPG Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of DAPG is orchestrated by the phl gene cluster, which is highly conserved among DAPG-producing pseudomonads.[1][4] The core biosynthetic pathway involves the conversion of three molecules of malonyl-CoA into the final product, this compound.

The key enzymatic steps are as follows:

  • Phloroglucinol (PG) Synthesis: The pathway is initiated by the type III polyketide synthase, PhlD , which catalyzes the condensation of three molecules of malonyl-CoA to form the precursor molecule, phloroglucinol (PG).[5][6][7]

  • First Acetylation: The enzyme complex PhlACB then catalyzes the first acetylation of PG, resulting in the formation of monoacetylphloroglucinol (MAPG).[5][6]

  • Second Acetylation: The same PhlACB enzyme complex is responsible for the second acetylation step, converting MAPG into the final product, this compound (DAPG).[5][6]

The genes encoding these enzymes, phlA, phlB, phlC, and phlD, are organized into a single operon, phlACBD, ensuring their coordinated expression.[5]

DAPG_Biosynthesis_Pathway cluster_enzymes MalonylCoA 3x Malonyl-CoA PG Phloroglucinol (PG) MalonylCoA->PG MAPG Monoacetylphloroglucinol (MAPG) PG->MAPG DAPG This compound (DAPG) MAPG->DAPG PhlD PhlD PhlD->PG PhlACB PhlACB PhlACB->MAPG PhlACB->DAPG

DAPG Biosynthesis Pathway

The phl Gene Cluster: Genetic Organization and Function

The phl gene cluster encompasses more than just the core biosynthetic genes. It also includes genes involved in regulation, transport, and degradation of DAPG. The typical organization of the phl locus is phlACBDEFGH.[2]

GeneFunction
phlA Part of the acetyltransferase complex that converts PG to MAPG and MAPG to DAPG.[5][6]
phlC Part of the acetyltransferase complex that converts PG to MAPG and MAPG to DAPG.[5][6]
phlB Part of the acetyltransferase complex that converts PG to MAPG and MAPG to DAPG.[5][6]
phlD Type III polyketide synthase that synthesizes phloroglucinol (PG) from malonyl-CoA.[5][6][7]
phlE Encodes a putative permease of the major facilitator superfamily, likely involved in DAPG efflux and resistance.[2]
phlF Encodes a TetR-family transcriptional repressor that negatively regulates the phlACBD operon.[1][5][8]
phlG Encodes a hydrolase that degrades DAPG to the less toxic monoacetylphloroglucinol (MAPG).[2][9][10]
phlH Encodes a TetR-family transcriptional repressor that negatively regulates the phlG gene.[2]

Quantitative Data on DAPG Biosynthesis

The production of DAPG is a tightly regulated and quantifiable process. Below are tables summarizing key quantitative data from various studies.

Table 1: Enzyme Kinetics of Key Biosynthetic Enzymes
EnzymeSubstrateKm (µM)kcat (s-1)Reference
PhlDMalonyl-CoA13 ± 10.4 ± 0.07[11]
PhlG2,4-DAPG14033[9]
Table 2: 2,4-DAPG Production in Pseudomonas fluorescens Wild-Type and Mutant Strains
StrainRelevant Genotype2,4-DAPG Production (µg/mL per OD600)Reference
2P24Wild-type~1.5[12]
ΔibaGibaG deletion mutant~0.5[12]
ΔpsrApsrA deletion mutantSignificantly increased[13]
ΔphlFphlF deletion mutantEnhanced severalfold[8]
ΔphlHphlH deletion mutantSignificantly decreased[2]
ΔphlGphlG deletion mutantSignificantly increased[2]

Regulation of DAPG Biosynthesis: A Complex Signaling Network

The biosynthesis of DAPG is not a constitutive process but is instead meticulously controlled by a hierarchical and interconnected regulatory network. This network integrates various internal and external signals to ensure that DAPG is produced at the appropriate time and in the correct amount.

Transcriptional Regulation
  • PhlF - The Gatekeeper Repressor: The TetR-family transcriptional repressor, PhlF , binds to the promoter region of the phlACBD operon, thereby preventing its transcription.[1][8] This repression is relieved by DAPG itself, which acts as an autoinducer by binding to PhlF and causing its dissociation from the DNA.[1][8] This positive feedback loop allows for a rapid increase in DAPG production once a certain threshold concentration is reached.

  • PhlH - Controlling Degradation: Another TetR-family repressor, PhlH , controls the expression of the phlG gene, which encodes the DAPG-degrading enzyme.[2] DAPG and its precursor MAPG can act as signaling molecules that modulate the binding of PhlH to its target, thereby activating the expression of phlG and leading to a negative feedback loop that fine-tunes DAPG levels.[2]

  • Global Regulators: Several global regulatory proteins also influence DAPG biosynthesis, including PsrA , which directly binds to the phlA promoter, and the sigma factors RpoS and RpoD .[13]

Post-Transcriptional Regulation: The Gac/Rsm Pathway

The Gac/Rsm (Global regulator of Antibiotic and Cyanide) signal transduction pathway is a major post-transcriptional regulatory system in Pseudomonas.[14]

  • Signal Perception: The sensor kinase GacS perceives an unknown environmental signal.

  • Phosphorylation Cascade: Upon activation, GacS autophosphorylates and then transfers the phosphate group to its cognate response regulator, GacA .

  • Activation of Small RNAs: Phosphorylated GacA activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ .

  • Sequestration of Repressor Proteins: These sRNAs bind to and sequester the translational repressor proteins RsmA and RsmE .

  • Translation of phl mRNA: In the absence of RsmA/E binding, the phlACBD mRNA is translated, leading to the production of DAPG biosynthetic enzymes.[14]

DAPG_Regulation cluster_transcriptional Transcriptional Regulation cluster_post_transcriptional Post-Transcriptional Regulation (Gac/Rsm Pathway) phlACBD phlACBD operon phl_mRNA phlACBD mRNA phlACBD->phl_mRNA transcription phlG phlG gene PhlF PhlF PhlF->phlACBD represses PhlH PhlH PhlH->phlG represses DAPG_signal DAPG DAPG_signal->PhlF inactivates DAPG_signal->PhlH inactivates MAPG_signal MAPG MAPG_signal->PhlH inactivates PsrA PsrA PsrA->phlACBD represses GacS GacS GacA GacA GacS->GacA activates sRNAs sRNAs (RsmX, Y, Z) GacA->sRNAs activates transcription RsmAE RsmA/E sRNAs->RsmAE sequesters RsmAE->phl_mRNA represses translation DAPG_enzymes DAPG Biosynthesis Enzymes phl_mRNA->DAPG_enzymes translation DAPG_enzymes->DAPG_signal produces

Regulatory Network of DAPG Biosynthesis

Experimental Protocols: A Guide to Key Methodologies

The elucidation of the DAPG biosynthesis pathway and its regulation has been made possible through a variety of molecular and biochemical techniques. Below are detailed protocols for some of the key experiments.

Construction of Isogenic Mutants in Pseudomonas

This protocol describes a general method for creating in-frame, unmarked gene deletions in Pseudomonas using a suicide vector and sacB-based counter-selection.

  • Primer Design and Amplification of Flanking Regions:

    • Design primers to amplify ~500 bp upstream and ~500 bp downstream of the target gene.

    • Incorporate restriction sites into the primers for subsequent cloning.

    • Perform PCR to amplify the upstream and downstream flanking regions from wild-type Pseudomonas genomic DNA.

  • Splicing by Overlap Extension (SOE) PCR:

    • Join the upstream and downstream fragments in a second PCR reaction using the outermost primers. The overlapping sequences of the internal primers will allow the fragments to anneal and be extended.

  • Cloning into a Suicide Vector:

    • Digest the SOE-PCR product and a suicide vector (e.g., pEX18Tc) with the appropriate restriction enzymes.

    • Ligate the SOE product into the suicide vector. The vector should contain a selectable marker (e.g., antibiotic resistance) and the sacB gene for counter-selection.

  • Transformation into E. coli and Conjugation into Pseudomonas:

    • Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α).

    • Select for transformants on media containing the appropriate antibiotic.

    • Verify the construct by restriction digest and sequencing.

    • Transfer the suicide vector from E. coli to the target Pseudomonas strain via biparental or triparental mating.

  • Selection for Single Crossover Events:

    • Plate the conjugation mixture on a medium that selects for the Pseudomonas recipient and contains the antibiotic to which the suicide vector confers resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Counter-selection for Double Crossover Events:

    • Inoculate single crossover colonies into a non-selective liquid medium and grow overnight to allow for the second recombination event to occur.

    • Plate serial dilutions of the overnight culture onto a medium containing sucrose (e.g., 10-15%). The sacB gene product is toxic in the presence of sucrose, so only cells that have lost the vector backbone (through a second crossover) will survive.

  • Screening and Confirmation of Deletion Mutants:

    • Patch the sucrose-resistant colonies onto plates with and without the antibiotic to identify clones that have lost the vector.

    • Perform colony PCR using primers that flank the deleted gene to confirm the deletion. The PCR product from the mutant should be smaller than that from the wild-type.

    • Confirm the deletion by DNA sequencing.

Mutant_Construction_Workflow start Start: Target Gene in Pseudomonas Genome pcr_flanks PCR Amplification of Upstream and Downstream Flanks start->pcr_flanks soe_pcr Splicing by Overlap Extension (SOE) PCR pcr_flanks->soe_pcr clone_suicide Clone SOE Product into Suicide Vector (with sacB) soe_pcr->clone_suicide transform_ecoli Transform into E. coli clone_suicide->transform_ecoli conjugate_pseudo Conjugate into Pseudomonas transform_ecoli->conjugate_pseudo select_single Select for Single Crossover (Antibiotic Resistance) conjugate_pseudo->select_single counter_select Counter-select for Double Crossover (Sucrose Resistance) select_single->counter_select screen_confirm Screen and Confirm Deletion (PCR & Sequencing) counter_select->screen_confirm end End: Isogenic Mutant Strain screen_confirm->end

Workflow for Isogenic Mutant Construction
Quantification of 2,4-DAPG by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of DAPG from bacterial cultures.

  • Sample Preparation:

    • Grow Pseudomonas strains in a suitable liquid medium (e.g., King's B broth) under appropriate conditions.

    • Centrifuge a known volume of the culture to pellet the cells.

    • Acidify the supernatant to pH 2.0 with concentrated HCl.

  • Extraction:

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or in a rotary evaporator.

  • Resuspension and Filtration:

    • Resuspend the dried extract in a known volume of methanol.

    • Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile in water (both often acidified with a small amount of trifluoroacetic acid or formic acid). A typical gradient might start at 40% acetonitrile and increase to 100% over 15-20 minutes.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 270 nm (the approximate absorbance maximum for DAPG).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure 2,4-DAPG.

    • Integrate the peak area corresponding to DAPG in the chromatograms of the samples.

    • Calculate the concentration of DAPG in the original culture by comparing the peak area to the standard curve, taking into account the dilution and concentration factors from the extraction process.

Electrophoretic Mobility Shift Assay (EMSA) for PhlF-DNA Binding

This protocol describes how to perform an EMSA to demonstrate the binding of the PhlF repressor protein to its DNA target sequence in the phlA promoter.

  • Preparation of the DNA Probe:

    • Synthesize two complementary oligonucleotides corresponding to the DNA region of interest (e.g., the phlO operator site).

    • Label one of the oligonucleotides at the 5' or 3' end with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., 32P).

    • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

    • Purify the labeled probe.

  • Protein Purification:

    • Clone the phlF gene into an expression vector (e.g., with a His-tag).

    • Overexpress the PhlF protein in E. coli.

    • Purify the PhlF protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Determine the protein concentration.

  • Binding Reaction:

    • Set up binding reactions in a small volume (e.g., 20 µL) containing:

      • Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, glycerol).

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

      • A constant amount of the labeled DNA probe.

      • Increasing amounts of the purified PhlF protein.

    • For competition assays, add an excess of unlabeled specific competitor DNA (the same sequence as the probe) or non-specific competitor DNA to separate reactions before adding the protein.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Native Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a non-denaturing polyacrylamide gel (e.g., 6% acrylamide) in a suitable running buffer (e.g., 0.5x TBE).

    • Pre-run the gel to equilibrate the temperature.

    • Load the binding reactions into the wells of the gel.

    • Run the gel at a constant voltage in the cold room (4°C) until the loading dye has migrated an appropriate distance.

  • Detection:

    • For biotin-labeled probes: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the biotin-labeled DNA using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

    • For radioactively labeled probes: Dry the gel and expose it to a phosphor screen or X-ray film.

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

Conclusion and Future Perspectives

The this compound biosynthesis pathway in Pseudomonas is a paradigm of secondary metabolite production, characterized by a well-defined enzymatic cascade and a sophisticated, multi-layered regulatory network. The information presented in this guide highlights the significant progress made in understanding this system, from the molecular genetics of the phl operon to the intricate signaling pathways that govern its expression.

For researchers and scientists, this knowledge provides a solid foundation for further investigations into the ecological roles of DAPG and the evolution of its biosynthesis. For drug development professionals, the DAPG pathway offers a potential source of novel antimicrobial compounds and a model system for studying the regulation of antibiotic production. Future research will likely focus on the discovery of new regulatory elements, the engineering of Pseudomonas strains for enhanced DAPG production, and the exploration of the therapeutic potential of DAPG and its derivatives. The continued elucidation of this fascinating biosynthetic pathway will undoubtedly pave the way for innovative applications in agriculture and medicine.

References

A Technical Guide to the Natural Sources of 2,4-Diacetylphloroglucinol (2,4-DAPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of 2,4-Diacetylphloroglucinol (2,4-DAPG), a polyketide antibiotic with significant potential in agriculture and medicine. The document details the primary microbial producers, the genetic basis of its biosynthesis and regulation, quantitative production data, and detailed experimental protocols for its isolation and quantification.

Primary Natural Sources of 2,4-DAPG

2,4-DAPG is a secondary metabolite predominantly produced by soil-dwelling fluorescent bacteria of the genus Pseudomonas. These bacteria play a crucial role in the natural suppression of soil-borne plant pathogens. The ability to synthesize 2,4-DAPG is not ubiquitous among pseudomonads but is found in specific species and strains.

Key bacterial species known to produce 2,4-DAPG include:

  • Pseudomonas fluorescens[1][2][3]

  • Pseudomonas protegens[4][5][6]

  • Pseudomonas brassicacearum[4][7]

  • Pseudomonas kilonensis[4][5][7]

  • Pseudomonas thivervalensis[4][7]

  • Pseudomonas gingeri[4][7]

  • Pseudomonas aurantiaca

  • Lysobacter gummosus

While the majority of 2,4-DAPG producers belong to the Pseudomonas fluorescens group, some studies have identified the biosynthetic genes in other bacteria, including some in the Betaproteobacteria class, suggesting a wider distribution than previously thought.[4][7]

Genetic Basis of 2,4-DAPG Biosynthesis and Regulation

The biosynthesis of 2,4-DAPG is orchestrated by a conserved gene cluster, commonly referred to as the phl locus.[8] This cluster typically spans approximately 8 kilobases and contains genes responsible for the synthesis, transport, and regulation of this antibiotic.

The core components of the phl gene cluster are:

  • phlACBD : This operon encodes the biosynthetic enzymes.[2][9]

    • PhlD : A type III polyketide synthase that catalyzes the initial step, the condensation of three molecules of malonyl-CoA to form the precursor phloroglucinol (PG).[2][5]

    • PhlA, PhlB, and PhlC : These proteins form a complex that sequentially acetylates phloroglucinol to monoacetylphloroglucinol (MAPG) and then to 2,4-DAPG.[2]

  • phlE : Encodes a putative efflux pump, likely involved in the transport of 2,4-DAPG out of the bacterial cell.

  • phlF : Encodes a TetR-family transcriptional repressor that negatively regulates the expression of the phlACBD operon. 2,4-DAPG itself acts as an autoinducer by binding to PhlF, thereby derepressing the operon and creating a positive feedback loop.

  • phlH : Encodes another transcriptional regulator that represses the expression of phlG.[10]

  • phlG : Encodes a hydrolase that can convert 2,4-DAPG back to MAPG.[4]

The regulation of the phl gene cluster is complex and can be influenced by various environmental cues and other bacterial metabolites.

Quantitative Production of 2,4-DAPG

The yield of 2,4-DAPG can vary significantly between different bacterial strains and is heavily influenced by cultivation conditions such as media composition, temperature, and aeration. The following table summarizes quantitative data on 2,4-DAPG production from various studies.

Bacterial Strain Cultivation Conditions 2,4-DAPG Concentration Reference
Pseudomonas fluorescens Q2-87Wheat rhizosphere (Ritzville silt loam)2.1 µg/g of root + rhizosphere soil[3]
Pseudomonas fluorescens Q2-87(pPHL5122) (overproducing strain)Wheat rhizosphere (Ritzville silt loam)2.4 µg/g of root + rhizosphere soil[3]
Pseudomonas fluorescens Q2-87Wheat rhizosphere (Shano silt loam)0.47 µg/g of root + rhizosphere soil[3]
Pseudomonas fluorescens Q2-87(pPHL5122) (overproducing strain)Wheat rhizosphere (Shano silt loam)1.3 µg/g of root + rhizosphere soil[3]
Pseudomonas fluorescens CHA0OSG medium, late exponential phase~100 µM[11]
Pseudomonas sp. F113SA medium, 12°CMaximum production (specific concentration not stated)[12]
Pseudomonas fluorescens JM-1Pigment-producing medium, 28°C, 5 daysNot explicitly quantified, but production confirmed[13]
Pseudomonas protegens DTU9.1KB malt agar, 30°C, 24hProduction detected by LC-MS[14]

Experimental Protocols

Cultivation of 2,4-DAPG-Producing Bacteria

Objective: To cultivate Pseudomonas species for the optimal production of 2,4-DAPG.

Materials:

  • Selected Pseudomonas strain

  • King's B (KB) medium, Pigment Production Medium (PPM), or S1 medium

  • Incubator shaker

Procedure:

  • Prepare the desired liquid medium (e.g., King's B broth).

  • Inoculate the medium with a fresh culture of the selected Pseudomonas strain.

  • Incubate the culture at a temperature between 25°C and 30°C with shaking (e.g., 180-200 rpm) for 24 to 72 hours. Optimal production is often observed in the late exponential to early stationary phase of growth.[11]

  • For solid media cultivation, streak the bacteria on agar plates of the chosen medium and incubate under the same temperature conditions.

Extraction of 2,4-DAPG from Bacterial Cultures

Objective: To extract 2,4-DAPG from liquid or solid bacterial cultures.

Materials:

  • Bacterial culture

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Rotary evaporator or nitrogen evaporator

  • Methanol or acetonitrile

Procedure:

  • For liquid cultures: a. Acidify the bacterial culture to a pH of approximately 2.0 using HCl or TFA.[3][11] b. Transfer the acidified culture to a separatory funnel. c. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate. d. Collect the upper ethyl acetate layer. e. Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.[3] f. Pool the ethyl acetate extracts.

  • For solid cultures: a. Macerate the agar culture in a suitable buffer or water. b. Centrifuge the mixture to pellet the agar and bacterial cells. c. Collect the supernatant and proceed with the liquid culture extraction protocol from step 1a.

  • Drying and Reconstitution: a. Evaporate the pooled ethyl acetate extracts to dryness using a rotary evaporator or under a stream of nitrogen. b. Reconstitute the dried extract in a small, known volume of methanol or acetonitrile for subsequent analysis.

Quantification of 2,4-DAPG by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 2,4-DAPG in the prepared extracts.

Materials:

  • Reconstituted sample extract

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • 2,4-DAPG analytical standard

Procedure:

  • Preparation of Mobile Phase: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or 0.1% TFA.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.[7][12]

    • Detection Wavelength: 270 nm.[7]

    • Injection Volume: 20 µL.[7]

    • Gradient Elution: A common gradient starts with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds. An example gradient is a linear gradient from 10% to 100% acetonitrile over a set period.[14] An isocratic elution with a fixed ratio of acetonitrile and acidified water can also be used.[2]

  • Standard Curve: Prepare a series of dilutions of the 2,4-DAPG analytical standard in the mobile phase to create a standard curve of known concentrations versus peak area.

  • Sample Analysis: Inject the reconstituted sample extract into the HPLC system.

  • Quantification: Identify the 2,4-DAPG peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 2,4-DAPG in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Biosynthetic Pathway of 2,4-DAPG

2,4-DAPG Biosynthesis Malonyl_CoA 3x Malonyl-CoA Phloroglucinol Phloroglucinol (PG) Malonyl_CoA->Phloroglucinol PhlD PhlD MAPG Monoacetylphloroglucinol (MAPG) Phloroglucinol->MAPG PhlACB PhlACB DAPG This compound (2,4-DAPG) MAPG->DAPG PhlD->Phloroglucinol PhlACB->MAPG PhlACB->DAPG

Caption: Biosynthetic pathway of this compound.

Regulation of the phl Gene Cluster

phl Gene Regulation cluster_genes phl Gene Cluster phlF phlF PhlF PhlF protein phlF->PhlF phlACBD phlACBD DAPG 2,4-DAPG phlACBD->DAPG biosynthesis phlH phlH PhlH PhlH protein phlH->PhlH phlG phlG MAPG MAPG phlG->MAPG degradation PhlF->phlACBD PhlH->phlG DAPG->phlG DAPG->PhlF inactivation

Caption: Regulatory network of the phl gene cluster.

Experimental Workflow for 2,4-DAPG Extraction and Quantification

DAPG_Workflow start Bacterial Culture (Liquid or Solid) acidify Acidification (pH 2.0) start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution in Methanol/Acetonitrile evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc quantify Quantification (vs. Standard Curve) hplc->quantify

Caption: Workflow for 2,4-DAPG extraction and quantification.

References

2,4-Diacetylphloroglucinol: A Technical Guide to its Discovery, History, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Diacetylphloroglucinol (2,4-DAPG) is a phenolic secondary metabolite produced by various soil bacteria, most notably certain strains of fluorescent Pseudomonas species. This compound has garnered significant attention in the scientific community for its broad-spectrum antibiotic properties, playing a crucial role in the biological control of plant pathogens. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, mechanism of action, and key experimental protocols related to 2,4-DAPG.

Discovery and History

The antibiotic properties of certain fluorescent Pseudomonas strains were recognized for their ability to suppress soilborne plant pathogens. The identification of this compound as a key active compound was a significant breakthrough in understanding these suppressive phenomena. Early research focused on isolating and characterizing the antimicrobial substances produced by these bacteria. For instance, Pseudomonas sp. strain F113, isolated from the rhizosphere of sugar beets, was shown to produce an antibiotic compound that was later identified as 2,4-DAPG[1]. This discovery paved the way for more in-depth studies into its biosynthesis, genetic regulation, and mode of action. It is now established that 2,4-DAPG is a major factor in the natural suppression of diseases like take-all of wheat, black root rot of tobacco, and tomato wilt, caused by various fungal pathogens[2].

Producing Organisms: 2,4-DAPG is primarily produced by Gram-negative bacteria, including:

  • Pseudomonas fluorescens[3]

  • Pseudomonas protegens[3]

  • Pseudomonas aurantiaca[3]

  • Lysobacter gummosus[3]

  • Recently, the biosynthetic cluster for 2,4-DAPG has also been identified in strains of Chromobacterium vaccinii[4].

Biosynthesis and Regulation

The biosynthesis of 2,4-DAPG is a well-characterized process involving a conserved gene cluster known as the phl locus.

The phl Gene Cluster

The core biosynthetic genes are organized in the phlACBD operon[5][6].

  • phlD: Encodes a type III polyketide synthase that catalyzes the initial step, the condensation of three molecules of malonyl-CoA to form the precursor phloroglucinol (PG)[5].

  • phlA, phlB, phlC: The products of these genes form a complex that catalyzes the two subsequent acetylation steps, converting PG to monoacetylphloroglucinol (MAPG) and finally to 2,4-DAPG[5][6].

  • phlE: Located downstream of phlD, this gene encodes a putative efflux pump of the major facilitator superfamily, likely involved in the transport of 2,4-DAPG out of the bacterial cell[5][6].

  • phlF: This gene, oriented divergently from the phlACBD operon, encodes a transcriptional repressor of the TetR family that regulates the expression of the biosynthetic genes[2][6].

  • phlG: Encodes a hydrolase that can degrade 2,4-DAPG[5].

  • phlH: Encodes another TetR family transcriptional regulator that represses the expression of phlG[5].

Regulatory Pathways

The production of 2,4-DAPG is tightly regulated through a sophisticated network involving both pathway-specific and global regulatory elements.

  • Autoinduction: 2,4-DAPG itself acts as an autoinducer of its own synthesis. It binds to the PhlF repressor, releasing its inhibition on the phlACBD promoter and thus upregulating its own production in a positive feedback loop[2][7][8].

  • Feedback Regulation by PhlH: The PhlH regulator represses the phlG gene, which encodes an enzyme that degrades 2,4-DAPG. The end product 2,4-DAPG and the intermediate MAPG can act as signaling molecules that modulate the binding of PhlH to its target, thereby activating the expression of phlG and creating a negative feedback loop to control the levels of 2,4-DAPG[5].

  • Global Regulation: The Gac/Rsm signaling cascade also plays a crucial post-transcriptional role in regulating 2,4-DAPG biosynthesis[9][10].

A diagram of the 2,4-DAPG biosynthetic pathway and its regulation is presented below.

2,4-DAPG_Biosynthesis_and_Regulation cluster_biosynthesis Biosynthesis Pathway cluster_regulation Regulatory Network MalonylCoA 3x Malonyl-CoA PG Phloroglucinol (PG) MalonylCoA->PG PhlD MAPG Monoacetylphloroglucinol (MAPG) PG->MAPG PhlA/C/B DAPG This compound (2,4-DAPG) MAPG->DAPG PhlA/C/B PhlH PhlH Repressor MAPG->PhlH inactivates DAPG->PhlH inactivates DAPG_out 2,4-DAPG (extracellular) DAPG->DAPG_out PhlE phlD phlD PhlD PhlD phlACB phlACB PhlACB PhlA/C/B Complex phlF phlF PhlF PhlF Repressor phlF->PhlF expresses phlACBD_operon phlACBD operon PhlF->phlACBD_operon represses phlH phlH phlH->PhlH expresses phlG phlG PhlH->phlG represses PhlG PhlG Hydrolase phlG->PhlG expresses PhlG->DAPG degrades DAPG_out->PhlF inactivates phlE phlE PhlE PhlE Efflux Pump phlE->PhlE expresses

Caption: Biosynthesis and regulation of 2,4-DAPG.

Mechanism of Action

2,4-DAPG exhibits a broad spectrum of activity against bacteria, fungi, oomycetes, and nematodes[2][11]. Its primary mode of action is the disruption of cellular membranes and energy metabolism.

  • Proton Ionophore: In fungi and other eukaryotes, 2,4-DAPG acts as a proton ionophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncouples oxidative phosphorylation from ATP synthesis, leading to a depletion of cellular energy and growth inhibition[12][13].

  • Membrane Permeabilization: In bacteria, 2,4-DAPG increases the permeability of the cell membrane, leading to leakage of intracellular components and cell death[14][15]. Atomic force microscopy has shown that it causes disturbances in the outer membrane of E. coli and signs of intracellular leakage in S. aureus[14][15].

  • Inhibition of Quorum Sensing: At subinhibitory concentrations, 2,4-DAPG can interfere with quorum sensing (QS) systems in bacteria. It has been shown to reduce the biosynthesis of acyl-homoserine lactones (AHLs) in Pectobacterium carotovorum in a dose-dependent manner[14][15][16].

  • Effects on Plant Development: 2,4-DAPG can also influence plant root architecture by interacting with auxin-dependent signaling pathways. It has been observed to inhibit primary root growth and stimulate the formation of lateral roots in tomato seedlings[17].

A diagram illustrating the proposed modes of action of 2,4-DAPG is provided below.

2,4-DAPG_Mechanism_of_Action cluster_fungal Fungal/Eukaryotic Cell cluster_bacterial Bacterial Cell cluster_qs Bacterial Population (Subinhibitory Conc.) cluster_plant Plant Root DAPG This compound Mitochondrion Mitochondrion DAPG->Mitochondrion CellMembrane Cell Membrane DAPG->CellMembrane QS_System Quorum Sensing System DAPG->QS_System Auxin_Pathway Auxin Signaling Pathway DAPG->Auxin_Pathway ProtonGradient Proton Gradient Dissipation Mitochondrion->ProtonGradient targets ATP_Synthesis ATP Synthesis Inhibition ProtonGradient->ATP_Synthesis GrowthInhibition Growth Inhibition ATP_Synthesis->GrowthInhibition Permeabilization Increased Permeability CellMembrane->Permeabilization targets Leakage Intracellular Leakage Permeabilization->Leakage CellDeath Cell Death Leakage->CellDeath AHL_Synthesis AHL Synthesis Inhibition QS_System->AHL_Synthesis interferes with Root_Architecture Altered Root Architecture Auxin_Pathway->Root_Architecture interacts with

Caption: Proposed mechanisms of action of 2,4-DAPG.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and production of 2,4-DAPG.

Table 1: Antimicrobial Activity of 2,4-DAPG

Target OrganismAssay TypeConcentration (µg/mL)Reference
Staphylococcus aureus 209PMICNot specified[14]
Staphylococcus aureus 209PBactericidal7.2[14]
Escherichia coli K12MICNot specified[14]
Candida albicans ATCC 10231Biofilm biomass reduction (50%)125[18]
Candida albicans ATCC 10231Biofilm metabolic activity reduction (50%)125[18]
Pythium ultimum var. sporangiiferumEC50 (mycelial growth)Varies (e.g., 16-40)[19]
Ralstonia solanacearumCell viability decrease90[20]

Table 2: Production of 2,4-DAPG by Different Systems

Producing SystemConditionsYieldReference
Engineered E. coliFed-batch fermentation, 36h induction179 mg/L[21]
Pseudomonas fluorescens Q2-87Wheat rhizosphere (Ritzville silt loam)2.1 µg/g of root + soil[22]
P. fluorescens Q2-87 (overproducing strain)Wheat rhizosphere (Ritzville silt loam)2.4 µg/g of root + soil[22]
P. fluorescens Q2-87Wheat rhizosphere (Shano silt loam)0.47 µg/g of root + soil[22]
P. fluorescens Q2-87 (overproducing strain)Wheat rhizosphere (Shano silt loam)1.3 µg/g of root + soil[22]
Pseudomonas sp. F113Optimal (12°C, specific carbon sources)Maximum at 12°C[1]

Experimental Protocols

This section details methodologies for key experiments related to the study of 2,4-DAPG.

Isolation and Purification of 2,4-DAPG from Bacterial Cultures

This protocol is adapted from methodologies described for Pseudomonas species[1][19][20][22].

  • Cultivation: Inoculate the producing bacterial strain (e.g., Pseudomonas protegens) in a suitable liquid medium (e.g., LB broth) and incubate for 24-60 hours with shaking[16][22]. For agar cultures, spread the inoculum on the surface of a suitable agar medium (e.g., Yeast Malt agar)[22].

  • Extraction:

    • Liquid Culture: Acidify the culture supernatant to approximately pH 2.0. Extract the acidified supernatant twice with an equal volume of ethyl acetate[20][22].

    • Agar Culture: Excise agar plugs, section them, and extract with 80% acetone with shaking. Filter the extract, evaporate the acetone, acidify the remaining aqueous solution to pH 2.0, and then extract with ethyl acetate[22].

    • Soil/Rhizosphere: Perform an initial extraction with 80% acetone at an acidic pH to remove interfering polar soil components. After filtration and evaporation, proceed with the ethyl acetate extraction as described for liquid cultures[22].

  • Drying and Concentration: Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract[20].

  • Purification:

    • Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a suitable solvent system (e.g., chloroform:methanol, 9:1)[20].

    • High-Performance Liquid Chromatography (HPLC): Further purify the 2,4-DAPG-containing fractions by HPLC[1][19].

  • Identification and Quantification:

    • Thin-Layer Chromatography (TLC): Monitor the fractions for the presence of 2,4-DAPG using TLC plates and a suitable mobile phase. Visualize spots under UV light (254 nm)[20][23].

    • Spectroscopy: Confirm the identity of the purified compound using UV-Vis spectrophotometry, FT-IR, and NMR spectroscopy[20]. Mass spectrometry (e.g., GC-MS) can be used to determine the molecular weight and fragmentation pattern[20].

    • Quantification: Quantify the amount of 2,4-DAPG using a calibrated HPLC system with a photodiode array detector[1][19].

A workflow diagram for the isolation and identification of 2,4-DAPG is shown below.

DAPG_Isolation_Workflow Start Bacterial Culture (Liquid or Solid) Extraction Solvent Extraction (Ethyl Acetate / Acetone) Start->Extraction Concentration Evaporation & Drying Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChrom Silica Column Chromatography Purification->ColumnChrom HPLC HPLC Purification->HPLC ColumnChrom->HPLC Identification Identification & Quantification HPLC->Identification TLC TLC Identification->TLC Spectroscopy Spectroscopy (UV-Vis, FT-IR, NMR, MS) Identification->Spectroscopy Quant_HPLC Quantitative HPLC Identification->Quant_HPLC End Pure 2,4-DAPG TLC->End Spectroscopy->End Quant_HPLC->End

Caption: Workflow for the isolation and identification of 2,4-DAPG.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on standard microdilution methods[14].

  • Inoculum Preparation: Grow the target bacterial strain to the mid-log phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a final concentration of approximately 10^6 CFU/mL.

  • Serial Dilutions: Prepare a series of twofold dilutions of 2,4-DAPG in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (no 2,4-DAPG) and a negative control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of 2,4-DAPG at which no visible growth of the microorganism is observed.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto a suitable agar medium. Incubate the plates for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Quantification of 2,4-DAPG-Producing Bacteria using Real-Time PCR

This method allows for the quantification of the population of 2,4-DAPG-producing bacteria in environmental samples by targeting the phlD gene[24][25].

  • DNA Extraction: Extract total DNA from the environmental sample (e.g., soil, rhizosphere).

  • Primer Design: Design and optimize primers specific to a conserved region of the phlD gene.

  • Real-Time PCR: Perform real-time PCR using a SYBR Green-based assay. The reaction mixture typically includes the DNA template, phlD-specific primers, and SYBR Green master mix.

  • Standard Curve: Generate a standard curve by running the real-time PCR assay on a dilution series of a known quantity of plasmid DNA containing the phlD gene or genomic DNA from a known phlD+ strain.

  • Quantification: Quantify the number of phlD gene copies in the environmental sample by comparing the threshold cycle (Ct) values to the standard curve. This can then be correlated to the population size of 2,4-DAPG-producing bacteria.

References

The phlD Gene Cluster: A Technical Guide to the Synthesis of 2,4-Diacetylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phlD gene cluster and its central role in the biosynthesis of the broad-spectrum antibiotic, 2,4-diacetylphloroglucinol (2,4-DAPG). This document details the genetic organization, biosynthetic pathway, regulatory networks, and key experimental protocols relevant to the study of this important secondary metabolite.

The phl Gene Cluster: Genetic Organization and Function

The biosynthesis of 2,4-DAPG is orchestrated by a conserved set of genes, collectively known as the phl gene cluster. This cluster typically spans approximately 8 kb and is found in various species of fluorescent Pseudomonas, renowned for their biocontrol properties.[1][2][3] The core components of this cluster are essential for the production, regulation, and transport of 2,4-DAPG.

The genes within the phl cluster are generally organized into distinct transcriptional units. The biosynthetic operon, phlACBD, is responsible for the enzymatic synthesis of 2,4-DAPG.[4] This operon is flanked by regulatory and transport-related genes, including phlF, which encodes a transcriptional repressor, and phlE, which is believed to encode an efflux pump.[4] Additional regulatory elements, such as phlH, and a gene of unknown function, phlI, are also associated with the cluster.[1][2][5]

Table 1: Components of the phl Gene Cluster in Pseudomonas fluorescens

GeneORF Length (bp)Protein Size (amino acids)Predicted Protein Mass (kDa)Putative Function
phlA1,08036037.9Acyl-CoA transferase subunit
phlC55518520.2Acyl-CoA transferase subunit
phlB1,03834637.1Acyl-CoA transferase subunit
phlD1,17339142.8Type III polyketide synthase
phlE1,36545548.9Efflux pump
phlF63321123.5Transcriptional repressor
phlG---2,4-DAPG hydrolase
phlH---Transcriptional regulator

Note: Data compiled from various sources. ORF length, protein size, and predicted mass may vary slightly between different Pseudomonas strains.

The 2,4-DAPG Biosynthetic Pathway

The synthesis of 2,4-DAPG is a multi-step enzymatic process initiated from primary metabolism. The pathway begins with the condensation of three molecules of malonyl-CoA, a key intermediate in fatty acid biosynthesis.

2,4-DAPG Biosynthetic Pathway Malonyl_CoA 3x Malonyl-CoA Phloroglucinol Phloroglucinol (PG) Malonyl_CoA->Phloroglucinol PhlD MAPG Monoacetylphloroglucinol (MAPG) Phloroglucinol->MAPG PhlA, PhlB, PhlC DAPG This compound (2,4-DAPG) MAPG->DAPG PhlA, PhlB, PhlC

Caption: The biosynthetic pathway of 2,4-DAPG from malonyl-CoA.

The key enzyme, PhlD , a type III polyketide synthase, catalyzes the initial cyclization and aromatization of the three malonyl-CoA units to form the phloroglucinol (PG) core. Subsequently, the PhlA, PhlB, and PhlC proteins, which are thought to form an acetyltransferase complex, sequentially add two acetyl groups to the PG ring, yielding monoacetylphloroglucinol (MAPG) as an intermediate and finally 2,4-DAPG.

Regulation of the phl Gene Cluster

The expression of the phl gene cluster is tightly regulated to ensure the timely and appropriate production of 2,4-DAPG, which can be toxic to the producing organism at high concentrations. This regulation occurs primarily at the transcriptional level and involves a sophisticated network of repressors and inducers.

Regulatory Network of the phl Gene Cluster phlF phlF gene PhlF_protein PhlF (Repressor) phlF->PhlF_protein expresses phO phO (Operator) PhlF_protein->phO binds to phlACBD_operon phlACBD operon DAPG 2,4-DAPG phlACBD_operon->DAPG synthesizes DAPG->PhlF_protein inactivates PhlH_protein PhlH (Regulator) DAPG->PhlH_protein inactivates phlH phlH gene phlH->PhlH_protein expresses phlG phlG gene PhlH_protein->phlG represses PhlG_protein PhlG (Hydrolase) phlG->PhlG_protein expresses PhlG_protein->DAPG degrades phO->phlACBD_operon represses transcription

Caption: Regulatory network of the phl gene cluster.

The primary regulator of the phlACBD operon is the PhlF protein, a transcriptional repressor of the TetR family.[4][6] PhlF binds to a specific operator site, designated phO, located in the promoter region of the phlA gene, thereby blocking transcription.[4][6][7] The PhlF binding site contains a characteristic inverted repeat sequence.[4][7]

Interestingly, 2,4-DAPG itself acts as an autoinducer of its own synthesis.[6] At sufficient concentrations, 2,4-DAPG binds to the PhlF repressor, causing a conformational change that prevents it from binding to the phO operator site. This de-repression leads to the transcription of the phlACBD operon and a subsequent increase in 2,4-DAPG production, forming a positive feedback loop.

Another layer of regulation is provided by the PhlH protein, which controls the expression of PhlG , a hydrolase that degrades 2,4-DAPG.[5][8][9] PhlH acts as a repressor of phlG transcription.[5][8][9] Similar to PhlF, the repressive activity of PhlH is alleviated by the binding of 2,4-DAPG and its precursor, MAPG.[5][9] This creates a negative feedback loop where high levels of 2,4-DAPG induce its own degradation, allowing the cell to fine-tune the intracellular concentration of this potent antibiotic.

Quantitative Data on 2,4-DAPG Production

The production of 2,4-DAPG varies significantly among different Pseudomonas strains and is influenced by environmental factors such as nutrient availability and temperature. The table below summarizes 2,4-DAPG production levels reported for various strains.

Table 2: 2,4-DAPG Production by Various Pseudomonas Strains

StrainGrowth MediumTemperature (°C)2,4-DAPG Concentration (µg/mL or µg/g of root)Reference
P. fluorescens Q2-87YM Broth22-24>100 µg/mL[10]
P. fluorescens Q2-87 (on wheat roots)Ritzville silt loam-2.1 µg/g of root[11]
P. fluorescens Q2-87(pPHL5122) (on wheat roots)Ritzville silt loam-2.4 µg/g of root[11]
P. fluorescens F113-12Maximum production[12]
P. fluorescens VSMKU3054--MIC against R. solanacearum: 90 µg/mL[13]

Note: This table provides a selection of reported values and is not exhaustive. Direct comparison between studies may be challenging due to variations in experimental conditions.

Key Experimental Protocols

Quantification of 2,4-DAPG by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of 2,4-DAPG from bacterial cultures.

1. Sample Preparation and Extraction:

  • Centrifuge a known volume of bacterial culture (e.g., 10 mL) to pellet the cells.

  • Acidify the supernatant to pH 2.0 with an appropriate acid (e.g., trifluoroacetic acid).

  • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a rotary evaporator.

  • Resuspend the dried extract in a known volume of the mobile phase (e.g., 1 mL of acetonitrile/water).

  • Filter the resuspended extract through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid. A typical gradient might start at 40% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 270 nm, the maximum absorbance of 2,4-DAPG.[14][15]

  • Quantification: Generate a standard curve using pure 2,4-DAPG of known concentrations. Calculate the concentration of 2,4-DAPG in the samples by comparing their peak areas to the standard curve.

Quantification of the phlD Gene by Real-Time PCR (qPCR)

This protocol provides a framework for quantifying the abundance of the phlD gene in environmental samples like soil or rhizosphere.

1. DNA Extraction:

  • Extract total genomic DNA from a known amount of soil or rhizosphere sample using a commercially available soil DNA extraction kit, following the manufacturer's instructions.

  • Quantify the extracted DNA using a spectrophotometer or a fluorometer.

2. qPCR Reaction Setup:

  • Prepare a reaction mixture containing:

    • SYBR Green qPCR master mix

    • Forward and reverse primers specific for the phlD gene

    • Template DNA (a dilution of the extracted genomic DNA)

    • Nuclease-free water

  • Include no-template controls (NTCs) to check for contamination.

  • Prepare a standard curve using a serial dilution of a plasmid containing the phlD gene of known copy number.

3. qPCR Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes.

  • Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds.

    • Annealing/Extension: 60°C for 1 minute.

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the threshold cycle (Ct) for each sample and standard.

  • Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known copy numbers.

  • Calculate the copy number of the phlD gene in the unknown samples by interpolating their Ct values on the standard curve.[16][17][18]

Construction of a phlD Gene Knockout Mutant

This protocol describes a general workflow for creating an unmarked deletion of the phlD gene in Pseudomonas using a suicide vector-based homologous recombination strategy.

Gene Knockout Workflow cluster_0 Plasmid Construction cluster_1 Homologous Recombination in Pseudomonas cluster_2 Mutant Verification Amplify_Flanks 1. Amplify upstream and downstream flanking regions of phlD Clone_Vector 2. Clone flanking regions into a suicide vector (e.g., pEX18Tc) Amplify_Flanks->Clone_Vector Transform_Ecoli 3. Transform E. coli and select for the construct Clone_Vector->Transform_Ecoli Conjugation 4. Conjugate the suicide vector from E. coli into Pseudomonas Transform_Ecoli->Conjugation Single_Crossover 5. Select for single-crossover integrants (antibiotic resistance) Conjugation->Single_Crossover Counter_Selection 6. Counter-select for double-crossover events (e.g., sucrose sensitivity) Single_Crossover->Counter_Selection PCR_Screening 7. Screen colonies by PCR for the phlD deletion Counter_Selection->PCR_Screening Sequencing 8. Sequence the PCR product to confirm the deletion PCR_Screening->Sequencing

Caption: A typical workflow for creating a gene knockout mutant.

1. Construction of the Deletion Vector:

  • Amplify by PCR the upstream and downstream regions (homologous arms, ~500-1000 bp each) flanking the phlD gene from the wild-type Pseudomonas genomic DNA.

  • Clone these two fragments into a suicide vector that cannot replicate in Pseudomonas and carries a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity). The fragments should be cloned in the same orientation as they are in the genome, effectively replacing the phlD gene with the vector's multiple cloning site.

2. Introduction of the Vector into Pseudomonas:

  • Transform the constructed suicide vector into a suitable E. coli strain for conjugation (e.g., a strain carrying the necessary transfer functions).

  • Transfer the vector from E. coli to the target Pseudomonas strain via biparental or triparental mating.

3. Selection of Mutants:

  • Select for Pseudomonas cells that have integrated the suicide vector into their chromosome via a single homologous recombination event. This is done by plating the conjugation mixture on a medium containing an antibiotic to which the suicide vector confers resistance and a carbon source that E. coli cannot utilize.

  • To select for the second recombination event (excision of the vector), culture the single-crossover mutants in a medium without antibiotic selection and then plate them on a medium containing sucrose. Cells that have lost the sacB gene (and thus the integrated vector) will be able to grow, while those that retain it will be killed.

4. Verification of the Deletion:

  • Screen the sucrose-resistant colonies by PCR using primers that flank the phlD gene. The wild-type strain will produce a larger PCR product than the deletion mutant.

  • Confirm the deletion by sequencing the PCR product from the putative mutant.[19][20][21]

This guide provides a foundational understanding of the phlD gene cluster and its role in 2,4-DAPG synthesis. The provided data and protocols serve as a valuable resource for researchers investigating the biosynthesis and regulation of this important antibiotic, with applications in biocontrol, drug discovery, and synthetic biology.

References

Spectroscopic Profile of 2,4-Diacetylphloroglucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diacetylphloroglucinol (DAPG), a naturally occurring phenolic compound with significant biological activities. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
5.98s1HH-5CDCl₃
2.55s6H2 x -COCH₃CDCl₃
5.79s1HAr-Hacetonitrile-d₃
2.63s6H2 x -COCH₃acetonitrile-d₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentSolvent
204.702 x C=Oacetonitrile-d₃
169.592 x C-OHacetonitrile-d₃
167.08C-OHacetonitrile-d₃
104.642 x C-COCH₃acetonitrile-d₃
95.47C-5acetonitrile-d₃
28.582 x -CH₃acetonitrile-d₃
Table 3: Mass Spectrometry Data
m/zInterpretationMethod
210[M]+GC-MS
195[M-CH₃]+GC-MS
177[M-CH₃-H₂O]+GC-MS

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A small quantity of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or acetonitrile-d₃, in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

Instrumentation and Parameters:

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer.

  • ¹H NMR: Spectra are acquired at a frequency of 300 MHz.

  • ¹³C NMR: Spectra are acquired at a frequency of 128 MHz.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

The sample containing this compound is dissolved in a suitable volatile solvent, such as ethyl acetate, prior to injection into the GC-MS system.

Instrumentation and Parameters: An Agilent GC-MS instrument equipped with an HP-5 column (30 m length) is utilized.[1]

  • Carrier Gas: High purity helium is used as the carrier gas.[1]

  • Oven Temperature Program: The initial oven temperature is set at 50°C and gradually increased to 280°C at a rate of 10°C/min.[1]

  • Ionization: Electron Impact (EI) ionization is typically used.

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Purified DAPG Purified DAPG Dissolution Dissolution Purified DAPG->Dissolution NMR Sample NMR Sample Dissolution->NMR Sample Deuterated Solvent MS Sample MS Sample Dissolution->MS Sample Volatile Solvent NMR Spectroscopy NMR Spectroscopy NMR Sample->NMR Spectroscopy Mass Spectrometry Mass Spectrometry MS Sample->Mass Spectrometry Spectral Data Spectral Data NMR Spectroscopy->Spectral Data Mass Spectrometry->Spectral Data Structure Elucidation Structure Elucidation Spectral Data->Structure Elucidation

A logical workflow for the spectroscopic analysis of this compound.

NMR_Signaling_Pathway cluster_H_NMR ¹H NMR Signals cluster_C_NMR ¹³C NMR Signals This compound\n(C10H10O5) This compound (C10H10O5) Aromatic Proton (H-5) Aromatic Proton (H-5) This compound\n(C10H10O5)->Aromatic Proton (H-5) δ ~5.98 ppm Acetyl Protons (-COCH3) Acetyl Protons (-COCH3) This compound\n(C10H10O5)->Acetyl Protons (-COCH3) δ ~2.55 ppm Carbonyl Carbons (C=O) Carbonyl Carbons (C=O) This compound\n(C10H10O5)->Carbonyl Carbons (C=O) δ ~204.7 ppm Aromatic Carbons (C-OH, C-COCH3, C-5) Aromatic Carbons (C-OH, C-COCH3, C-5) This compound\n(C10H10O5)->Aromatic Carbons (C-OH, C-COCH3, C-5) δ 95-170 ppm Methyl Carbons (-CH3) Methyl Carbons (-CH3) This compound\n(C10H10O5)->Methyl Carbons (-CH3) δ ~28.6 ppm

References

A Technical Guide to the Chemical Synthesis of 2,4-Diacetylphloroglucinol (DAPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diacetylphloroglucinol (DAPG) is a polyketide natural product of significant interest within the scientific community. Produced by several species of fluorescent Pseudomonas bacteria, it exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and phytotoxic properties.[1][2] These characteristics make DAPG a compelling molecule for research in agriculture, as a potential biocontrol agent, and in medicine for drug development. This technical guide provides an in-depth overview of the primary chemical synthesis methods for DAPG, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Chemical Synthesis Methodologies

The chemical synthesis of this compound can be primarily achieved through two classical organic reactions: Friedel-Crafts acylation and the Hoesch reaction. Both methods utilize phloroglucinol as the starting aromatic core, taking advantage of its highly activated nature towards electrophilic aromatic substitution.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and high-yielding method for the synthesis of DAPG. This reaction involves the di-acetylation of phloroglucinol using an acetylating agent, typically acetic anhydride, in the presence of a Lewis or Brønsted acid catalyst. Several catalytic systems have been successfully employed, each with its own advantages in terms of yield, reaction conditions, and environmental impact.

CatalystAcetylating AgentSolventTemperature (°C)TimeYield (%)Reference
Boron trifluoride-etherate (BF₃·OEt₂)Acetic AnhydrideNot specifiedNot specifiedNot specified90[1]
Silica Sulfuric Acid (SSA)Acetic AnhydrideSolvent-free (Ultrasound-assisted)6015-20 min95[3]
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)Acetic AnhydrideEthyl AcetateRoom Temperature8-23 hGood to Excellent[4]
Methanesulfonic Acid (MSA)Acetic AnhydrideSolvent-free (Ultrasound-assisted)60Not specified82[3]

Protocol 1: Synthesis of DAPG using Boron Trifluoride-Etherate

This protocol is adapted from a reported convenient synthesis of DAPG.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-acetylphloroglucinol in acetic anhydride.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add boron trifluoride-etherate as the catalyst.

  • Reaction: Allow the reaction to proceed, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. A reported yield for a similar one-step synthesis from 2-acetylphloroglucinol is 90%.[1]

Protocol 2: Ultrasound-Assisted Synthesis of DAPG using Silica Sulfuric Acid (SSA)

This environmentally benign protocol utilizes a solid acid catalyst and ultrasound irradiation.[3]

  • Reactant Mixture: In a round-bottom flask, combine phloroglucinol (1 mmol), acetic anhydride (2 mmol), and silica sulfuric acid (10% w/w).

  • Reaction: Place the flask in an ultrasonic bath and irradiate at 60°C for 15-20 minutes.

  • Work-up: After the reaction is complete, add ethyl acetate to the mixture and stir.

  • Purification: Remove the catalyst by filtration. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary, although this method often yields a product of high purity. A yield of 95% has been reported for this method.[3]

Friedel_Crafts_Acylation Phloroglucinol Phloroglucinol Intermediate Monoacetylphloroglucinol Phloroglucinol->Intermediate + Acetic Anhydride AceticAnhydride Acetic Anhydride DAPG This compound Catalyst Lewis Acid (e.g., BF₃·OEt₂, SSA) Catalyst->Intermediate Catalyst->DAPG Intermediate->DAPG + Acetic Anhydride

Caption: Friedel-Crafts acylation of phloroglucinol to this compound.

Hoesch Reaction

The Hoesch reaction (or Houben-Hoesch reaction) provides an alternative route to aryl ketones from electron-rich arenes and nitriles. For the synthesis of DAPG, phloroglucinol is reacted with two equivalents of a nitrile, such as acetonitrile, in the presence of a Lewis acid catalyst and hydrogen chloride.[5]

The following is a proposed protocol for the diacetylation of phloroglucinol based on the established procedure for mono-acetylation.[6]

  • Reaction Setup: In a flask equipped for gas inlet and protected from moisture, suspend anhydrous phloroglucinol (1 equivalent) and a Lewis acid catalyst (e.g., anhydrous zinc chloride) in anhydrous ether.

  • Reagent Addition: Add anhydrous acetonitrile (at least 2 equivalents).

  • Reaction Initiation: Cool the mixture in an ice-salt bath and bubble dry hydrogen chloride gas through the solution for several hours.

  • Incubation: Seal the flask and store it in a cold environment for several days to allow for the formation of the ketimine hydrochloride intermediate.

  • Hydrolysis: Decant the ether and hydrolyze the resulting precipitate by boiling with water for a few hours.

  • Purification: Cool the aqueous solution and collect the precipitated crude DAPG. The product can be purified by recrystallization.

Note: The specific yield and optimal conditions for the diacetylation of phloroglucinol via the Hoesch reaction are not as well-documented as the Friedel-Crafts acylation.

Hoesch_Reaction Phloroglucinol Phloroglucinol Ketimine Diketimine Intermediate Phloroglucinol->Ketimine Acetonitrile Acetonitrile (2 eq.) Acetonitrile->Ketimine Catalyst 1. HCl, Lewis Acid 2. H₂O, Heat Catalyst->Ketimine DAPG This compound Catalyst->DAPG Ketimine->DAPG

Caption: Hoesch reaction for the synthesis of this compound.

Biosynthesis of this compound

While not a chemical synthesis in the traditional sense, understanding the biosynthetic pathway of DAPG is crucial for researchers exploring microbial production as an alternative to chemical methods. In Pseudomonas fluorescens, the biosynthesis is governed by the phl gene cluster.[7]

The key steps involve:

  • Phloroglucinol Synthesis: The enzyme PhlD, a type III polyketide synthase, catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.

  • Acetylation: The enzymes PhlA, PhlB, and PhlC are involved in the subsequent acetylation of phloroglucinol to monoacetylphloroglucinol (MAPG) and finally to this compound (DAPG).[7]

Biosynthesis_Workflow cluster_cell Pseudomonas fluorescens cluster_process Process MalonylCoA Malonyl-CoA (x3) PhlD PhlD Enzyme MalonylCoA->PhlD Phloroglucinol Phloroglucinol PhlD->Phloroglucinol PhlABC PhlA, PhlB, PhlC Enzymes Phloroglucinol->PhlABC MAPG Monoacetylphloroglucinol PhlABC->MAPG DAPG This compound PhlABC->DAPG MAPG->PhlABC Fermentation Fermentation Extraction Extraction & Purification Fermentation->Extraction FinalProduct Pure DAPG Extraction->FinalProduct

Caption: High-level workflow for the biosynthesis of this compound.

Conclusion

The chemical synthesis of this compound is well-established, with the Friedel-Crafts acylation offering a particularly efficient and high-yielding route. Recent advancements have focused on developing more environmentally friendly catalytic systems for this transformation. The Hoesch reaction presents a viable, albeit less documented, alternative. For researchers interested in sustainable production, the biosynthetic pathway in Pseudomonas fluorescens offers a promising avenue for exploration. This guide provides the foundational knowledge for the synthesis of DAPG, enabling further research and development of this versatile natural product.

References

2,4-Diacetylphloroglucinol: A Technical Guide to a Broad-Spectrum Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diacetylphloroglucinol (DAPG) is a polyketide secondary metabolite produced by several species of fluorescent Pseudomonas, most notably those associated with plant roots.[1][2] This phenolic compound has garnered significant attention for its potent, broad-spectrum antimicrobial activity against a wide range of plant and human pathogens, including bacteria, fungi, oomycetes, and nematodes.[3][4] Its multifaceted mode of action, coupled with its role in complex microbial interactions, makes it a compelling subject for both fundamental research and translational drug development. This technical guide provides an in-depth overview of DAPG, focusing on its antimicrobial properties, biosynthesis, mechanism of action, and key experimental methodologies for its study.

Antimicrobial Spectrum and Efficacy

DAPG exhibits a broad inhibitory and bactericidal/fungicidal activity against a diverse array of microorganisms. Gram-positive bacteria generally show higher susceptibility to DAPG compared to Gram-negative bacteria.[5][6] The compound is also effective against various fungal pathogens, including those of agricultural and clinical relevance.[7][8] The antimicrobial efficacy of DAPG is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of the antibiotic that prevents visible growth or kills 99.9% of the initial inoculum, respectively.

Quantitative Antimicrobial Activity of this compound
Target OrganismStrainActivity MetricConcentration (µg/mL)Reference
Gram-Negative Bacteria
Chromobacterium violaceumATCC 31532MBC48[5]
Escherichia coliK12MBC300[5]
Pectobacterium carotovorumVKM-B1247--[5]
Pseudomonas sp.-Resistant>300[5]
Ralstonia solanacearum-MIC90[9][10]
Gram-Positive Bacteria
Staphylococcus aureus209PMBC2[5]
Enterococcus faeciumICIS 153MBC100[5]
Vancomycin-resistant Staphylococcus aureus (VRSA)VariousMIC4 (mg/L)[11]
Vancomycin hetero-resistant S. aureus (h-VRSA)-MIC4 (mg/L)[11]
Vancomycin-resistant Enterococcus (VRE)Genotype A & BMIC8 (mg/L)[11]
Vancomycin-resistant Enterococcus (VRE)Genotype CResistant>16 (mg/L)[11]
Fungi
Candida albicansATCC 10231MIC125[7]

Mechanism of Action

The primary mode of action of DAPG involves the disruption of cellular membranes.[5][12] In bacteria, this leads to a rapid increase in membrane permeability, causing leakage of intracellular contents and ultimately cell death.[5][12] Atomic force microscopy has visualized these effects as time-dependent disturbances in the outer membrane of Escherichia coli and signs of intracellular leakage in Staphylococcus aureus.[5] Interestingly, DAPG does not appear to induce DNA or protein damage, suggesting its primary target is the cell envelope.[5][12]

In fungi, DAPG's mechanism is also linked to membrane disruption, which leads to the uncoupling of respiration and ATP synthesis.[7][8]

Beyond its direct antimicrobial effects, DAPG also functions as a signaling molecule. At subinhibitory concentrations, it can interfere with quorum sensing (QS) systems in bacteria, such as by reducing the biosynthesis of acyl-homoserine lactones in Pectobacterium carotovorum.[5][12] This disruption of cell-to-cell communication can attenuate virulence and biofilm formation.

DAPG This compound (DAPG) Membrane Bacterial Cell Membrane DAPG->Membrane Direct Interaction QS Quorum Sensing Signaling DAPG->QS Sub-inhibitory Concentration Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Death Cell Death Leakage->Death AHL Reduced Acyl-Homoserine Lactone (AHL) Synthesis QS->AHL Virulence Decreased Virulence & Biofilm Formation AHL->Virulence cluster_genes phl Gene Cluster phlF phlF phlACBD phlACBD operon phlF->phlACBD Represses MAPG Monoacetylphloroglucinol (MAPG) phlACBD->MAPG Catalyzes DAPG This compound (DAPG) phlACBD->DAPG Catalyzes phlH phlH phlG phlG phlH->phlG Represses phlG->DAPG Degrades MalonylCoA Malonyl-CoA DAPG->phlF Inhibits Repression Degradation Degradation Product Start Start: Isolate DAPG and Prepare Inoculum PreparePlate Prepare 96-well plate with serial dilutions of DAPG Start->PreparePlate Inoculate Inoculate wells with microbial suspension PreparePlate->Inoculate Incubate Incubate plate (e.g., 24h at 37°C) Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC PlateMBC Plate aliquots from clear wells onto agar plates ReadMIC->PlateMBC IncubateAgar Incubate agar plates (e.g., 24h at 37°C) PlateMBC->IncubateAgar ReadMBC Read MBC: Lowest concentration with no colony growth IncubateAgar->ReadMBC End End ReadMBC->End

References

The Dual Threat: A Technical Guide to the Antifungal and Antibacterial Activities of 2,4-Diacetylphloroglucinol (2,4-DAPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal and antibacterial properties of 2,4-diacetylphloroglucinol (2,4-DAPG), a naturally occurring phenolic compound produced by several bacterial species, most notably Pseudomonas fluorescens.[1] Renowned for its broad-spectrum antimicrobial activity, 2,4-DAPG is a significant subject of research for its potential applications in agriculture as a biocontrol agent and in medicine as a lead compound for novel antibiotics.[1][2] This document summarizes the quantitative antimicrobial data, details the experimental protocols for its evaluation, and illustrates its mechanisms of action through signaling pathways and experimental workflows.

Antimicrobial Spectrum of 2,4-DAPG: A Quantitative Overview

The efficacy of 2,4-DAPG has been quantified against a wide range of fungal and bacterial pathogens. The following tables present a summary of the reported minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and other measures of antimicrobial activity.

Antifungal Activity Data
Fungal SpeciesActivity MetricConcentration (µg/mL)Reference
Candida albicans ATCC 10231MIC60 - 120[3]
Penicillium digitatumInhibition- (Higher than 2,4-DAPG)[4]
Penicillium italicumInhibition- (Higher than 2,4-DAPG)[4]
Pythium ultimum var. sporangiiferumEC50 (Mycelial Growth)Not specified[5]
Pythium ultimum var. sporangiiferumMIC (Mycelial Growth)Not specified[5]
Fusarium moniliformeInhibition Rate (by P. fluorescens producing 2,4-DAPG)69%[6]
Antibacterial Activity Data
Bacterial SpeciesStrainActivity MetricConcentration (µg/mL)Reference
Chromobacterium violaceumATCC 31532MBC48[7][8]
Escherichia coliK12MBC300[7][8]
Staphylococcus aureus209P--[8]
Vancomycin-Resistant S. aureus (VRSA)Multiple IsolatesMIC4 mg/L (4 µg/mL)[9]
Vancomycin Hetero-Resistant S. aureus (h-VRSA)-MIC4 mg/L (4 µg/mL)[9]
Vancomycin-Resistant Enterococcus (VRE)Genotype A & BMIC8 mg/L (8 µg/mL)[9]
Vancomycin-Resistant Enterococcus (VRE)Genotype CMIC>16 mg/L (>16 µg/mL)[9]
Ralstonia solanacearum-MIC90[10]
Methicillin-Resistant S. aureus (MRSA)-MIC of derivative 7g0.5 - 2[11]

Mechanisms of Antimicrobial Action

The broad-spectrum activity of 2,4-DAPG stems from its ability to disrupt fundamental cellular processes in both fungi and bacteria, primarily by compromising cellular membranes.

Antifungal Mechanism of Action

The primary antifungal mode of action of 2,4-DAPG is the disruption of mitochondrial function. It acts as a proton ionophore, dissipating the proton gradient across the inner mitochondrial membrane.[2] This uncoupling of oxidative phosphorylation inhibits ATP synthesis, leading to cellular energy depletion and growth inhibition.[2][6] Additionally, 2,4-DAPG can cause permeabilization of the plasma membrane, leading to the disorganization and leakage of cellular contents.[6] It has also been observed to inhibit the expression of enzymes like cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[6] Other cellular effects include the inhibition of sporogenesis and zoospore motility, as well as an acceleration of vacuolization.[6]

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrial Disruption DAPG 2,4-DAPG plasma_membrane Plasma Membrane DAPG->plasma_membrane Permeabilization mitochondrion Mitochondrion DAPG->mitochondrion vacuole Vacuole DAPG->vacuole Accelerates Vacuolization cyp51 CYP51 Enzyme DAPG->cyp51 Inhibits Expression cytoplasm Cytoplasm plasma_membrane->cytoplasm Content Leakage growth_inhibition Fungal Growth Inhibition cytoplasm->growth_inhibition proton_gradient Proton Gradient Dissipation mitochondrion->proton_gradient ergosterol_synthesis Ergosterol Biosynthesis ergosterol_synthesis->plasma_membrane Alters Fluidity cyp51->ergosterol_synthesis Blocks atp_synthesis ATP Synthesis Inhibition proton_gradient->atp_synthesis atp_synthesis->growth_inhibition

Caption: Antifungal mechanism of 2,4-DAPG.

Antibacterial Mechanism of Action

In bacteria, the bactericidal action of 2,4-DAPG is primarily associated with the destruction of bacterial barrier structures.[7][8] As a lipophilic molecule, it is thought to interact with the bacterial cell membrane, leading to a rapid increase in membrane permeability.[7] This disruption of the membrane integrity results in the leakage of intracellular components and a loss of cell viability.[7][12] Atomic force microscopy has visualized time-dependent disturbances in the outer membrane of Escherichia coli and signs of intracellular leakage in Staphylococcus aureus upon exposure to 2,4-DAPG.[7][12] At subinhibitory concentrations, 2,4-DAPG has also been shown to interfere with quorum-sensing mediated processes by reducing the biosynthesis of acyl-homoserine lactones in Pectobacterium carotovorum.[7][8]

Antibacterial_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_subinhibitory Subinhibitory Effects DAPG 2,4-DAPG cell_membrane Cell Membrane DAPG->cell_membrane Disrupts Barrier quorum_sensing Quorum Sensing DAPG->quorum_sensing Inhibits intracellular_components Intracellular Components cell_membrane->intracellular_components Leakage cell_death Bacterial Cell Death intracellular_components->cell_death reduced_virulence Reduced Virulence quorum_sensing->reduced_virulence

Caption: Antibacterial mechanism of 2,4-DAPG.

Experimental Protocols for Antimicrobial Activity Assessment

The following section details the methodologies commonly employed to evaluate the antifungal and antibacterial activities of 2,4-DAPG.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Dilution Method:

  • Preparation of 2,4-DAPG Stock Solution: A stock solution of 2,4-DAPG is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.[13]

  • Inoculum Preparation: The test microorganism is cultured overnight and the suspension is adjusted to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).[8][13]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 20-24 hours).[8][13]

  • MIC Determination: The MIC is determined as the lowest concentration of 2,4-DAPG at which no visible growth of the microorganism is observed.[13]

Agar Dilution Method:

  • Preparation of Agar Plates: A series of agar plates containing serial dilutions of 2,4-DAPG are prepared.

  • Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions until growth is clearly visible on the control plate (without 2,4-DAPG).

  • MIC Determination: The MIC is the lowest concentration of 2,4-DAPG that inhibits the visible growth of the microorganism on the agar.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism.

  • Experimental Setup: A standardized inoculum of the test microorganism is added to flasks containing broth with 2,4-DAPG at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a control flask without the compound.[8]

  • Sampling and Plating: At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each flask, serially diluted, and plated onto agar plates.[8]

  • Incubation and Colony Counting: The plates are incubated, and the number of viable cells (CFU/mL) is determined by colony counting.[8]

  • Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 CFU/mL decrease in viable cells is typically considered bactericidal activity.[8]

Anti-Biofilm Activity Assay

This protocol assesses the ability of 2,4-DAPG to inhibit biofilm formation or eradicate pre-formed biofilms.

Inhibition of Biofilm Formation:

  • A standardized microbial suspension is added to the wells of a microtiter plate containing various concentrations of 2,4-DAPG.[3]

  • The plate is incubated to allow for biofilm formation.[3]

  • After incubation, the planktonic cells are removed, and the wells are washed.

  • The remaining biofilm is quantified using methods such as crystal violet staining or a metabolic activity assay (e.g., XTT or MTT).[3]

Eradication of Pre-formed Biofilms:

  • Microorganisms are allowed to form mature biofilms in a microtiter plate.[3]

  • The planktonic cells are removed, and fresh medium containing various concentrations of 2,4-DAPG is added to the wells.[3]

  • The plate is incubated for a further period.

  • The viability of the cells within the biofilm is then quantified.[3]

Experimental_Workflow_MIC start Start prep_dapg Prepare 2,4-DAPG Stock and Serial Dilutions start->prep_dapg prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_dapg->inoculate prep_inoculum->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate read_results Visually Inspect for Growth Inhibition incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Concluding Remarks

This compound continues to be a molecule of significant interest due to its potent and broad-spectrum antifungal and antibacterial activities. Its primary mechanism of action, the disruption of cellular membranes and energy metabolism, makes it an effective antimicrobial agent. The methodologies outlined in this guide provide a framework for the consistent and reliable evaluation of 2,4-DAPG and its derivatives. Further research into the synthesis of novel analogues with enhanced activity and reduced toxicity, as well as in vivo studies to validate its therapeutic potential, will be crucial in harnessing the full capabilities of this remarkable natural product. The synergistic effects of 2,4-DAPG with existing antibiotics also present a promising avenue for combating multidrug-resistant pathogens.[11]

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 2,4-Diacetylphloroglucinol from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the extraction and purification of 2,4-Diacetylphloroglucinol (DAPG), a potent antimicrobial compound, from bacterial cultures, primarily Pseudomonas species. The methodologies described are compiled from established scientific literature and are intended to guide researchers in obtaining high-purity DAPG for various applications, including drug development and agricultural biocontrol.

Introduction

This compound (DAPG) is a polyketide antibiotic produced by several strains of fluorescent Pseudomonas spp.[1][2] It exhibits a broad spectrum of activity against bacteria, fungi, oomycetes, and nematodes, making it a compound of significant interest for its potential applications in agriculture and medicine.[3][4] The biosynthesis of DAPG is orchestrated by the phl gene cluster, which includes genes responsible for the synthesis, regulation, and transport of the compound.[1][3][5] Effective extraction and purification of DAPG are crucial for its characterization, bioactivity studies, and potential commercialization.

Data Presentation: Quantitative Analysis of DAPG Production and Recovery

The following tables summarize quantitative data on DAPG production by various bacterial strains and the efficiency of different extraction methods.

Table 1: Production of this compound by Pseudomonas Strains

Bacterial StrainCulture MediumDAPG YieldReference
Pseudomonas fluorescens Q2-87Not Specified2.1 mg/g of root + rhizosphere soil[6]
P. fluorescens Q2-87(pPHL5122) (overproducing strain)Not Specified2.4 mg/g of root + rhizosphere soil[6]
Pseudomonas sp. strain F113Sucrose-based mediumHigh yields[2][7]
Pseudomonas sp. strain F113Glucose-based mediumVery poor yields[2][7]

Table 2: Extraction Efficiency of this compound

Extraction MethodSample MatrixRecovery EfficiencyReference
Single extraction with 80% acetoneWheat roots with adhering soil54.6%[6]
Second extraction with 80% acetoneWheat roots with adhering soilAdditional 6.1%[6]
Ethyl acetate extraction from acidified brothBroth culture90%[6]
Ethyl acetate extraction from agarAgar culture52%[6]

Experimental Protocols

Protocol 1: Extraction of DAPG from Liquid Bacterial Culture

This protocol describes the extraction of DAPG from a liquid culture of a DAPG-producing bacterial strain.

Materials:

  • Bacterial culture grown in a suitable medium (e.g., King's B broth)

  • Ethyl acetate

  • 1 M HCl

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Grow the bacterial strain in the selected liquid medium to the desired cell density. Factors such as temperature and carbon source can significantly influence DAPG production.[2][7]

  • Centrifuge the culture at 10,000 rpm for 20 minutes at 4°C to pellet the bacterial cells.[8]

  • Collect the cell-free supernatant.

  • Acidify the supernatant to approximately pH 2.0 with 1 M HCl. This protonates the phenolic hydroxyl groups of DAPG, making it more soluble in organic solvents.

  • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) phase.

  • Repeat the extraction of the aqueous phase two more times with an equal volume of ethyl acetate to maximize recovery.

  • Pool the organic phases and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried organic phase to remove the sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.[8]

  • The resulting crude extract can be stored at -20°C for further purification.

Protocol 2: Purification of DAPG using Column Chromatography

This protocol outlines the purification of the crude DAPG extract using silica gel column chromatography.

Materials:

  • Crude DAPG extract

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude DAPG extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., chloroform:methanol 9:1).[8] Visualize the spots under a UV lamp. DAPG will appear as a dark spot.

  • Pool the fractions containing pure DAPG, as determined by TLC.

  • Evaporate the solvent from the pooled fractions to obtain purified DAPG.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification

This protocol details the final purification and quantification of DAPG using reverse-phase HPLC.

Materials:

  • Partially purified DAPG from column chromatography

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Dissolve the DAPG sample in the mobile phase (e.g., 35% acetonitrile with 0.1% TFA).[6]

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute with an isocratic or gradient mobile phase. A common mobile phase is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% TFA) to improve peak shape. The exact gradient will depend on the column and system used.

  • Monitor the elution at a wavelength where DAPG has a strong absorbance, typically around 270 nm.

  • Collect the peak corresponding to DAPG.

  • To quantify DAPG, create a standard curve using a pure DAPG standard of known concentrations.

  • Evaporate the solvent from the collected fraction to obtain highly purified DAPG.

Visualizations

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification bacterial_culture DAPG-producing bacterial strain in liquid medium centrifugation Centrifugation to separate cells and supernatant bacterial_culture->centrifugation acidification Acidification of supernatant (pH 2.0) centrifugation->acidification solvent_extraction Liquid-Liquid Extraction with Ethyl Acetate acidification->solvent_extraction drying Drying and Concentration (Rotary Evaporator) solvent_extraction->drying crude_extract Crude DAPG Extract drying->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis partially_pure Partially Purified DAPG tlc_analysis->partially_pure hplc Reverse-Phase HPLC partially_pure->hplc pure_dapg Pure 2,4-DAPG hplc->pure_dapg

Caption: Experimental workflow for DAPG extraction and purification.

dapg_biosynthesis_pathway cluster_pathway DAPG Biosynthesis and Regulation malonyl_coa Malonyl-CoA phlD PhlD malonyl_coa->phlD Type III PKS phloroglucinol Phloroglucinol (PG) phlACB PhlACB phloroglucinol->phlACB Acetylation mapg Monoacetylphloroglucinol (MAPG) mapg->phlACB Acetylation phlH PhlH (Regulator) mapg->phlH Modulates PhlH binding dapg This compound (DAPG) phlE PhlE (Efflux) dapg->phlE Export phlF PhlF (Repressor) dapg->phlF Induces phlA expression phlG PhlG (Hydrolase) dapg->phlG Degradation dapg->phlH Modulates PhlH binding phlD->phloroglucinol phlACB->mapg phlACB->dapg phl_operon phlACBD Operon phlF->phl_operon Represses transcription phlG->mapg phlH->phlG Represses phlG expression

Caption: Biosynthesis and regulation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,4-Diacetylphloroglucinol (DAPG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Diacetylphloroglucinol (DAPG) is a phenolic polyketide metabolite produced by various microorganisms, notably fluorescent Pseudomonas spp.[1]. It exhibits broad-spectrum antibiotic properties, playing a crucial role in the biological control of plant pathogens[2]. Accurate and reliable quantification of DAPG is essential for research in microbial ecology, natural product discovery, and the development of biocontrol agents. This application note provides a detailed protocol for the quantification of DAPG from microbial cultures using reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle This method utilizes RP-HPLC with a C18 stationary phase to separate DAPG from other components in a sample extract. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with acetonitrile and acidified water allows for the efficient separation and elution of DAPG, which is then detected by a UV spectrophotometer. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a DAPG reference standard.

Materials and Reagents

1.1 Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges (optional, for sample cleanup)[2][4]

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.20 µm or 0.45 µm)[1][4]

  • Glassware: Volumetric flasks, vials, pipettes

1.2 Chemicals and Standards

  • This compound (DAPG) reference standard (>95% purity)[3]

  • Acetonitrile (ACN), HPLC grade[1]

  • Methanol (MeOH), HPLC grade[4]

  • Ethyl acetate, HPLC grade[1]

  • Water, HPLC grade or ultrapure

  • Trifluoroacetic acid (TFA), HPLC grade[1]

  • Formic acid, HPLC grade[5]

Experimental Protocols

2.1 Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of DAPG reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL. A seven-point standard curve is recommended.[1]

2.2 Protocol 1: Sample Preparation from Liquid Culture (Liquid-Liquid Extraction) This protocol is suitable for extracting DAPG from broth cultures.[1]

  • Take a known volume of the microbial culture (e.g., 10 mL).

  • Acidify the culture to pH 2.0 using 10% Trifluoroacetic acid (TFA).[1]

  • Transfer the acidified culture to a separatory funnel and extract twice with an equal volume of ethyl acetate.[1]

  • Pool the organic (ethyl acetate) phases.

  • Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 35% acetonitrile with 0.1% TFA).[1]

  • Filter the reconstituted sample through a 0.20 µm syringe filter into an HPLC vial before analysis.[1]

2.3 Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) This protocol is recommended for complex samples or when higher purity is required.[2][4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by flushing it sequentially with 10 mL of methanol and then 10 mL of HPLC-grade water.[4]

  • Sample Loading: Centrifuge the microbial culture to pellet the cells. Load a known volume (e.g., 5 mL) of the filter-sterilized culture supernatant onto the conditioned cartridge.[4]

  • Washing: Wash the cartridge with 30 mL of HPLC-grade water to remove polar impurities.[4]

  • Elution: Elute the retained DAPG from the cartridge with 20 mL of methanol into a clean collection tube.[4]

  • Final Preparation: Evaporate the methanol eluate to dryness. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase and filter it through a 0.45 µm syringe filter into an HPLC vial.[4]

2.4 HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the column.

  • Run the HPLC method using the conditions outlined in Table 1.

  • Monitor the elution at the specified wavelength. DAPG has been detected at wavelengths of 254 nm and 270 nm.[4][6]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[1]
Mobile Phase B Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)[1]
Gradient Program Example: Start with 10% B, linear gradient to 100% B over 10-20 min, hold for 2 min, return to initial conditions.[5]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature 30 °C or ambient[7]
Detection Wavelength 270 nm[6]
Run Time ~25 minutes (including equilibration)

Data Presentation and Analysis

  • Calibration Curve: Plot the peak area of the DAPG standard against its concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Use the calibration curve equation to calculate the concentration of DAPG in the injected samples based on their measured peak areas.

  • Final Concentration: Adjust the calculated concentration for any dilution or concentration factors used during the sample preparation steps to determine the final concentration in the original sample.

Table 2: Summary of HPLC Method Validation Parameters The validation of the analytical method should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.[8]

Validation ParameterAcceptance CriteriaTypical Result/Comment
Specificity No interference at the retention time of DAPG.The method should be able to differentiate the analyte from other components in the sample matrix.[9]
Linearity (R²) R² ≥ 0.999A linear relationship between concentration and response is observed over the specified range.[10]
Range The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity.[8]Typically 5-100 µg/mL.
Accuracy (% Recovery) 98 - 102%The closeness of the test results to the true value, determined by spike-recovery experiments.[7]
Precision (% RSD) Repeatability (Intra-day) ≤ 2% Intermediate Precision (Inter-day) ≤ 2%Expresses the closeness of agreement between a series of measurements.[7]
Limit of Detection (LOD) S/N ratio ≥ 3:1The lowest concentration of analyte that can be reliably detected.[10]
Limit of Quantification (LOQ) S/N ratio ≥ 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[10]
Robustness % RSD ≤ 2%The method remains unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min) or mobile phase composition (±2%).[9]

Visualized Workflows

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation injection HPLC Injection std_prep->injection sample_prep Sample Preparation sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection (270 nm) separation->detection data_analysis Data Acquisition & Peak Integration detection->data_analysis quant Quantification (vs. Standard Curve) data_analysis->quant G start Liquid Culture Sample acidify Acidify to pH 2.0 with TFA start->acidify extract Extract Twice with Ethyl Acetate acidify->extract evap Evaporate Organic Phase to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute filter Filter (0.2 µm) reconstitute->filter end Inject into HPLC filter->end G start Culture Supernatant condition Condition C18 SPE Cartridge load Load Sample condition->load wash Wash with Water load->wash elute Elute DAPG with Methanol wash->elute evap Evaporate Eluate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Inject into HPLC reconstitute->end

References

Application Notes and Protocols for Testing the Antifungal Activity of 2,4-Diacetylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diacetylphloroglucinol (DAPG) is a phenolic compound produced by several species of Pseudomonas bacteria, known for its broad-spectrum antimicrobial properties. It plays a significant role in the biological control of plant pathogens. These application notes provide detailed protocols for assessing the antifungal activity of DAPG, presenting quantitative data on its efficacy, and visualizing its mechanism of action.

Data Presentation

The antifungal activity of this compound is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of the compound's potency against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MethodReference
Candida albicans60 - 120Broth Microdilution[1]
Candida spp.>128Broth Microdilution
Aspergillus spp.>128Broth Microdilution
Penicillium digitatum-In vitro assay[2][3]
Penicillium italicum-In vitro assay[2][3]
Batrachochytrium dendrobatidis136.13 µM (IC50 = 8.73 µM)Inhibitory Growth Assay[4]

Note: Data for Penicillium species was qualitative in the cited source. Further quantitative studies are recommended.

Table 2: Inhibitory Effects of this compound on Fungal Biofilms and Motility

Fungal SpeciesEffectConcentration (µg/mL)Reference
Candida albicans (Biofilm)Reduction in metabolic activity125 - 500[5]
Plasmopara viticola (Zoospores)Inhibition of motility10
Aphanomyces cochlioides (Zoospores)Inhibition of motility10

Experimental Protocols

Detailed methodologies for key experiments to determine the antifungal activity of this compound are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][5]

1. Materials:

  • This compound (DAPG) stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolate(s) of interest

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Humidified incubator

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration to obtain fresh, viable colonies.

  • Prepare a fungal suspension in sterile saline or PBS.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, conidial suspensions should be prepared and counted using a hemocytometer.

  • Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of the DAPG stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected MIC values (e.g., 0.125 - 256 µg/mL).

  • Add 100 µL of the prepared fungal inoculum to each well containing the DAPG dilutions.

  • Include a positive control (fungal inoculum in medium without DAPG) and a negative control (medium only).

  • Seal the plate or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35-37°C for 24-48 hours, or until sufficient growth is observed in the positive control well.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of DAPG that causes complete visual inhibition of growth.

  • For a more quantitative assessment, the absorbance at a suitable wavelength (e.g., 600 nm) can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the positive control.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

1. Materials:

  • DAPG stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolate(s) of interest

  • Mueller-Hinton Agar (MHA) plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts, if desired)

  • Sterile swabs

  • Forceps

2. Inoculum Preparation:

  • Prepare a fungal suspension as described in the broth microdilution protocol (Protocol 1, step 2).

3. Assay Procedure:

  • Dip a sterile swab into the adjusted fungal suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known amount of the DAPG stock solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

  • Using sterile forceps, place the DAPG-impregnated disks onto the surface of the inoculated agar plate.

  • Include a negative control disk impregnated with the solvent used to dissolve DAPG.

  • Incubate the plates under the same conditions as for the broth microdilution assay.

4. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.

  • A larger zone of inhibition indicates greater susceptibility of the fungus to DAPG.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_results Results fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep dapg_stock DAPG Stock Solution broth_microdilution Broth Microdilution dapg_stock->broth_microdilution disk_diffusion Disk Diffusion dapg_stock->disk_diffusion inoculum_prep->broth_microdilution inoculum_prep->disk_diffusion mic_determination MIC Determination broth_microdilution->mic_determination zone_of_inhibition Zone of Inhibition disk_diffusion->zone_of_inhibition

Caption: Experimental workflow for testing the antifungal activity of DAPG.

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_membrane Fungal Cell Membrane cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects DAPG This compound membrane_permeability Increased Membrane Permeability DAPG->membrane_permeability cyp51 CYP51 Inhibition DAPG->cyp51 membrane_potential Loss of Mitochondrial Membrane Potential DAPG->membrane_potential growth_inhibition Fungal Growth Inhibition membrane_permeability->growth_inhibition ergosterol_synthesis Ergosterol Biosynthesis ergosterol_synthesis->growth_inhibition disrupts membrane integrity leading to cyp51->ergosterol_synthesis inhibits oxphos Uncoupling of Oxidative Phosphorylation membrane_potential->oxphos atp_synthesis Decreased ATP Synthesis oxphos->atp_synthesis atp_synthesis->growth_inhibition

Caption: Proposed antifungal mechanism of action of this compound.

References

Application Notes and Protocols for 2,4-Diacetylphloroglucinol (2,4-DAPG) as a Bio-preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diacetylphloroglucinol (2,4-DAPG) is a phenolic compound produced by several species of Pseudomonas bacteria, notably those associated with plant roots.[1] This natural product has garnered significant attention for its broad-spectrum antimicrobial activity against a wide range of plant and foodborne pathogens, including bacteria and fungi.[1][2] Its potential as a bio-preservative stems from its ability to inhibit microbial growth and biofilm formation, making it a promising alternative to synthetic preservatives in various applications. These application notes provide an overview of 2,4-DAPG's properties, mechanism of action, and protocols for its evaluation as a bio-preservative.

Physicochemical Properties

PropertyValue/Description
Chemical Formula C10H10O4
Molar Mass 194.18 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in organic solvents such as methanol, ethanol, and ethyl acetate. Limited solubility in water.
Biosynthesis Produced by Pseudomonas spp. via the phlACBD gene cluster.[3][4]

Mechanism of Action

The antimicrobial activity of 2,4-DAPG is multifaceted and primarily targets cellular membranes. In bacteria, it rapidly increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[5][6] Atomic force microscopy has revealed time-dependent disturbances in the outer membrane of Escherichia coli and signs of intracellular leakage in Staphylococcus aureus when exposed to 2,4-DAPG.[5][6] While it effectively disrupts bacterial barrier structures, it does not appear to induce DNA or protein damage.[5][6]

In fungi, 2,4-DAPG acts as a proton ionophore, dissipating the proton gradient across the mitochondrial membrane.[2][7] This uncoupling of oxidative phosphorylation from ATP synthesis inhibits cellular energy production and leads to growth inhibition.[2][7]

Furthermore, at subinhibitory concentrations, 2,4-DAPG can interfere with bacterial communication by inhibiting quorum-sensing mediated processes.[5][6] It has been shown to reduce the biosynthesis of acyl-homoserine lactones (AHLs) in a dose-dependent manner.[5][6]

Antimicrobial Spectrum and Efficacy

2,4-DAPG has demonstrated significant inhibitory activity against a variety of microorganisms. The following tables summarize the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) reported in the literature.

Table 1: Antibacterial Activity of 2,4-DAPG
Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Chromobacterium violaceumATCC 31532-48[5]
Escherichia coliK12-300[5]
Staphylococcus aureus (Vancomycin-Resistant)Various Isolates4-[8]
Enterococcus spp. (Vancomycin-Resistant A and B)8-[8]
Ralstonia solanacearum90-[9][10]
Methicillin-Resistant Staphylococcus aureus (MRSA)0.5-2 (derivatives)-[11]
Table 2: Antifungal and Anti-oomycete Activity of 2,4-DAPG
OrganismEffectConcentration (µg/mL)Reference
Plasmopara viticolaMotility inhibition of zoospores10[12]
Plasmopara viticolaComplete motility inhibition of zoospores20[12]
Plasmopara viticolaInhibition of zoosporogenesis25[12]
Aphanomyces cochlioidesInhibition of zoosporogenesis5[12]
Aphanomyces cochlioidesMotility inhibition of zoospores10[12]

Experimental Protocols

The following protocols are provided as a guide for researchers evaluating the bio-preservative potential of 2,4-DAPG.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • 2,4-DAPG stock solution (in an appropriate solvent, e.g., DMSO or ethanol)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

  • Spectrophotometer (for optical density readings)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Prepare serial two-fold dilutions of the 2,4-DAPG stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a bacterial concentration of ~2.5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no 2,4-DAPG) and a negative control (broth only).

  • Incubate the plates at the optimal growth temperature for the test organism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of 2,4-DAPG that completely inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

  • To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an MHA plate.

  • Incubate the MHA plates for 18-24 hours.

  • The MBC is the lowest concentration of 2,4-DAPG that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Time-Kill Kinetic Assay

This assay provides information on the rate at which 2,4-DAPG kills a bacterial population.

Materials:

  • 2,4-DAPG solution

  • Bacterial culture in logarithmic growth phase (~10^6 CFU/mL)

  • MHB

  • Sterile test tubes or flasks

  • MHA plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Prepare test tubes containing MHB with 2,4-DAPG at concentrations corresponding to 0.5x MIC, 1x MIC, and 2x MIC. Include a growth control tube without 2,4-DAPG.[6]

  • Inoculate each tube with the bacterial culture to achieve an initial density of approximately 10^6 CFU/mL.[6]

  • Incubate all tubes at the optimal growth temperature with shaking.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[6]

  • Perform serial dilutions of the aliquot in sterile saline or PBS.

  • Plate the dilutions onto MHA plates and incubate for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time for each concentration to generate the time-kill curves.

Protocol 3: Biofilm Inhibition Assay

This protocol assesses the ability of 2,4-DAPG to prevent biofilm formation.

Materials:

  • 2,4-DAPG solution

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Prepare serial dilutions of 2,4-DAPG in TSB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (inoculum without 2,4-DAPG) and a negative control (broth only).

  • Incubate the plate at a suitable temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.

  • After incubation, gently remove the medium and planktonic cells from each well.

  • Wash the wells three times with sterile PBS to remove any remaining non-adherent cells.

  • Air-dry the plate.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizations

The following diagrams illustrate key concepts related to the application of 2,4-DAPG.

G Proposed Mechanism of Action of 2,4-DAPG on Bacteria cluster_0 Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane Permeabilization Membrane Permeabilization Cell Membrane->Membrane Permeabilization Leads to 2,4-DAPG 2,4-DAPG 2,4-DAPG->Cell Membrane Targets Intracellular Leakage Intracellular Leakage Membrane Permeabilization->Intracellular Leakage Cell Death Cell Death Intracellular Leakage->Cell Death G Quorum Sensing Inhibition by 2,4-DAPG Bacterial Population Bacterial Population AHL Synthase AHL Synthase Bacterial Population->AHL Synthase Produces AHLs Acyl-Homoserine Lactones (AHLs) AHL Synthase->AHLs Synthesizes Quorum Sensing Activation Quorum Sensing Activation AHLs->Quorum Sensing Activation Induces Virulence Factor Production Virulence Factor Production Quorum Sensing Activation->Virulence Factor Production Leads to 2,4-DAPG 2,4-DAPG 2,4-DAPG->AHL Synthase Inhibits G Experimental Workflow for Biopreservative Efficacy Start Start Prepare 2,4-DAPG Stock Prepare 2,4-DAPG Stock Start->Prepare 2,4-DAPG Stock Determine MIC/MBC Determine MIC/MBC Prepare 2,4-DAPG Stock->Determine MIC/MBC Time-Kill Assay Time-Kill Assay Determine MIC/MBC->Time-Kill Assay Biofilm Inhibition Assay Biofilm Inhibition Assay Determine MIC/MBC->Biofilm Inhibition Assay Food Matrix Application Food Matrix Application Time-Kill Assay->Food Matrix Application Biofilm Inhibition Assay->Food Matrix Application Microbial Load Analysis Microbial Load Analysis Food Matrix Application->Microbial Load Analysis Sensory Evaluation Sensory Evaluation Food Matrix Application->Sensory Evaluation End End Microbial Load Analysis->End Sensory Evaluation->End

References

Application Notes and Protocols for the Formulation of 2,4-Diacetylphloroglucinol (2,4-DAPG) in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of 2,4-Diacetylphloroglucinol (2,4-DAPG) for agricultural use. This document includes detailed protocols for the production, purification, and formulation of 2,4-DAPG, as well as a summary of its efficacy against various plant pathogens.

Introduction

This compound (2,4-DAPG) is a phenolic compound with broad-spectrum antimicrobial properties, making it a promising candidate for the development of novel biopesticides.[1][2] Produced by several species of fluorescent Pseudomonas bacteria, 2,4-DAPG plays a significant role in the natural suppression of soil-borne plant diseases.[1][2] Its multifaceted mode of action, which includes the disruption of pathogen cell membranes and interference with mitochondrial function, contributes to its effectiveness against a wide range of fungal and bacterial plant pathogens.[3][4] The development of stable and effective formulations of 2,4-DAPG is crucial for its successful application in sustainable agriculture.

Data Presentation

The following table summarizes the quantitative data on the efficacy of 2,4-DAPG and 2,4-DAPG-producing bacteria against various plant pathogens and its effects on plant growth.

Parameter Pathogen/Plant Concentration/Treatment Observed Effect Reference
Minimal Bactericidal Concentration (MBC) Chromobacterium violaceum ATCC 3153248 µg/mLInhibition of bacterial growth[1]
Minimal Bactericidal Concentration (MBC) Escherichia coli K12300 µg/mLInhibition of bacterial growth[1]
Inhibition of Metabolic Activity Staphylococcus aureus 209P (biofilm)10 µg/mL50% reduction in metabolic activity
Inhibition of Metabolic Activity Escherichia coli K12 (biofilm)0.7–19 µg/mL50% reduction in metabolically active bacteria
Inhibition of Autoinducer Production Pectobacterium carotovorum VKM-B-124719 µg/mL15.9 ± 7.2% reduction in acyl-homoserine lactones[1]
Inhibition of Autoinducer Production Pectobacterium carotovorum VKM-B-124738 µg/mL29.8 ± 9.4% reduction in acyl-homoserine lactones[1]
Inhibition of Autoinducer Production Pectobacterium carotovorum VKM-B-124775 µg/mL38.3 ± 5.5% reduction in acyl-homoserine lactones[1]
Disease Reduction Tomato Bacterial Wilt (Ralstonia solanacearum)90 µg/mLSignificant reduction in wilt disease incidence[3][5]
Antifungal Activity Penicillium digitatum25 µg/mL29.7% inhibition[6]
Antifungal Activity Penicillium italicum25 µg/mL40.7% inhibition[6]
Nematicidal Activity (LD₅₀) Xiphinema americanum8.3 µg/mLLethal dose for 50% of the population[7]
Phytotoxicity Wheat Cultivars (Germination Frequency)Treatment with P. brassicacearum Q8r1-960 to 0.87[8]
Phytotoxicity Wheat Cultivars (Germination Frequency)Treatment with 2,4-DAPG0.47 to 0.90[8]
Plant Growth Promotion (Maize) Talc-based bioformulation of P. fluorescens JM-1Foliar spray (20 g/L)34% increase in ear fresh and dry weight, 52% increase in seed number, 18% increase in 100-grain weight[4]

Experimental Protocols

Protocol 1: Production and Purification of 2,4-DAPG from Pseudomonas fluorescens

This protocol describes the steps for the production, extraction, and purification of 2,4-DAPG from a bacterial culture.

1. Bacterial Culture and 2,4-DAPG Production:

  • Inoculate a suitable strain of 2,4-DAPG-producing Pseudomonas fluorescens (e.g., VSMKU3054) into King's B broth.[9]

  • Incubate the culture at 28-30°C with shaking (150-200 rpm) for 48-72 hours to allow for bacterial growth and metabolite production.[10]

  • Monitor the production of 2,4-DAPG using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

2. Extraction of 2,4-DAPG:

  • Centrifuge the bacterial culture at 8,000-10,000 x g for 20 minutes to separate the bacterial cells from the supernatant.

  • Acidify the cell-free supernatant to a pH of 2.0 using hydrochloric acid (HCl).

  • Extract the acidified supernatant with an equal volume of ethyl acetate twice.

  • Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain the crude extract.[9]

3. Purification of 2,4-DAPG:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Perform silica gel column chromatography to purify the 2,4-DAPG.[3][5]

  • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).

  • Collect the fractions and analyze them for the presence of 2,4-DAPG using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing pure 2,4-DAPG and evaporate the solvent to obtain the purified compound.

Protocol 2: Chemical Synthesis of 2,4-DAPG

A one-step synthesis of 2,4-DAPG can be achieved from the commercially available 2-acetylphloroglucinol.[2]

1. Reaction Setup:

  • In a round-bottom flask, dissolve 2-acetylphloroglucinol in acetic anhydride.

  • Add boron trifluoride-etherate as a catalyst to the reaction mixture.[2]

2. Reaction Conditions:

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) or until the reaction is complete, as monitored by TLC.

3. Work-up and Purification:

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2,4-DAPG. This method has been reported to produce high yields of up to 90%.[2]

Protocol 3: Formulation of 2,4-DAPG as a Wettable Powder (WP)

This protocol provides a general guideline for formulating purified 2,4-DAPG into a wettable powder for agricultural application. The exact percentages of the components may need to be optimized for specific applications.

1. Component Selection:

  • Active Ingredient: Purified 2,4-DAPG (10-80% by weight).[11]

  • Carrier: Inert mineral powder such as talc, clay, or silica (up to 100% by weight).[11][12]

  • Wetting Agent: (1-2% by weight) to enhance dispersion in water.[11]

  • Dispersing Agent: (2-5% by weight) to maintain a stable suspension in the spray tank.[11]

  • Antifoaming Agent: (0.1-1% by weight) to reduce foam formation during mixing.[11]

2. Formulation Procedure:

  • Accurately weigh each component.

  • In a suitable blender, mix the purified 2,4-DAPG with the carrier until a homogenous mixture is obtained.

  • Add the wetting agent, dispersing agent, and antifoaming agent to the mixture and continue blending until all components are evenly distributed.

  • Mill the mixture to a fine powder with a uniform particle size.

3. Quality Control:

  • Assess the wettability, suspensibility, and stability of the formulated powder.

  • Determine the concentration of the active ingredient in the final formulation using HPLC.

  • Evaluate the biological activity of the formulation against target pathogens in vitro and in vivo.

Signaling Pathways and Mechanisms of Action

The antimicrobial activity of 2,4-DAPG involves multiple mechanisms of action, primarily targeting the cell membrane and cellular energy production of pathogens.

2,4-DAPG Mechanism of Action cluster_pathogen Pathogen Cell DAPG 2,4-DAPG Membrane Cell Membrane DAPG->Membrane Disruption & Permeabilization Mitochondrion Mitochondrion DAPG->Mitochondrion Inhibition of Electron Transport Chain ATP_Synthase ATP Synthase DAPG->ATP_Synthase Inhibition Cell_Death Cell Death Membrane->Cell_Death Loss of Integrity ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production ATP_Synthase->Cell_Death Energy Depletion DNA DNA ROS->DNA Damage DNA->Cell_Death 2,4-DAPG Formulation Workflow start Start: Need for Biopesticide Formulation production Production of 2,4-DAPG (Microbial Fermentation or Chemical Synthesis) start->production purification Extraction and Purification production->purification char Characterization (HPLC, MS, NMR) purification->char formulation Formulation Development (Selection of Carriers, Adjuvants) char->formulation wp Wettable Powder (WP) formulation->wp ec Emulsifiable Concentrate (EC) formulation->ec qc Quality Control (Stability, Shelf-life) wp->qc ec->qc bioassay Bioassays (In vitro and In vivo) qc->bioassay field Field Trials (Efficacy and Phytotoxicity) bioassay->field end Final Product field->end

References

Application Notes and Protocols for Genetic Engineering of Pseudomonas fluorescens for 2,4-DAPG Overproduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas fluorescens is a ubiquitous soil bacterium known for its potent biocontrol activity against a wide range of plant pathogens. This activity is largely attributed to the production of secondary metabolites, among which 2,4-diacetylphloroglucinol (2,4-DAPG) is a key broad-spectrum antibiotic.[1][2][3] Genetic engineering of P. fluorescens to overproduce 2,4-DAPG presents a promising strategy for enhancing its efficacy as a biocontrol agent and for the potential development of novel antimicrobial drugs. These application notes provide an overview of the key genetic targets and strategies for engineering P. fluorescens, detailed experimental protocols, and a summary of reported production levels.

Biosynthesis and Regulatory Pathways of 2,4-DAPG

The biosynthesis of 2,4-DAPG is orchestrated by the phl gene cluster.[2][4] The core biosynthetic genes, phlACBD, are organized in an operon.[5] PhlD, a type III polyketide synthase, initiates the pathway by converting three molecules of malonyl-CoA into phloroglucinol (PG).[2] Subsequently, the products of phlA, phlC, and phlB are involved in the two-step acetylation of PG to form monoacetylphloroglucinol (MAPG) and finally 2,4-DAPG.[1][5]

The expression of the phl operon is tightly regulated by a complex network of transcriptional and post-transcriptional regulators, which serve as key targets for genetic engineering to enhance 2,4-DAPG production.

Key Regulatory Systems
  • Gac/Rsm Pathway: This is a conserved global regulatory system in many Gram-negative bacteria. In P. fluorescens, the GacS/GacA two-component system positively regulates 2,4-DAPG biosynthesis.[6][7] It controls the expression of small RNAs (sRNAs) like RsmX, RsmY, and RsmZ, which sequester the translational repressor proteins RsmA and RsmE.[1][5] These repressor proteins would otherwise bind to the phlA mRNA and inhibit its translation.[5][7]

  • PhlF: This is a TetR-family transcriptional repressor encoded by the phlF gene, located upstream of the phlACBD operon.[1][6] PhlF binds to the promoter region of phlA and represses its transcription.[5] Interestingly, 2,4-DAPG itself can act as an inducer by binding to PhlF, thus relieving the repression and creating a positive feedback loop.[5]

  • PhlH: Another TetR-family regulator, PhlH, is also involved in the regulation of 2,4-DAPG metabolism.[2] PhlH represses the expression of phlG, which encodes a hydrolase that degrades 2,4-DAPG to MAPG.[2] The end product 2,4-DAPG and the intermediate MAPG can act as signaling molecules that modulate the binding of PhlH to its target DNA, thereby activating phlG expression.[2]

  • Other Regulators: Several other factors have been identified to influence 2,4-DAPG production, including the sigma factor RpoS, the omega subunit of RNA polymerase RpoZ, and the monothiol glutaredoxin GrxD.[5][7]

Signaling Pathway Diagrams

Gac_Rsm_Pathway GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation sRNAs sRNAs (RsmX, RsmY, RsmZ) GacA->sRNAs Activates transcription RsmAE RsmA / RsmE (Translational Repressors) sRNAs->RsmAE Sequesters phlA_mRNA phlA mRNA RsmAE->phlA_mRNA Inhibits translation PhlA_protein PhlA Protein phlA_mRNA->PhlA_protein Translation DAPG 2,4-DAPG Biosynthesis PhlA_protein->DAPG

Caption: The Gac/Rsm regulatory pathway controlling 2,4-DAPG biosynthesis.

PhlF_Regulation PhlF PhlF (Repressor) phlA_promoter phlA Promoter PhlF->phlA_promoter Binds and represses phlACBD phlACBD Operon phlA_promoter->phlACBD Transcription DAPG 2,4-DAPG DAPG->PhlF Inactivates

Caption: Transcriptional regulation of the phl operon by the PhlF repressor.

Genetic Engineering Strategies for 2,4-DAPG Overproduction

Several strategies can be employed to genetically engineer P. fluorescens for enhanced 2,4-DAPG production. These strategies primarily focus on overexpressing the biosynthetic genes and disrupting negative regulatory elements.

Overexpression of the phl Operon

Introducing additional copies of the phlACBD gene cluster into the P. fluorescens chromosome or on a plasmid can lead to increased production of 2,4-DAPG.[8] This can be achieved using transposon-based integration systems, such as a mini-Tn5 transposon, to ensure stable chromosomal integration of the biosynthetic locus.[8]

Disruption of Negative Regulators
  • Inactivation of phlF: Deletion or mutation of the phlF gene removes the transcriptional repression of the phlACBD operon, leading to constitutive high-level expression and increased 2,4-DAPG synthesis.

  • Modulation of the Gac/Rsm Pathway: While complete deletion of rsmA and rsmE can lead to overproduction of 2,4-DAPG, it may also result in a significant metabolic load and growth defects.[9] A more nuanced approach could involve the overexpression of the sRNAs (RsmX, RsmY, RsmZ) that sequester RsmA/E.

  • Targeting other regulatory genes: Deletion of genes like phlH or manipulation of global regulators like rpoZ can also be explored to enhance 2,4-DAPG production.[2][5]

Experimental Workflow for Strain Engineering

Strain_Engineering_Workflow cluster_design Design and Construction cluster_transformation Transformation cluster_selection Selection and Verification cluster_analysis Phenotypic Analysis Target_Selection Target Gene Selection (e.g., phlF, phlACBD) Vector_Construction Construction of Delivery Vector (e.g., suicide or transposon plasmid) Target_Selection->Vector_Construction Prepare_Cells Preparation of Electrocompetent P. fluorescens Vector_Construction->Prepare_Cells Electroporation Electroporation with Construct Prepare_Cells->Electroporation Selection Selection of Transformants (e.g., antibiotic resistance) Electroporation->Selection Verification Genotypic Verification (PCR, Sequencing) Selection->Verification DAPG_Quantification 2,4-DAPG Quantification (HPLC) Verification->DAPG_Quantification Growth_Analysis Growth Curve Analysis

Caption: A general workflow for the genetic engineering of P. fluorescens.

Quantitative Data on 2,4-DAPG Production

The following table summarizes the 2,4-DAPG production levels in various genetically modified P. fluorescens strains as reported in the literature.

StrainGenotype/Modification2,4-DAPG Production (µg/mL)Fold Increase (approx.)Reference
P. fluorescens 2P24Wild-type~5.5-[5]
P. fluorescens 2P24 ΔrpoZDeletion of rpoZ~0.5~0.1x[5]
P. fluorescens 2P24Wild-type~6.0-[9]
P. fluorescens 2P24 ΔrsmAΔrsmEDouble deletion of rsmA and rsmE~14.0~2.3x[9]
P. fluorescens P32Wild-type (non-producer)0-[8]
P. fluorescens P32-38Chromosomal integration of phlACBDENot specified, but production confirmed-[8]
P. fluorescens CPF-10Wild-typeNot specified-[8]
P. fluorescens CPF10-9Chromosomal integration of phlACBDENot specified, but enhanced antibiosis reported-[8]
P. fluorescens 2P24-48Chromosomal integration of phlACBDENot specified, but enhanced antibiosis reported-[8]

Experimental Protocols

Protocol for Preparation of Electrocompetent P. fluorescens

This protocol is adapted from a method successfully used for various P. fluorescens strains.[10][11]

Materials:

  • P. fluorescens strain

  • LB agar plates

  • Sterile 15% glycerol

  • Sterile microcentrifuge tubes (2.0 mL)

  • Centrifuge

Procedure:

  • Streak the P. fluorescens strain from a glycerol stock onto an LB agar plate and incubate overnight at 28-30°C to obtain nearly confluent growth.

  • Aseptically scrape the bacterial lawn from the plate using a sterile loop and transfer the cells to a 2.0 mL microcentrifuge tube containing 1 mL of sterile 15% glycerol.

  • Resuspend the cells by gentle vortexing.

  • Pellet the cells by centrifugation at 10,000 rpm for 1 minute.

  • Carefully remove the supernatant by pipetting.

  • Wash the cell pellet three more times with 1 mL of sterile 15% glycerol, repeating steps 4 and 5.

  • After the final wash, resuspend the cell pellet in 100 µL of sterile 15% glycerol. The competent cells are now ready for electroporation.

Protocol for Electroporation of P. fluorescens

Materials:

  • Electrocompetent P. fluorescens cells

  • Plasmid DNA (10-50 ng for replicative plasmids, up to 500 ng for non-replicative plasmids)[10]

  • Electroporation cuvettes (e.g., 0.2 cm gap)

  • Electroporator

  • SOC medium

  • LB agar plates with appropriate antibiotics

Procedure:

  • Thaw the electrocompetent cells on ice.

  • Add the plasmid DNA (in a low salt buffer or nuclease-free water, final volume ≤ 5 µL) to the cell suspension and mix gently by flicking the tube.[11]

  • Incubate the cell/DNA mixture on ice for 5-10 minutes.

  • Transfer the mixture to a pre-chilled electroporation cuvette.

  • Electroporate the cells using appropriate settings for Pseudomonas (e.g., consult the electroporator manufacturer's instructions; for a Gene Pulser, settings for P. aeruginosa can be a starting point).[11]

  • Immediately after the pulse, add 1 mL of SOC medium to the cuvette and gently resuspend the cells.

  • Transfer the cell suspension to a microcentrifuge tube and incubate at 28-30°C with shaking for 2-4 hours to allow for expression of antibiotic resistance genes.

  • Plate appropriate dilutions of the cell culture on LB agar plates containing the selective antibiotic.

  • Incubate the plates at 28-30°C for 24-48 hours, or until colonies appear.

Protocol for Quantification of 2,4-DAPG by HPLC

This protocol is based on previously described methods for 2,4-DAPG extraction and analysis.[5][7]

Materials:

  • P. fluorescens liquid culture (e.g., grown in King's B medium)

  • 1 M HCl

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • 2,4-DAPG standard

Procedure:

  • Grow the P. fluorescens strains in a suitable liquid medium (e.g., King's B) at 28°C with shaking for the desired time (e.g., 24-48 hours).[5][7]

  • Centrifuge the culture at 8,000 rpm for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube and acidify to pH 2.0 with 1 M HCl.

  • Extract the acidified supernatant with an equal volume of ethyl acetate. Mix vigorously and then separate the phases by centrifugation if necessary.

  • Collect the organic (upper) phase containing the 2,4-DAPG.

  • Evaporate the ethyl acetate to dryness using a rotary evaporator.

  • Dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the methanolic extract through a 0.22 µm syringe filter.

  • Analyze the sample by HPLC using a C18 column. The mobile phase and detection wavelength should be optimized for 2,4-DAPG (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid, detection at 270 nm).

  • Quantify the 2,4-DAPG concentration by comparing the peak area to a standard curve generated with a pure 2,4-DAPG standard.

Conclusion

The genetic engineering of Pseudomonas fluorescens for the overproduction of 2,4-DAPG is a viable strategy for enhancing its biocontrol capabilities. A thorough understanding of the biosynthetic and regulatory pathways is crucial for the rational design of engineered strains. The protocols provided herein offer a framework for the genetic manipulation of P. fluorescens and the subsequent analysis of 2,4-DAPG production. Further research into novel regulatory elements and the optimization of metabolic pathways will continue to advance the development of highly effective, 2,4-DAPG-overproducing strains for agricultural and pharmaceutical applications.

References

Analytical Standards for 2,4-Diacetylphloroglucinol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2,4-Diacetylphloroglucinol (DAPG) is a broad-spectrum antibiotic produced by several species of non-fluorescent Pseudomonas, playing a crucial role in the biological control of plant pathogens.[1][2] This secondary metabolite has garnered significant attention in agricultural and pharmaceutical research for its antifungal, antibacterial, antiviral, and antihelminthic properties.[1] This document provides detailed application notes and protocols for the analytical standardization of DAPG, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Accurate identification and quantification of this compound necessitate a thorough understanding of its physicochemical and spectroscopic properties. DAPG is a phenolic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[3][4] Its solubility varies across different solvents, being soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, but poorly soluble in water.[4][5] For long-term storage, it is recommended to keep DAPG at -20°C.[4]

A summary of the key analytical data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₅[3][4]
Molecular Weight 210.18 g/mol [3][4]
CAS Number 2161-86-6[3][4]
Appearance As reported[4]
Solubility DMF: 30mg/ml; DMSO: 15mg/ml; Ethanol: 25mg/ml; Poor water solubility[4]
UV-Vis λmax 270 nm[6]
HPLC Retention Time 19-20 min (specific conditions)[1]
Mass Spectrometry (m/z) 211.05-211.07 [M+H]⁺ (degraded product)[6]
Purity ≥98%[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Microbial Cultures

This protocol details the extraction of DAPG from bacterial cultures for subsequent analysis.

Materials:

  • Bacterial culture broth

  • 10% Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Acetonitrile (ACN)

  • 0.20-mm syringe filters

  • Rotary evaporator

Procedure:

  • Acidify the bacterial culture broth to pH 2.0 with 10% TFA.[1]

  • Extract the acidified broth twice with an equal volume of ethyl acetate. This method has a reported extraction efficiency of 90%.[1]

  • Combine the organic phases and evaporate to dryness using a rotary evaporator.[1]

  • Resuspend the dried extract in 3.0 ml of 35% acetonitrile (ACN) containing 0.1% TFA.[1]

  • Filter the crude extract through a 0.20-mm syringe filter before HPLC analysis.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines the conditions for the quantification of DAPG using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a C18 reverse-phase column (e.g., Waters NOVA-PAK C-18 Radial-PAK cartridge, 4 mm, 8 by 100 mm)[1]

  • Mobile Phase A: 10% Acetonitrile with 0.1% TFA

  • Mobile Phase B: 100% Acetonitrile with 0.1% TFA

  • UV detector set to 254 nm[7]

  • DAPG standard for calibration curve

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject 55 µl of the filtered extract.[1]

  • Run a gradient elution profile. For example, start with 10% ACN–0.1% TFA for 2.0 minutes, followed by a 150-minute gradient to 100% ACN–0.1% TFA.[1]

  • Monitor the elution at a wavelength of 254 nm.[7] DAPG typically elutes between 19 and 20 minutes under these conditions.[1]

  • Prepare a standard curve using known concentrations of DAPG (e.g., 400 to 1,000 ng) to quantify the amount in the sample.[1]

Visualizations

Experimental Workflow for DAPG Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a microbial culture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis culture Bacterial Culture acidification Acidification (pH 2.0) culture->acidification extraction Ethyl Acetate Extraction acidification->extraction evaporation Evaporation to Dryness extraction->evaporation resuspension Resuspension in ACN/TFA evaporation->resuspension filtration Syringe Filtration (0.2 µm) resuspension->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification dapg_pathway cluster_regulation Regulatory Elements cluster_biosynthesis Biosynthesis & Feedback GacA GacA/GacS RsmA RsmA/RsmE GacA->RsmA represses phlACBD phlACBD (Biosynthesis Genes) RsmA->phlACBD represses translation GrxD GrxD GrxD->RsmA influences phlF phlF (Repressor) phlF->phlACBD represses transcription DAPG 2,4-DAPG phlACBD->DAPG synthesizes DAPG->phlF inactivates

References

Application Note & Protocol: Real-Time PCR Quantification of 2,4-DAPG-Producing Bacteria Targeting the phlD Gene

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Introduction

2,4-diacetylphloroglucinol (2,4-DAPG) is a broad-spectrum antibiotic produced by several soil bacteria, most notably fluorescent Pseudomonas spp. This secondary metabolite is a key factor in the biocontrol of various plant pathogens, contributing to the suppression of diseases like take-all in wheat. The biosynthesis of 2,4-DAPG is primarily governed by the phl operon, with the phlD gene encoding a polyketide synthase, serving as a specific and essential marker for 2,4-DAPG production. Quantifying the population of 2,4-DAPG-producing bacteria in environmental samples, such as soil and the plant rhizosphere, is crucial for understanding their ecological role and harnessing their potential in sustainable agriculture and drug development.

This application note provides a detailed protocol for the quantification of 2,4-DAPG-producing bacteria by targeting the phlD gene using a SYBR Green-based real-time PCR (qPCR) assay.[1][2][3] This culture-independent method allows for the rapid, sensitive, and specific enumeration of phlD+ bacteria directly from complex environmental matrices.[2][3]

Principle of the Method

Real-time PCR, or quantitative PCR (qPCR), monitors the amplification of a target DNA sequence in real-time by detecting a fluorescent signal.[4][5][6] The SYBR Green I dye, used in this protocol, intercalates with double-stranded DNA, emitting a strong fluorescent signal upon binding. As the phlD gene amplicon accumulates with each PCR cycle, the fluorescence intensity increases proportionally. The cycle at which the fluorescence crosses a defined threshold (Quantification Cycle or Cq) is inversely proportional to the initial number of target gene copies in the sample.[7]

For absolute quantification, a standard curve is generated using known concentrations of a plasmid containing the phlD gene target sequence.[8][9][10] By comparing the Cq values of unknown environmental samples to this standard curve, the exact copy number of the phlD gene, and thus the approximate number of 2,4-DAPG-producing bacteria, can be determined.[9][11]

Materials and Reagents

EquipmentReagents and Consumables
Real-Time PCR Thermal CyclerDNA extraction kit (e.g., DNeasy PowerSoil Kit)
MicrocentrifugeSYBR Green qPCR Master Mix (2X)
Vortex MixerphlD specific primers (e.g., B2BF/B2BR3)
Nanodrop Spectrophotometer or FluorometerNuclease-free water
Thermal cycler for standard PCRPlasmid DNA with phlD insert (for standard)
Gel electrophoresis systemAgarose and DNA stain (e.g., Ethidium Bromide)
-20°C and -80°C FreezersPCR tubes/plates and optical seals
Pipettes (P10, P200, P1000)Sterile, aerosol-barrier pipette tips

Experimental Protocols

High-quality, inhibitor-free DNA is critical for successful qPCR.[12] Commercial kits are recommended for their consistency and ability to remove PCR inhibitors like humic acids commonly found in soil.[13][14]

  • Sample Collection: Collect 5-10 g of soil or root samples with adhering rhizosphere soil into sterile tubes and transport them on ice.

  • Homogenization: For rhizosphere samples, shake roots vigorously in a sterile buffer (e.g., phosphate-buffered saline) to dislodge bacteria. For soil samples, sieve to remove large debris and homogenize.

  • DNA Extraction: Use a commercial soil DNA extraction kit, such as the DNeasy PowerSoil Kit, following the manufacturer's instructions. These kits typically involve a bead-beating step for mechanical lysis of microbial cells.[15]

  • Quantification and Quality Control: Measure the DNA concentration and purity using a spectrophotometer (e.g., Nanodrop). Aim for a 260/280 ratio of ~1.8 and a 260/230 ratio of >1.7. Fluorometric methods (e.g., Qubit) are more accurate for DNA quantification.

  • Storage: Store the extracted DNA at -20°C for short-term use or -80°C for long-term storage.

An external standard curve is essential for absolute quantification of the phlD gene copy number.[8][9] This is typically created using a plasmid containing the target phlD amplicon.

  • Amplify phlD Gene Fragment: Perform a standard PCR using genomic DNA from a known 2,4-DAPG-producing strain (e.g., Pseudomonas fluorescens Pf-5) and phlD-specific primers.

  • Clone into Plasmid: Purify the PCR product and ligate it into a cloning vector (e.g., pGEM-T Easy Vector). Transform the recombinant plasmid into competent E. coli cells.

  • Verify Insert: Select positive clones and verify the presence and sequence of the phlD insert via Sanger sequencing.

  • Plasmid Extraction and Quantification: Culture a verified clone and perform a plasmid miniprep or maxiprep. Quantify the purified plasmid DNA with high accuracy using a fluorometer.

  • Calculate Copy Number: Use the following formula to calculate the number of plasmid copies per microliter: Copies/µL = (Concentration of plasmid in ng/µL × 6.022 × 10²³) / (Length of plasmid in bp × 1 × 10⁹ × 650)

  • Prepare Serial Dilutions: Create a 10-fold serial dilution series of the plasmid DNA in nuclease-free water to cover a range of at least 5-7 orders of magnitude (e.g., 10⁸ to 10² copies/µL).[8][16] These dilutions will serve as the standards for the qPCR run. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[10]

This protocol uses the validated phlD primer set B2BF and B2BR3, which has been shown to be effective for quantifying phlD+ pseudomonads.[1][17]

  • Primer Sequences:

    • B2BF: 5'-ACCCACCGCAGCATCGTTTTAT-3'

    • B2BR3: 5'-CCGCCAGCATCGTGTATGAG-3'

  • Reaction Setup: Prepare the qPCR reaction mix in a sterile, nuclease-free environment. It is recommended to prepare a master mix to minimize pipetting errors.[4] All samples, standards, and controls should be run in triplicate.

ComponentVolume (per 10 µL reaction)Final Concentration
SYBR Green Master Mix (2X)5.0 µL1X
Forward Primer (B2BF, 10 µM)0.5 µL500 nM
Reverse Primer (B2BR3, 10 µM)0.5 µL500 nM
Template DNA1.0 µLSee Note
Nuclease-free water3.0 µL-
Total Volume 10.0 µL
Note: Use 1 µL of each standard dilution, sample DNA (1-10 ng), or nuclease-free water for the No-Template Control (NTC).
  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Amplification (50 cycles):

      • 94°C for 30 seconds

      • 67°C for 7 seconds

      • 72°C for 15 seconds

    • Melt Curve Analysis: 65°C to 97°C, with a ramp rate of 0.11°C/second.[17]

  • Data Collection: Set the instrument to collect fluorescence data at the end of each 72°C extension step.

Data Analysis and Presentation

  • Standard Curve Generation: The qPCR software will plot the Cq values of the standard dilutions against the logarithm of their known copy numbers. A successful assay should yield a standard curve with a high correlation coefficient (R² ≥ 0.98) and an amplification efficiency between 90-110% (Slope between -3.1 and -3.6).[6]

  • Quantification of Unknowns: The software will use the standard curve to automatically calculate the phlD gene copy number in the unknown environmental DNA samples based on their Cq values.[11]

  • Data Normalization: Express the results as phlD gene copy number per gram of dry soil or per centimeter of root to allow for comparison across different samples.

  • Melt Curve Analysis: Verify the specificity of the amplification by examining the melt curve. A single, sharp peak at the expected melting temperature indicates that the primers amplified a specific product and that there is no significant primer-dimer formation.[13]

The quantitative data should be summarized in a clear, structured table.

Sample IDSample TypeDNA Conc. (ng/µL)Mean Cq Value (±SD)Calculated phlD Copies/µLphlD Copies/g Dry Soil
Soil-A1Bulk Soil25.428.3 (±0.21)4.5 x 10⁴9.0 x 10⁵
Soil-A2Bulk Soil22.128.6 (±0.15)3.9 x 10⁴7.9 x 10⁵
Rhiz-B1Rhizosphere45.824.1 (±0.11)1.2 x 10⁶2.5 x 10⁷
Rhiz-B2Rhizosphere51.223.8 (±0.19)1.5 x 10⁶3.1 x 10⁷
NTCControlN/AUndetermined00

Visualizations: Workflows and Pathways

experimental_workflow sample 1. Sample Collection (Soil / Rhizosphere) dna_extraction 2. Metagenomic DNA Extraction sample->dna_extraction qc 3. DNA QC & Quant dna_extraction->qc qpcr 5. qPCR Assay Setup (Samples, Standards, NTC) qc->qpcr std_prep 4. Standard Curve Preparation std_prep->qpcr analysis 6. Data Analysis (Cq, Efficiency, Copy #) qpcr->analysis

Caption: qPCR workflow for quantifying phlD+ bacteria from environmental samples.

The production of 2,4-DAPG in Pseudomonas is tightly regulated by the GacS/GacA two-component system, which is a master regulator of secondary metabolism.[18][19] This system controls the expression of the phl operon by modulating the activity of small regulatory RNAs.

Gac_Pathway env_signal Environmental Signals (e.g., cell density) gacs GacS (Sensor Kinase) env_signal->gacs Activates gaca GacA (Response Regulator) gacs->gaca Phosphorylates srna Small RNAs (e.g., RsmY, RsmZ) gaca->srna Activates Transcription rsma RsmA / RsmE (Translational Repressor) srna->rsma Sequesters phl_mrna phlA-H mRNA rsma->phl_mrna Represses Translation dapg 2,4-DAPG Biosynthesis phl_mrna->dapg Leads to

References

Application Notes: Whole-Cell Biosensor for Detecting 2,4-Diacetylphloroglucinol (2,4-DAPG) Producers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4-Diacetylphloroglucinol (2,4-DAPG) is a potent antimicrobial secondary metabolite produced by several species of fluorescent Pseudomonas.[1][2] This compound is of significant interest in agricultural and pharmaceutical research due to its broad-spectrum activity against plant pathogens, contributing to the natural suppression of soil-borne diseases.[2][3] Furthermore, 2,4-DAPG can induce systemic resistance in plants, making its producers valuable as biocontrol agents.[1][4] Traditional methods for detecting 2,4-DAPG producers, such as chemical analysis or PCR-based techniques, can be time-consuming and labor-intensive.[1][5] This whole-cell biosensor provides a sensitive, specific, and efficient alternative for the high-throughput screening and quantification of 2,4-DAPG and its producing microorganisms from environmental or laboratory samples.[5][6]

Principle of the Biosensor

The biosensor is a genetically engineered microorganism, typically Escherichia coli, designed to produce a measurable signal in the presence of 2,4-DAPG. The core of the biosensor is a genetic circuit based on the phlF regulatory system.[3][5]

  • Repression State (No 2,4-DAPG): The TetR-like repressor protein, PhlF, is constitutively expressed. PhlF binds as a dimer to the phlO operator site located in the promoter region upstream of a reporter gene, sterically blocking its transcription.[2][3][5]

  • Induction State (2,4-DAPG Present): When 2,4-DAPG is present, it diffuses into the biosensor cell and binds to the PhlF repressor protein.[3] This binding event causes a conformational change in PhlF, preventing it from binding to the operator site.[7]

  • Signal Output: The repression is relieved, allowing the transcription and translation of a downstream reporter gene.[3][5] Two common reporter modules are:

    • lux operon: Produces bioluminescence, a highly sensitive signal that can be measured quantitatively in real-time.[5]

    • lacZ gene: Produces the enzyme β-galactosidase. In the presence of a chromogenic substrate like X-Gal, this results in a visible blue color, ideal for agar plate-based screening.[5]

The biosensor is typically constructed on a pSEVA plasmid backbone, which allows for easy transfer to different host species.[1][4][6]

G Signaling Pathway of the 2,4-DAPG Biosensor cluster_0 Biosensor Cell PhlF_protein_noDAPG PhlF Repressor phlO_operator_noDAPG phlO Operator PhlF_protein_noDAPG->phlO_operator_noDAPG Binds to DAPG 2,4-DAPG Reporter_noDAPG Reporter Gene (lux or lacZ) phlO_operator_noDAPG->Reporter_noDAPG Represses Transcription_Blocked Transcription Blocked Reporter_noDAPG->Transcription_Blocked PhlF_DAPG_complex PhlF-DAPG Complex DAPG->PhlF_DAPG_complex Binds to PhlF phlO_operator_DAPG phlO Operator PhlF_DAPG_complex->phlO_operator_DAPG Cannot Bind Reporter_DAPG Reporter Gene (lux or lacZ) phlO_operator_DAPG->Reporter_DAPG Allows Transcription Signal_Output Signal Output (Light or Color) Reporter_DAPG->Signal_Output

Caption: Mechanism of the PhlF-based biosensor for 2,4-DAPG detection.

Data Presentation

Biosensor Performance Characteristics

The whole-cell biosensor demonstrates high sensitivity and specificity, making it a reliable tool for 2,4-DAPG detection.

Table 1: Biosensor Sensitivity and Specificity

AnalyteReporter SystemDetection Limit (Sensitivity)Specificity Notes
2,4-DAPG lux (luminescence)≥20 nM[3][5]Highly specific. The response at 20 nM is statistically significant compared to the negative control.[3][5]
2,4-DAPG lacZ (colorimetric)~625 nM[3]Statistically significant response observed at 0.625 µM.[3]
MAPG (Monoacetylphloroglucinol)luxMinor response at >1.25 µM[5]The biosensor shows a minor response to this 2,4-DAPG precursor only at high concentrations.[5]
PG (Phloroglucinol)luxNo response at tested concentrations[5]The biosensor does not respond to this precursor, indicating high specificity.[5]
Application Data

The biosensor has been successfully used to quantify the prevalence of 2,4-DAPG producers in environmental samples.

Table 2: Frequency of 2,4-DAPG Producers in Grassland Soil

Sampling SiteMethodFrequency of DAPG-Producing Pseudomonas
Grassland Soil Sites (3 total)Plate-based screening with lacZ biosensor0.35% to 17% of the Pseudomonas population[1][3][4]

Experimental Protocols

Protocol 1: Qualitative Plate-Based Assay for Screening 2,4-DAPG Producers

This protocol is designed for the visual screening of bacterial colonies from environmental isolates or mutant libraries to identify 2,4-DAPG producers using the lacZ-based biosensor.

G start Start step1 1. Prepare Biosensor Culture (Overnight in LB + Kanamycin) start->step1 step2 2. Prepare Agar Plates (KBmalt + X-Gal) step1->step2 step3 3. Create Biosensor Lawn (Spread normalized biosensor culture) step2->step3 step4 4. Inoculate Test Strains (Spot overnight cultures of isolates) step3->step4 step5 5. Incubate Plates (30°C for 24-48 hours) step4->step5 step6 6. Observe for Blue Halos step5->step6 end End: Identify DAPG Producers step6->end

Caption: Workflow for qualitative screening of 2,4-DAPG producers.

Materials:

  • E. coli biosensor strain carrying the pSEVA::DAPGlacZ plasmid.

  • Luria-Bertani (LB) broth with appropriate antibiotic (e.g., 25 µg/mL Kanamycin).[5]

  • KBmalt agar plates (King's B medium with maltose).

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution (stock at 25 µg/mL).[5]

  • Bacterial isolates to be tested.

  • Positive control (e.g., Pseudomonas protegens CHA0) and negative control (e.g., Pseudomonas putida KT2440).

Procedure:

  • Prepare Cultures: Inoculate a single colony of the biosensor strain into 5 mL of LB broth with kanamycin and incubate overnight at 37°C with shaking. In parallel, grow overnight cultures of the bacterial isolates to be tested in LB broth at 30°C.[5]

  • Prepare Biosensor Lawn: Normalize the overnight biosensor culture to an OD600 of 1.0. Spread an even lawn of this culture onto KBmalt agar plates supplemented with X-Gal.[5]

  • Inoculate Test Strains: Once the lawn has dried, spot 20 µL of each overnight test isolate culture onto the surface of the agar.[5] Include positive and negative controls.

  • Incubation: Incubate the plates at 30°C for 24 to 48 hours.[5]

  • Data Analysis: Inspect the plates for the formation of blue halos in the biosensor lawn surrounding the spotted colonies. A blue halo indicates the production and diffusion of 2,4-DAPG, which has induced the lacZ reporter in the biosensor. The absence of a halo indicates the strain does not produce detectable levels of 2,4-DAPG under these conditions.

Protocol 2: Quantitative Liquid-Based Assay for 2,4-DAPG Detection

This protocol allows for the quantitative measurement of 2,4-DAPG concentrations using the highly sensitive lux-based biosensor and a microplate reader.

G start Start step1 1. Prepare Biosensor Culture (Overnight in LB + Kanamycin) start->step1 step2 2. Prepare Samples in Microplate (Diluted biosensor + DAPG standards/samples) step1->step2 step3 3. Incubate in Plate Reader (Continuous shaking, 37°C) step2->step3 step4 4. Measure Luminescence & OD600 (Every 5-10 minutes) step3->step4 step5 5. Normalize Data (Luminescence / OD600) step4->step5 step6 6. Generate Dose-Response Curve step5->step6 end End: Quantify DAPG step6->end

Caption: Workflow for quantitative measurement of 2,4-DAPG.

Materials:

  • E. coli biosensor strain carrying the pSEVA::DAPGlux plasmid.

  • LB broth with appropriate antibiotic (e.g., 25 µg/mL Kanamycin).

  • 96-well microtiter plates (black walls, clear bottom recommended).

  • 2,4-DAPG standard solutions of known concentrations.

  • Samples containing unknown concentrations of 2,4-DAPG (e.g., culture supernatants).

  • Microplate reader capable of measuring luminescence and absorbance (OD600).

Procedure:

  • Prepare Biosensor Culture: Grow an overnight culture of the lux-based biosensor strain as described in Protocol 1.

  • Set up Microplate: In a 96-well plate, add your samples. This will include:

    • A dilution series of the 2,4-DAPG standard to generate a standard curve.

    • Your unknown samples.

    • A negative control (e.g., sterile LB broth).

  • Inoculate with Biosensor: Dilute the overnight biosensor culture into fresh LB broth. Add the diluted culture to each well of the microplate.

  • Incubation and Measurement: Place the microplate in a plate reader set to 37°C with continuous shaking. Program the reader to measure luminescence (as relative light units, RLU) and cell density (OD600) at regular intervals (e.g., every 5-10 minutes) for several hours.[5]

  • Data Analysis:

    • For each time point and each well, normalize the luminescence signal to the cell density (RLU / OD600).[5]

    • Select a time point in the late exponential growth phase for analysis.[5]

    • Plot the normalized luminescence of the standards against their known concentrations to generate a dose-response curve.

    • Use the standard curve to determine the concentration of 2,4-DAPG in the unknown samples.

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Diacetylphloroglucinol (DAPG) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-diacetylphloroglucinol (DAPG) extraction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address common issues encountered during the extraction and purification of DAPG.

Q1: My DAPG yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields of 2,4-DAPG can stem from several factors, from suboptimal bacterial production to losses during extraction. Here are common causes and troubleshooting steps:

  • Suboptimal Culture Conditions: The production of DAPG by Pseudomonas species is highly dependent on the growth environment.

    • Solution: Ensure your culture medium contains favorable carbon sources. Studies have shown that sucrose, fructose, and mannitol can promote high yields of DAPG, while glucose may result in poor production.[1][2] Also, verify that the culture temperature is optimal; maximum production has been observed at temperatures as low as 12°C.[1][2] The pH and iron concentration of the medium should also be within the optimal range for your specific bacterial strain.[1][2]

  • Inefficient Extraction: The choice of solvent and extraction method is critical for maximizing DAPG recovery.

    • Solution: Acidifying the culture supernatant to approximately pH 2.0 before extraction with an organic solvent like ethyl acetate is a common and effective practice.[3][4] For soil or rhizosphere samples, a pre-extraction step with 80% acetone can be highly effective in removing interfering polar compounds like humic and fulvic acids.[3] Repeated extractions will also improve yield; a second extraction with 80% acetone can recover an additional 6.1% of DAPG.[3]

  • Degradation of DAPG: DAPG can be unstable under certain conditions.

    • Solution: Avoid prolonged exposure to high temperatures and extreme pH levels during the extraction process. The half-life of DAPG in the rhizosphere has been estimated to be as short as 0.25 days, highlighting its potential instability in complex environments.[5]

Q2: I'm observing many impurities in my final DAPG extract. How can I improve its purity?

A2: Co-extraction of other metabolites and medium components is a common challenge. Here are some strategies to enhance the purity of your DAPG extract:

  • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples.

    • Solution: Utilize a C18 Sep-Pak cartridge for sample pretreatment. After loading your aqueous sample, wash the cartridge with water to remove polar impurities before eluting the DAPG with methanol.[6]

  • Column Chromatography: For higher purity, silica gel column chromatography is an effective purification step.

    • Solution: After initial extraction, the crude extract can be fractionated using a silica gel column with a solvent system such as chloroform:methanol (9:1).[7][8] Fractions can then be analyzed by Thin Layer Chromatography (TLC) to identify those containing DAPG.[7][8]

  • Optimized Solvent Extraction: A multi-step extraction can help separate DAPG from other compounds.

    • Solution: For soil samples, an initial extraction with 80% acetone helps remove polar organic components.[3] Subsequent liquid-liquid extraction with ethyl acetate at an acidic pH further purifies the DAPG.[3]

Q3: I am having trouble with the HPLC analysis of my DAPG extract, such as peak broadening or a noisy baseline. What should I check?

A3: HPLC issues can be complex, involving the instrument, column, mobile phase, or the sample itself. Here are some common troubleshooting tips:

  • Peak Broadening:

    • Possible Cause: Incompatibility between the injection solvent and the mobile phase.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase.[9] Also, ensure the sample loop is completely filled during injection.[9]

    • Possible Cause: A contaminated or old guard column.

    • Solution: Replace the guard column.[9]

  • Noisy Baseline:

    • Possible Cause: Gas bubbles in the mobile phase or pump.

    • Solution: Degas the mobile phase using filtration or sonication.[9] Ensure all pump fittings are tight and consider flushing the system to remove any trapped bubbles.[9]

    • Possible Cause: Leaks in the pump or fittings.

    • Solution: Inspect the pump for salt buildup, which can indicate a leak. Tighten or replace fittings as necessary.[9]

  • Irregular Retention Times:

    • Possible Cause: Fluctuations in temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature.[9]

    • Possible Cause: Inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase and ensure the components are accurately measured.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various DAPG extraction and analysis protocols.

Table 1: DAPG Extraction Efficiency with Different Solvents

Solvent SystemSource MaterialExtraction Efficiency/RecoveryReference
80% Acetone (single extraction)Wheat Roots54.6% (average)[3]
80% Acetone (two extractions)Wheat Roots60.7% (cumulative)[3]
Ethyl Acetate (after acetone)Agar Cultures52%[3]
0.5 M Sodium AcetateWheat Roots7.4%[3]
250 mM EDTA (pH 7.0)Wheat Roots3.0%[3]
0.5 M NaOHWheat Roots0.0%[3]

Table 2: HPLC Parameters for DAPG Analysis

ParameterValueReference
ColumnC18 Reverse-Phase[3][10]
Mobile PhaseAcetonitrile/Water with 0.1% TFA[3][10]
Detection Wavelength270 nm and 330 nm[3]
Flow Rate1.0 ml/min[3][6]
Retention Time~17.02 min (in ~78% ACN–0.1% TFA)[3]

Experimental Protocols

Detailed Methodology for DAPG Extraction from Bacterial Culture

This protocol is a synthesized method based on common practices for extracting DAPG from Pseudomonas cultures.

  • Culture Growth: Inoculate a suitable broth medium (e.g., King's B medium) with a DAPG-producing Pseudomonas strain.[7][11] Incubate the culture at an optimal temperature (e.g., 28-37°C) with shaking for 24-36 hours.[11][12]

  • Cell Separation: Centrifuge the bacterial culture at 10,000 rpm for 10-20 minutes at 4°C to pellet the cells.[7]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 using 1N HCl.[4]

  • Solvent Extraction: Transfer the acidified supernatant to a separating funnel and add an equal volume of ethyl acetate.[8][11] Shake vigorously for 2-3 minutes, allowing for proper mixing.

  • Phase Separation: Allow the layers to separate and collect the upper ethyl acetate phase. Repeat the extraction process with fresh ethyl acetate to maximize recovery.

  • Drying: Combine the ethyl acetate extracts and dry them using a rotary vacuum evaporator at a temperature below 50°C.[7][11]

  • Reconstitution: Dissolve the dried residue in a small volume of methanol or the HPLC mobile phase for further analysis.[4]

Visualizations

Diagrams of Workflows and Pathways

DAPG_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture 1. Grow DAPG-producing Pseudomonas Culture Centrifuge 2. Centrifuge to Separate Cells Culture->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Acidify 4. Acidify to pH 2.0 Supernatant->Acidify Solvent_Extract 5. Liquid-Liquid Extraction with Ethyl Acetate Acidify->Solvent_Extract Evaporate 6. Evaporate Solvent Solvent_Extract->Evaporate Crude_DAPG 7. Crude DAPG Extract Evaporate->Crude_DAPG SPE Optional: Solid-Phase Extraction (SPE) Crude_DAPG->SPE for cleanup HPLC 8. HPLC Analysis Crude_DAPG->HPLC SPE->HPLC

Caption: Workflow for DAPG extraction from bacterial culture.

DAPG_Signaling_Pathway cluster_plant Plant Cell cluster_pathogen Pathogen DAPG This compound (DAPG) Auxin Auxin Signaling Pathway DAPG->Auxin interacts with JA_ET JA/ET Signaling Pathways DAPG->JA_ET primes SA SA Signaling Pathway DAPG->SA primes ISR Induced Systemic Resistance (ISR) JA_ET->ISR SA->ISR Pathogen Biotrophic & Necrotrophic Pathogens ISR->Pathogen inhibits

Caption: DAPG's role in plant induced systemic resistance.

References

Technical Support Center: Enhancing the Solubility of 2,4-Diacetylphloroglucinol (DAPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,4-Diacetylphloroglucinol (DAPG) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (DAPG)?

A1: this compound (DAPG) is a compound with poor water solubility.[1][2] It is, however, soluble in several organic solvents. For researchers, this means that direct dissolution in aqueous buffers for biological assays is often challenging and requires specific strategies.

Q2: In which organic solvents can I dissolve DAPG?

A2: DAPG is soluble in a range of organic solvents. The most commonly used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][2] It is crucial to prepare fresh working solutions daily and purge the solution with an inert gas to maintain stability.[1][2]

Q3: How can I prepare an aqueous solution of DAPG for my experiments?

A3: Due to its low water solubility, the recommended method for preparing an aqueous solution of DAPG is to first dissolve it in a water-miscible organic solvent, such as DMF or DMSO, to create a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer (e.g., PBS) to the desired final concentration.[3] It is important to note that storing the aqueous solution for more than one day is not recommended.[3]

Q4: Are there more advanced methods to improve the aqueous solubility of DAPG?

A4: Yes, several advanced techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like DAPG. These methods include:

  • Co-solvency: Using a mixture of solvents to increase solubility.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.

  • Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier.

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area and dissolution rate.

Each of these methods has specific protocols and considerations, which are detailed in the troubleshooting guides and experimental protocols sections.

Troubleshooting Guides

Issue 1: Precipitation occurs when diluting the organic stock solution of DAPG into an aqueous buffer.
Possible Cause Troubleshooting Step
Final concentration exceeds aqueous solubility. Even with an organic co-solvent, the final concentration of DAPG in the aqueous buffer may be too high. Try preparing a more dilute final solution.
Insufficient mixing. When adding the organic stock to the aqueous buffer, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. Vortexing or sonicating the solution during dilution can be beneficial.
Temperature effects. Solubility can be temperature-dependent. Gently warming the aqueous buffer before adding the DAPG stock solution may help. However, be mindful of the thermal stability of DAPG and other components in your experiment.
pH of the buffer. The pH of your aqueous buffer can influence the solubility of DAPG. Consider testing the solubility in buffers with slightly different pH values.
Issue 2: The prepared DAPG solution is not stable and shows degradation.
Possible Cause Troubleshooting Step
Oxidation. DAPG solutions can be susceptible to oxidation. It is recommended to purge the solvent and the final solution with an inert gas like nitrogen or argon.[1][2]
Photodegradation. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Hydrolysis. Aqueous solutions of DAPG are not recommended for long-term storage.[3] Prepare fresh aqueous solutions for daily use. Stock solutions in anhydrous organic solvents are generally more stable and should be stored at -20°C for long-term use.[1][2]

Quantitative Solubility Data

The following tables summarize the known solubility of this compound in various solvents and solvent systems.

Table 1: Solubility of DAPG in Common Organic Solvents

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)30[1][2]
Ethanol25[1][2]
Dimethyl Sulfoxide (DMSO)15-16[1][2][3]

Table 2: Solubility of DAPG in Aqueous Systems with Co-solvents

Solvent SystemSolubility (mg/mL)Reference
DMF:PBS (pH 7.2) (1:1)0.5[1][2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5

Experimental Protocols

Protocol 1: Preparation of DAPG Stock and Working Solutions using a Co-solvent

This protocol describes the standard method for preparing a working solution of DAPG in an aqueous buffer for in vitro experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh DAPG powder dissolve Dissolve in DMSO to create a concentrated stock (e.g., 25 mg/mL) weigh->dissolve store Store at -20°C dissolve->store dilute Dilute stock solution into aqueous buffer (e.g., PBS) store->dilute For daily use mix Vortex/sonicate to ensure homogeneity dilute->mix use Use immediately mix->use

Workflow for preparing DAPG solutions.

Materials:

  • This compound (DAPG) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Stock Solution:

    • Weigh the desired amount of DAPG powder in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 15 mg/mL).

    • Vortex or sonicate until the DAPG is completely dissolved. If necessary, gently warm the tube at 37°C for 10 minutes to aid dissolution.

    • Store the stock solution at -20°C for long-term storage.

  • Prepare Working Solution:

    • On the day of the experiment, thaw the stock solution.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.

    • While vortexing the aqueous buffer, slowly add the calculated volume of the DAPG stock solution.

    • Continue to vortex or sonicate for a few minutes to ensure the DAPG remains in solution.

    • Use the freshly prepared working solution immediately for your experiments.

Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol provides a method for preparing a DAPG solution with enhanced aqueous solubility using a cyclodextrin derivative.

G cluster_0 Cyclodextrin Solution Preparation cluster_1 DAPG Stock Preparation cluster_2 Final Solution Preparation cd_weigh Weigh SBE-β-CD powder cd_dissolve Dissolve in saline to create a 20% solution cd_weigh->cd_dissolve mix_solutions Add DAPG stock to cyclodextrin solution (e.g., 1:9 ratio) cd_dissolve->mix_solutions dapg_weigh Weigh DAPG powder dapg_dissolve Dissolve in DMSO to create a concentrated stock dapg_weigh->dapg_dissolve dapg_dissolve->mix_solutions homogenize Mix thoroughly mix_solutions->homogenize

Workflow for cyclodextrin-based DAPG solubilization.

Materials:

  • This compound (DAPG) powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution

  • Sterile vials

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear.

  • Prepare the DAPG Stock Solution:

    • Prepare a concentrated stock solution of DAPG in DMSO (e.g., 25 mg/mL).

  • Prepare the Final Working Solution:

    • In a sterile vial, add the SBE-β-CD solution.

    • Slowly add the DAPG stock solution to the cyclodextrin solution while mixing. A common ratio is 1 part DAPG stock to 9 parts cyclodextrin solution (e.g., 100 µL of DAPG stock in 900 µL of 20% SBE-β-CD in saline).

    • Mix thoroughly to ensure the formation of the inclusion complex and a clear solution. This method can achieve a DAPG concentration of ≥ 2.5 mg/mL.

Protocol 3: Quantification of DAPG using UV-Vis Spectrophotometry

This protocol outlines a general procedure for quantifying the concentration of DAPG in a solution, which is essential for verifying the success of solubility enhancement experiments.

G start Prepare DAPG standards in the same solvent as the sample measure_abs Measure absorbance of standards at λmax (e.g., 269 nm) start->measure_abs plot_curve Plot calibration curve (Absorbance vs. Concentration) measure_abs->plot_curve calculate_conc Calculate concentration using the calibration curve plot_curve->calculate_conc measure_sample Measure absorbance of the unknown sample measure_sample->calculate_conc

Workflow for DAPG quantification by UV-Vis.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound (DAPG) of known purity

  • Solvent used for dissolving DAPG (e.g., ethanol, methanol)

  • Volumetric flasks and pipettes

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of DAPG in your chosen solvent.

    • Scan the absorbance of the solution across the UV range (e.g., 200-400 nm) to identify the λmax. For DAPG, characteristic peaks are observed around 269 nm and 329 nm.[3]

  • Prepare Standard Solutions:

    • Prepare a stock solution of DAPG of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

  • Generate a Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.

  • Measure the Unknown Sample:

    • Measure the absorbance of your experimental DAPG solution at the same λmax. Ensure the absorbance falls within the linear range of your calibration curve. If necessary, dilute the sample with the same solvent.

  • Calculate the Concentration:

    • Use the equation from the calibration curve to calculate the concentration of DAPG in your sample. Remember to account for any dilutions made to the sample.

Disclaimer: This technical support guide is intended for research purposes only. All procedures should be performed by qualified personnel trained in laboratory safety. Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used.

References

Technical Support Center: Overcoming Fungal Resistance to 2,4-Diacetylphloroglucinol (2,4-DAPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fungal resistance to the antimicrobial compound 2,4-Diacetylphloroglucinol (2,4-DAPG).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with 2,4-DAPG and provides guidance on how to interpret and troubleshoot unexpected results.

Q1: My fungal culture shows higher than expected resistance to 2,4-DAPG in an in vitro assay. What are the potential reasons?

A1: Increased resistance to 2,4-DAPG can stem from several factors. Here’s a troubleshooting guide:

  • Biofilm Formation: Fungi, including Candida albicans and Aspergillus fumigatus, exhibit significantly higher resistance to 2,4-DAPG when growing in a biofilm state compared to planktonic (free-living) cells.[1] Biofilms can reduce drug penetration and create a protected microenvironment.

    • Troubleshooting:

      • Microscopically examine your culture for biofilm formation on the surfaces of your culture vessels (e.g., microtiter plates).

      • If biofilms are present, consider using specific biofilm-disrupting agents (in control experiments) or ensure your assays are designed to test planktonic cells if that is your target.

      • For biofilm-specific studies, quantify biofilm biomass (e.g., using crystal violet staining) and metabolic activity (e.g., XTT/TTC assay) to assess the effect of 2,4-DAPG.[1]

  • Upregulation of Efflux Pumps: Fungi can actively pump 2,4-DAPG out of the cell using ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[2][3] Exposure to 2,4-DAPG can induce the expression of these transporter genes.[4]

    • Troubleshooting:

      • Perform a gene expression analysis (qPCR) on key efflux pump genes (e.g., ABC transporter genes) in your treated versus untreated fungal cultures.

      • Conduct your antifungal assay in the presence of a known efflux pump inhibitor (e.g., verapamil, cyclosporine A) to see if it restores sensitivity to 2,4-DAPG.[5]

  • Experimental Conditions: The composition of the culture medium and pH can influence the activity of 2,4-DAPG.

    • Troubleshooting:

      • Ensure consistent media composition and pH across all experiments. The minimum fungicidal concentration for yeast, for instance, can vary depending on the medium.[1]

      • Verify the stability and concentration of your 2,4-DAPG stock solution.

Q2: I suspect efflux pumps are responsible for the resistance I'm observing. How can I confirm this?

A2: Confirming the role of efflux pumps involves a multi-step approach. An experimental workflow is outlined below.

G Workflow: Investigating Efflux Pump-Mediated Resistance cluster_0 Initial Observation cluster_1 Pharmacological Inhibition cluster_2 Gene Expression Analysis cluster_3 Conclusion A High MIC/EC50 of 2,4-DAPG observed B Perform MIC assay with 2,4-DAPG + Efflux Pump Inhibitor (e.g., verapamil) A->B D Culture fungus with sub-inhibitory 2,4-DAPG concentration A->D C Does MIC decrease? B->C G Strong evidence for efflux pump involvement C->G Yes H Resistance likely due to other mechanisms C->H No E Extract RNA and perform qPCR on ABC/MFS transporter genes D->E F Is gene expression upregulated? E->F F->G Yes F->H No

Caption: Workflow for confirming efflux pump involvement.

Q3: My fungus is resistant, but I can't find any mutations in common antifungal target sites. What should I investigate?

A3: This is not an unexpected finding. Unlike well-established fungicides such as azoles or SDHIs, where resistance is frequently linked to specific mutations in the target enzyme (e.g., Erg11/Cyp51, succinate dehydrogenase), there is currently no documented evidence of target-site mutations conferring resistance to 2,4-DAPG in fungi.[6][7]

The primary modes of action for 2,4-DAPG are broad, targeting membrane integrity and mitochondrial function, rather than a single specific enzyme.[1][8] This multi-target mechanism makes the development of resistance through a single target-site mutation less likely.

Recommended actions:

  • Shift focus to non-target-site mechanisms: Prioritize investigating efflux pump upregulation and biofilm formation as described in Q1 and Q2.

  • Investigate metabolic degradation: Some microbes possess enzymes that can degrade 2,4-DAPG. For instance, the PhlG hydrolase in Pseudomonas fluorescens converts 2,4-DAPG to the less toxic monoacetylphloroglucinol (MAPG).[9] While this is a bacterial example, it's conceivable that some fungi may have evolved or acquired similar enzymatic degradation pathways. You can investigate this by:

    • Analyzing culture supernatants over time using HPLC to detect 2,4-DAPG and potential metabolites.

    • Searching the fungal genome for putative hydrolase or transferase genes that are upregulated in the presence of 2,4-DAPG.

Q4: I am seeing unexpected morphological changes or stress responses in my fungal culture when treated with sub-inhibitory concentrations of 2,4-DAPG. Is this normal?

A4: Yes, this is a documented phenomenon. Sub-lethal concentrations of 2,4-DAPG can act as a stressor, inducing a variety of physiological and morphological responses in fungi.

  • In Candida albicans : Sub-inhibitory concentrations can inhibit the transition from yeast to hyphal form, which is a key virulence factor.[1][8] Paradoxically, it can also trigger an increase in the secretion of virulence factors like secreted aspartyl proteases (Sap), possibly as a response to cellular stress caused by reactive oxygen species (ROS) generated from mitochondrial disruption.[1]

  • In filamentous fungi: Changes in the cell wall, such as an increase in chitin and glucan content, have been observed in Aspergillus.[10] It can also alter the production of other secondary metabolites, including mycotoxins.[10]

These stress responses can be considered a form of adaptation or tolerance and may contribute to the fungus's ability to survive in the presence of the compound.

Section 2: Quantitative Data Summary

The following tables summarize quantitative data on the antifungal activity of 2,4-DAPG and its effects on fungal gene expression and physiology.

Table 1: Antifungal Activity of 2,4-DAPG Against Various Fungal Species.

Fungal SpeciesIsolateHost/SourceEC50 (µg/mL)¹MIC (µg/mL)²Reference
Pythium aphanidermatumPPO 1007Cucumber20.348[4]
Pythium dissotocumCBS 453.91Tulip18.748[4]
Pythium irregulareLBO 92-12Lily34.756[4]
Pythium ultimum var. sporangiiferumCBS 219.65Wheat2032[4]
Pythium volutumCBS 699.83Wheat<88[4]
Candida albicansATCC 10231--125[1]

¹EC50: The concentration of 2,4-DAPG that inhibits mycelial radial growth by 50%. ²MIC: The minimum concentration of 2,4-DAPG that completely inhibits mycelial growth.

Table 2: Effects of 2,4-DAPG on Candida albicans ATCC 10231.

Parameter2,4-DAPG Conc. (µg/mL)Effect% ChangeReference
Biofilm Metabolic Activity 125Reduction-17.5%[1]
250Reduction-34.8%[1]
500Reduction-56.0%[1]
Biofilm Biomass (48h) 125Reduction~ -50%[1]
Gene Expression (sap2)125Upregulation+127% (2.27-fold)[1]
Gene Expression (sap6)125Upregulation+212% (3.12-fold)[1]
Gene Expression (NRG1)125Upregulation+75-89% (1.75-1.89-fold)[1]
Secreted Protease Activity 62Increase+54.4%[1]
125Increase+68.2%[1]
250Increase+75.8%[1]

Section 3: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 2,4-DAPG resistance.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution

This protocol determines the lowest concentration of 2,4-DAPG that inhibits visible fungal growth.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate of interest

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • 2,4-DAPG stock solution (e.g., in DMSO or methanol)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungus on an appropriate agar medium.

    • Harvest spores or yeast cells and suspend them in sterile saline or medium.

    • Adjust the suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Prepare 2,4-DAPG Dilutions:

    • Perform a serial two-fold dilution of the 2,4-DAPG stock solution in the growth medium directly in the 96-well plate. A typical final concentration range is 0.125 to 256 µg/mL.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well containing the 2,4-DAPG dilutions. This will bring the total volume to 200 µL and halve the drug concentration to the desired final concentration.

  • Controls:

    • Growth Control: Fungal inoculum without 2,4-DAPG.

    • Sterility Control: Medium only, without fungus or 2,4-DAPG.

    • Solvent Control: Fungal inoculum with the highest concentration of the solvent (e.g., DMSO) used for the 2,4-DAPG stock.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungus (e.g., 25-37°C) for 24-72 hours, depending on the growth rate of the organism.

  • Reading the MIC:

    • The MIC is the lowest concentration of 2,4-DAPG at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 2: Fungal RNA Extraction and qPCR for Efflux Pump Gene Expression

This protocol details the quantification of efflux pump gene expression in response to 2,4-DAPG treatment.

Materials:

  • Fungal culture treated with a sub-inhibitory concentration of 2,4-DAPG and an untreated control.

  • Liquid nitrogen, sterile mortar, and pestle.

  • RNA extraction kit (e.g., TRIzol, RNeasy Plant Mini Kit) or appropriate buffers.

  • DNase I, RNase-free.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target efflux pump genes and housekeeping/reference genes (e.g., actin, tubulin, GAPDH).

  • qPCR instrument.

Procedure:

  • Harvest and Lyse Cells:

    • Harvest fungal mycelia or cells from liquid culture by filtration or centrifugation.

    • Immediately freeze the biomass in liquid nitrogen.

    • Grind the frozen biomass to a fine powder using a pre-chilled mortar and pestle. This step is critical for breaking the fungal cell wall.

  • RNA Extraction:

    • Immediately add the frozen powder to a lysis buffer (e.g., TRIzol reagent) to inactivate RNases.

    • Follow the manufacturer's protocol for your chosen RNA extraction kit. This typically involves phase separation with chloroform and precipitation with isopropanol.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is crucial for accurate qPCR results.

    • Purify the RNA after DNase treatment.

  • RNA Quantification and Quality Check:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

    • Check RNA integrity by running a sample on an agarose gel or using a Bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with reverse transcriptase.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target and reference genes, and qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling program (denaturation, annealing, extension). Include a melt curve analysis at the end to verify primer specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression in the 2,4-DAPG-treated sample compared to the untreated control using the ΔΔCt method.[9]

Section 4: Visualizations

This section provides diagrams to illustrate key concepts related to 2,4-DAPG resistance.

G Diagram of 2,4-DAPG's mode of action and fungal resistance mechanisms. cluster_0 Fungal Cell Mito Mitochondrion ROS ROS Mito->ROS Generates Membrane Plasma Membrane Efflux Efflux Pump (ABC/MFS) DAPG_out 2,4-DAPG (extracellular) Efflux->DAPG_out Expels 2,4-DAPG Nucleus Nucleus StressGenes Stress Response Genes (e.g., NRG1, SAPs) Nucleus->StressGenes Upregulates DAPG_in 2,4-DAPG (intracellular) DAPG_out->DAPG_in Enters Cell DAPG_in->Mito Uncouples Respiration DAPG_in->Membrane Disrupts Integrity DAPG_in->Efflux ROS->Nucleus Stress Signal

Caption: 2,4-DAPG action and fungal resistance.

G Troubleshooting Logic for 2,4-DAPG Resistance Start Start: Fungus shows high resistance to 2,4-DAPG Q_Biofilm Is the culture forming a biofilm? Start->Q_Biofilm A_Biofilm Yes: Resistance is likely due to biofilm protection. Consider antibiofilm strategies. Q_Biofilm->A_Biofilm Yes Q_Efflux Does an efflux pump inhibitor restore sensitivity? Q_Biofilm->Q_Efflux No End Resistance mechanism identified or further investigation needed. A_Biofilm->End A_Efflux Yes: Resistance involves efflux pumps. Confirm with gene expression (qPCR). Q_Efflux->A_Efflux Yes Q_Degradation Does HPLC show 2,4-DAPG degradation over time? Q_Efflux->Q_Degradation No A_Efflux->End A_Degradation Yes: Fungus may be metabolizing 2,4-DAPG. Identify metabolites. Q_Degradation->A_Degradation Yes Q_Degradation->End No A_Degradation->End

Caption: Troubleshooting flowchart for resistance.

References

Technical Support Center: HPLC Analysis of 2,4-Diacetylphloroglucinol (DAPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Diacetylphloroglucinol (DAPG). It is designed for researchers, scientists, and professionals in drug development to help refine their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC analysis of DAPG.

Q1: Why are my DAPG peaks tailing?

Peak tailing, where a peak is asymmetrical with a trailing edge, is a common issue.[1] It can compromise the accuracy of quantification and resolution.[1][2]

  • Cause 1: Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the analyte and ionized residual silanol groups on the silica-based column surface.[1][3] DAPG, being a phenolic compound, can be susceptible to these interactions.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the silanol groups, minimizing these secondary interactions.[3] The addition of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase is a common practice.[4][5]

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping deactivates most of the residual silanol groups, leading to more symmetrical peaks.[6]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]

  • Solution:

    • Reduce Injection Mass: Dilute the sample or reduce the injection volume to see if the peak shape improves.[7][8]

  • Cause 3: Physical Issues: Problems with the HPLC system itself can cause all peaks in a chromatogram to tail.[6]

  • Solution:

    • Check for Voids and Bad Fittings: A void at the column inlet or improperly connected fittings can create dead volume, leading to peak tailing.[6][7] Inspect and replace fittings or the column if necessary.

    • Minimize Tubing Length: Excessive or wide-bore tubing between the column and detector can increase dispersion and cause tailing.[1]

Q2: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in a chromatogram, which can interfere with the quantification of the target analyte.[9] They often appear randomly, making troubleshooting difficult.[10]

  • Cause 1: Mobile Phase Contamination: Impurities in the mobile phase solvents (especially water) or additives are a common source of ghost peaks, particularly in gradient elution.[9]

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents and freshly prepared mobile phases.[11]

    • Install a Ghost Trap: An in-line trap can be installed between the mixer and the autosampler to remove impurities from the mobile phase.[9]

  • Cause 2: Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample, appearing as a ghost peak.[12]

  • Solution:

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash function to thoroughly clean the injection needle between runs.[12]

    • Run Blank Injections: Injecting a blank solvent (like the mobile phase) can help confirm if carryover is the issue.[9]

  • Cause 3: System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the pump, injector, or detector cell.[13]

  • Solution:

    • System Flushing: Regularly flush the entire system with a strong, organic solvent to remove contaminants.[13]

Q3: My retention times for DAPG are shifting. What could be the cause?

Unstable retention times can lead to incorrect peak identification and integration.

  • Cause 1: Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift, especially at the beginning of a sequence.[13]

  • Solution:

    • Increase Equilibration Time: Ensure the column is equilibrated for a sufficient period (e.g., flushing with 10-20 column volumes of the mobile phase) until a stable baseline is achieved.[13]

  • Cause 2: Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can alter its composition and affect retention times.[12]

  • Solution:

    • Prepare Fresh Mobile Phase: Prepare the mobile phase carefully and freshly each day. Keep solvent bottles capped to prevent evaporation.[13]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to retention time drift.[12]

  • Solution:

    • Use a Column Oven: A thermostatically controlled column oven provides a stable temperature environment, ensuring reproducible retention times.[12][13]

  • Cause 4: Pump Issues or Leaks: Inconsistent flow from the pump due to air bubbles, faulty seals, or leaks in the system will cause erratic retention times.[12]

  • Solution:

    • Degas Mobile Phase: Degas the mobile phase using sonication or an in-line degasser to remove dissolved air.[13]

    • Inspect for Leaks: Check all fittings for salt buildup (if using buffers) or visible leaks and tighten or replace them as needed.[12]

Experimental Protocols and Data

Detailed Protocol: Sample Preparation and HPLC Analysis

This protocol is a generalized method based on common practices for DAPG analysis from microbial cultures.[4][11]

1. Sample Preparation (from Culture Supernatant):

  • Acidification: Acidify the culture supernatant to approximately pH 2.0 using an acid like 10% Trifluoroacetic Acid (TFA).[4]

  • Solvent Extraction: Perform a liquid-liquid extraction twice using an equal volume of ethyl acetate. Shake vigorously and separate the organic phase.[4]

  • Drying: Evaporate the pooled ethyl acetate extracts to dryness under a vacuum or a stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in a known volume of the initial mobile phase (e.g., 35% acetonitrile with 0.1% TFA) for HPLC injection.[4]

  • Filtration: Filter the reconstituted sample through a 0.20 µm syringe filter to remove any particulate matter before injection.[4]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column is most commonly used.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing an acidifier like 0.1% TFA or 0.02 M formic acid.[4][14]

  • Detection: Monitor at a wavelength where DAPG has significant absorbance, typically around 254 nm or 270 nm.[11]

Comparative Table of HPLC Methods for DAPG Analysis

The following table summarizes various published HPLC methods for DAPG quantification, providing a reference for method development.

ParameterMethod 1Method 2Method 3
Column Type Symmetric C18Agilent Poroshell 120 Phenyl-HexylNot Specified
Mobile Phase Acetonitrile & 0.1% H3PO4 (55:45 v/v)Acetonitrile & H2O, both with 0.02 M Formic Acid35% Acetonitrile & 0.1% TFA
Elution Mode IsocraticGradient (10% to 100% ACN over 10 min)Gradient (10% to 100% ACN over 150 min)
Flow Rate 1.0 mL/min0.35 mL/minNot Specified
Detection λ Not SpecifiedDiode Array Detector (190-640 nm)Not Specified
Reference [15][14][4]

Visualized Workflows and Logic Diagrams

The following diagrams, created using Graphviz, illustrate key workflows and logical relationships in DAPG analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing A 1. Acidify Culture Supernatant (pH 2.0) B 2. Ethyl Acetate Extraction A->B C 3. Evaporate to Dryness B->C D 4. Reconstitute in Mobile Phase C->D E 5. Filter Sample (0.2 µm) D->E F 6. Inject Sample into HPLC System E->F G 7. Chromatographic Separation (C18 Column) F->G H 8. UV/DAD Detection G->H I 9. Data Acquisition H->I J 10. Peak Integration & Identification I->J K 11. Quantification using Standard Curve J->K

Caption: Experimental workflow for the extraction and HPLC analysis of 2,4-DAPG.

troubleshooting_workflow Start Asymmetric Peak (Tailing) Observed Check_Physical Are ALL peaks tailing? Start->Check_Physical Check_Chemical Is only the DAPG peak (or similar compounds) tailing? Check_Physical->Check_Chemical No Physical_Issue Physical Problem Likely: - Column Void - Bad Fittings - Dead Volume Check_Physical->Physical_Issue Yes Chemical_Issue Chemical Problem Likely: - Secondary Interactions - pH Issue - Column Overload Check_Chemical->Chemical_Issue Yes Fix_Physical Solution: - Inspect/replace fittings - Check for column void - Replace column Physical_Issue->Fix_Physical Fix_Chemical Solution: - Lower mobile phase pH - Use end-capped column - Reduce sample concentration Chemical_Issue->Fix_Chemical

Caption: Troubleshooting logic for diagnosing and resolving peak tailing in HPLC.

logical_relationships cluster_factors Factors Influencing Production & Stability cluster_analysis Analytical Considerations DAPG This compound (DAPG) Extraction Efficient Sample Extraction DAPG->Extraction affects recovery Stability Analyte Stability (pH, Light, Temp) DAPG->Stability is pH/temp sensitive Temp Temperature (Max production at 12°C) Temp->DAPG Carbon Carbon Source (e.g., Sucrose, Fructose) Carbon->DAPG pH pH pH->DAPG Iron Iron Concentration Iron->DAPG Method Optimized HPLC Method Extraction->Method Stability->Method

Caption: Factors influencing DAPG production and considerations for its analysis.[11][16]

References

Technical Support Center: Synthesis of 2,4-Diacetylphloroglucinol (2,4-DAPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,4-diacetylphloroglucinol (2,4-DAPG).

Troubleshooting Guide

This guide addresses common issues encountered during 2,4-DAPG synthesis, focusing on by-product formation and low yields.

Issue Probable Cause(s) Recommended Solution(s)
Low yield of 2,4-DAPG with a high proportion of monoacetylphloroglucinol (MAPG) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Insufficient acylating agent: Molar ratio of acetic anhydride or acetyl chloride to phloroglucinol is too low. 3. Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) may have been deactivated by moisture.1. Optimize reaction conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (phloroglucinol) and MAPG are consumed. 2. Adjust stoichiometry: Use a slight excess of the acylating agent (e.g., 2.2-2.5 equivalents). 3. Ensure anhydrous conditions: Use freshly opened or distilled reagents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant formation of 2,4,6-triacetylphloroglucinol (TAPG) 1. Over-acylation: Excess of the acylating agent. 2. Prolonged reaction time or high temperature: These conditions can favor the formation of the thermodynamically more stable tri-substituted product.1. Control stoichiometry: Use a precise molar ratio of the acylating agent (around 2.1 equivalents) to phloroglucinol. 2. Monitor reaction progress: Stop the reaction as soon as the formation of 2,4-DAPG is maximized, as determined by TLC or HPLC analysis. 3. Optimize reaction temperature: Conduct the reaction at a lower temperature to improve selectivity for the di-substituted product.
Formation of a complex mixture of by-products or resinous materials 1. Excessive amount of Lewis acid catalyst: High concentrations of catalysts like AlCl₃ can lead to the formation of resin-like by-products.[1] 2. High reaction temperature: Can promote polymerization and degradation of the phenolic substrate. 3. Presence of impurities in starting materials. 1. Optimize catalyst loading: Reduce the amount of Lewis acid catalyst. For instance, when using AlCl₃, a molar equivalent of 1.5 to 2 moles per mole of phloroglucinol is suggested to be optimal.[1] 2. Control temperature: Maintain a consistent and moderate reaction temperature. 3. Use high-purity starting materials.
Low overall yield despite complete conversion of starting material 1. Product degradation during workup: The product may be sensitive to the workup conditions (e.g., pH, temperature). 2. Losses during purification: Inefficient extraction or crystallization, or irreversible adsorption on chromatography media.1. Gentle workup: Use mild acidic conditions for quenching the reaction and avoid excessive heat during solvent evaporation. 2. Optimize purification: Select an appropriate solvent system for extraction and crystallization. If using column chromatography, choose a suitable stationary and mobile phase to ensure good separation and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in 2,4-DAPG synthesis via Friedel-Crafts acylation of phloroglucinol?

A1: The most common by-products are monoacetylphloroglucinol (MAPG), the product of incomplete acylation, and 2,4,6-triacetylphloroglucinol (TAPG), the product of over-acylation.

Q2: How can I monitor the progress of the reaction to avoid the formation of by-products?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate phloroglucinol, MAPG, 2,4-DAPG, and TAPG. The reaction should be stopped when the spot corresponding to 2,4-DAPG is at its maximum intensity and the spots for phloroglucinol and MAPG have disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[2][3]

Q3: What is the role of the Lewis acid catalyst in the reaction?

A3: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), activates the acylating agent (e.g., acetic anhydride or acetyl chloride) by forming a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich phloroglucinol ring in an electrophilic aromatic substitution reaction.

Q4: Are there greener alternatives to traditional Lewis acid catalysts?

A4: Yes, solid acid catalysts like silica sulfuric acid (SSA) have been reported as an environmentally friendly and reusable alternative for the synthesis of 2,4-DAPG.[4] This approach can offer high yields under solvent-free conditions.

Q5: Can I synthesize 2,4-DAPG starting from monoacetylphloroglucinol (MAPG)?

A5: Yes, starting from commercially available 2-acetylphloroglucinol (a form of MAPG) can be an effective strategy. This approach can lead to higher yields (around 90%) of 2,4-DAPG as it bypasses the initial acylation step and potential formation of TAPG from the highly reactive phloroglucinol.[5]

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on 2,4-DAPG Yield

CatalystAcylating AgentSolventTemperature (°C)TimeYield of 2,4-DAPG (%)Reference
BF₃·OEt₂Acetic AnhydrideDichloromethaneRoom Temp24 h90 (from MAPG)[5]
AlCl₃Acid ChlorideDichloromethane/Nitromethane35-4015 min70-95[1]
Silica Sulfuric Acid (SSA)Acetic AnhydrideSolvent-free6015-20 min95[4]
CuSO₄·5H₂OAcetic AnhydrideEthyl AcetateRoom Temp8-23 hGood to Excellent[6]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,4-DAPG from 2-Acetylphloroglucinol[5]

This protocol describes a one-step synthesis of 2,4-DAPG from commercially available 2-acetylphloroglucinol.

Materials:

  • 2-Acetylphloroglucinol

  • Acetic anhydride

  • Boron trifluoride-etherate (BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-acetylphloroglucinol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add acetic anhydride (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add boron trifluoride-etherate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Green Synthesis of 2,4-DAPG using Silica Sulfuric Acid[4]

This protocol outlines an environmentally friendly, solvent-free synthesis of 2,4-DAPG.

Materials:

  • Phloroglucinol

  • Acetic anhydride

  • Silica Sulfuric Acid (SSA) catalyst

Procedure:

  • In a round-bottom flask, mix phloroglucinol (1 mmol) and acetic anhydride (2 mmol).

  • Add silica sulfuric acid (10% w/w).

  • Heat the mixture at 60 °C with stirring for 15-20 minutes. Ultrasound assistance can be used to improve the reaction rate.

  • Monitor the reaction by TLC.

  • After completion, add ethyl acetate to dissolve the product and filter to recover the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Phloroglucinol Phloroglucinol MAPG Monoacetylphloroglucinol (MAPG) Phloroglucinol->MAPG + Acyl Group DAPG This compound (2,4-DAPG) MAPG->DAPG + Acyl Group TAPG 2,4,6-Triacetylphloroglucinol (TAPG) DAPG->TAPG + Acyl Group (Over-acylation)

Caption: Reaction pathway for the synthesis of 2,4-DAPG and related by-products.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Product Mixture (TLC/HPLC) Start->Analyze Desired_Product High Yield of 2,4-DAPG? Analyze->Desired_Product End Synthesis Successful Desired_Product->End Yes High_MAPG High MAPG Content? Desired_Product->High_MAPG No High_TAPG High TAPG Content? High_MAPG->High_TAPG No Increase_Time_Temp Increase Reaction Time/Temp Adjust Stoichiometry High_MAPG->Increase_Time_Temp Yes Complex_Mixture Complex Mixture? High_TAPG->Complex_Mixture No Decrease_Acyl Decrease Acylating Agent Optimize Reaction Time High_TAPG->Decrease_Acyl Yes Optimize_Catalyst Optimize Catalyst Loading Control Temperature Complex_Mixture->Optimize_Catalyst Yes Increase_Time_Temp->Analyze Decrease_Acyl->Analyze Optimize_Catalyst->Analyze

Caption: A troubleshooting workflow for optimizing 2,4-DAPG synthesis.

References

Technical Support Center: Enhancing the Stability of 2,4-Diacetylphloroglucinol (DAPG) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,4-Diacetylphloroglucinol (DAPG) formulations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the formulation and stability testing of this compound (DAPG).

1. Formulation Development & Stability

Q1: My DAPG formulation is showing significant degradation over a short period. What are the primary factors affecting its stability?

A1: this compound (DAPG), a phenolic compound, is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. The stability of your formulation is likely influenced by one or more of the following factors:

  • pH: DAPG is prone to hydrolysis, especially under alkaline conditions. The hydroxyl groups on the phloroglucinol ring can be oxidized, and this process is often pH-dependent.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.

  • Light Exposure: Phenolic compounds can be sensitive to light, leading to photodegradation. Exposure to UV or even visible light can initiate and accelerate degradation pathways.

  • Presence of Oxidizing Agents: Trace metals or peroxides in excipients or solvents can catalyze the oxidation of DAPG.

  • Oxygen Content: The presence of dissolved oxygen in the formulation can lead to oxidative degradation.

Q2: How can I improve the stability of my aqueous DAPG formulation?

A2: To enhance the stability of an aqueous DAPG formulation, consider the following strategies:

  • pH Optimization: Maintain the pH of the formulation in the acidic to neutral range (ideally pH 4-6) to minimize hydrolysis. Use a suitable buffering agent to maintain the desired pH.

  • Use of Antioxidants: Incorporate antioxidants to prevent oxidative degradation. Common choices for aqueous formulations include ascorbic acid, sodium metabisulfite, and thiourea.

  • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.

  • Deoxygenation: Purge the formulation with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Protection from Light: Store the formulation in amber or opaque containers to protect it from light.

Q3: Are there any specific excipients that are known to stabilize phloroglucinol derivatives?

A3: Yes, several excipients can enhance the stability of phloroglucinol derivatives like DAPG. These can be broadly categorized as:

  • Antioxidants:

    • Water-soluble: Ascorbic acid, sodium bisulfite, sodium metabisulfite, thiourea.

    • Oil-soluble: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherols (Vitamin E).

  • Chelating Agents: Disodium edetate (EDTA) is commonly used to bind metal ions.

  • Buffering Agents: Acetate, citrate, and phosphate buffers can be used to maintain an optimal pH.

  • Encapsulating Agents: Microencapsulation with polymers can provide a physical barrier against environmental factors. Cyclodextrins, for instance, have been used to encapsulate and improve the stability of phenolic compounds.[1]

2. Analytical Testing & Troubleshooting

Q4: I am observing unexpected peaks in the HPLC chromatogram of my DAPG stability samples. What could be the cause?

A4: The appearance of new peaks in your HPLC chromatogram is likely due to the degradation of DAPG. The primary degradation product of DAPG is often Monoacetylphloroglucinol (MAPG), formed through the hydrolysis of one of the acetyl groups.[2] Other smaller peaks could represent further degradation products or byproducts of interactions with excipients. To identify these peaks, you can:

  • Perform Forced Degradation Studies: Subject a pure DAPG sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of the major degradants.

  • Use a Diode Array Detector (DAD): A DAD can help in assessing peak purity and provide UV spectra of the unknown peaks, which can be compared to the spectrum of DAPG and potential degradation products.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratio information of the unknown peaks, which can be used for structural elucidation.

Q5: My DAPG assay results are inconsistent. What are the possible reasons?

A5: Inconsistent assay results can stem from several factors:

  • Sample Preparation: Incomplete extraction of DAPG from the formulation or further degradation during sample preparation can lead to variability. Ensure your sample preparation method is validated for accuracy and precision.

  • Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate resolution can all contribute to inconsistent integration and, therefore, inaccurate quantification. Regularly check the performance of your HPLC system and column.

  • Standard Instability: The DAPG standard solution itself might be degrading. Prepare fresh standards regularly and store them under appropriate conditions (refrigerated, protected from light).

  • Inadequate Method Validation: The analytical method may not be robust enough to handle slight variations in experimental conditions. Ensure your method is fully validated according to ICH guidelines.

Quantitative Data on DAPG Stability

The following tables summarize the expected stability of DAPG under various stress conditions. This data is compiled from studies on phloroglucinol and its derivatives and should be used as a general guideline. Specific formulation components will influence the actual stability.

Table 1: Effect of pH on DAPG Degradation in Aqueous Solution at 25°C

pHExpected Degradation RatePrimary Degradation Pathway
2.0LowAcid-catalyzed hydrolysis
4.0Very LowMinimal hydrolysis
7.0ModerateNeutral hydrolysis, potential for oxidation
9.0HighBase-catalyzed hydrolysis

Table 2: Effect of Temperature on DAPG Degradation in Aqueous Solution at pH 5

Temperature (°C)Expected Degradation Rate
4Very Low
25Low
40Moderate
60High

Table 3: Effect of Stabilizing Excipients on DAPG Stability

Excipient CategoryExampleConcentration Range (% w/v)Expected Improvement in Stability
Antioxidant (water-soluble)Ascorbic Acid0.01 - 0.1Significant reduction in oxidative degradation
Antioxidant (oil-soluble)Butylated Hydroxytoluene (BHT)0.005 - 0.02Effective in lipid-based formulations
Chelating AgentDisodium Edetate (EDTA)0.01 - 0.05Prevents metal-catalyzed oxidation
Encapsulating AgentHydroxypropyl-β-cyclodextrinVariesImproved photostability and thermal stability

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DAPG

This protocol outlines a general stability-indicating HPLC method for the quantification of DAPG and the separation of its primary degradation product, MAPG.

1. Materials and Reagents:

  • This compound (DAPG) reference standard

  • Monoacetylphloroglucinol (MAPG) reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of DAPG in methanol (e.g., 1 mg/mL) and dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Sample Solution: Dilute the DAPG formulation with the mobile phase to a concentration within the linear range of the assay.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution multiple times to check for system suitability (e.g., retention time precision, peak area precision).

  • Inject the sample solutions.

  • Identify and quantify the DAPG peak based on the retention time and peak area of the standard.

  • Monitor for the appearance of new peaks, particularly the peak corresponding to MAPG.

Protocol 2: Forced Degradation Study of DAPG

This protocol describes how to perform forced degradation studies to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve DAPG in 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH before injection.

2. Base Hydrolysis:

  • Dissolve DAPG in 0.1 M NaOH.

  • Incubate at room temperature for 4 hours.

  • Neutralize with 0.1 M HCl before injection.

3. Oxidative Degradation:

  • Dissolve DAPG in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours.

4. Thermal Degradation:

  • Store solid DAPG at 105°C for 48 hours.

  • Dissolve in mobile phase before injection.

5. Photolytic Degradation:

  • Expose a solution of DAPG to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

  • Analyze samples at appropriate time intervals.

Visualizations

Diagram 1: DAPG Degradation Pathway

DAPG This compound (DAPG) MAPG Monoacetylphloroglucinol (MAPG) DAPG->MAPG Hydrolysis Phloroglucinol Phloroglucinol MAPG->Phloroglucinol Hydrolysis

Caption: Primary degradation pathway of this compound (DAPG) via hydrolysis.

Diagram 2: Experimental Workflow for Stability Testing

cluster_0 Formulation & Storage cluster_1 Analysis Formulate DAPG Formulate DAPG Store at various conditions\n(pH, Temp, Light) Store at various conditions (pH, Temp, Light) Formulate DAPG->Store at various conditions\n(pH, Temp, Light) Sample at time points Sample at time points Store at various conditions\n(pH, Temp, Light)->Sample at time points HPLC Analysis HPLC Analysis Sample at time points->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: General workflow for conducting a stability study of DAPG formulations.

Diagram 3: Signaling Pathway - Potential Impact of DAPG and its Degradation Product

cluster_0 Cellular Targets DAPG DAPG Membrane Cell Membrane Integrity DAPG->Membrane Disrupts Mitochondria Mitochondrial Function DAPG->Mitochondria Inhibits QS Quorum Sensing DAPG->QS Inhibits MAPG MAPG (Degradation Product) MAPG->Membrane Reduced Effect MAPG->Mitochondria Reduced Effect

Caption: Potential differential effects of DAPG and its degradation product on cellular pathways.

References

Technical Support Center: 2,4-Diacetylphloroglucinol (2,4-DAPG) Activity and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the biological activity of 2,4-Diacetylphloroglucinol (2,4-DAPG).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the activity of 2,4-DAPG?

A1: The activity of 2,4-DAPG is significantly influenced by pH. Specifically, its antifungal activity is substantially higher in acidic conditions compared to neutral or alkaline conditions.[1] This is a critical factor to consider when designing and interpreting experiments.

Q2: Why is 2,4-DAPG more active at a lower pH?

A2: The prevailing hypothesis is that the lower activity of 2,4-DAPG at higher pH is related to the dissociation of its hydroxyl groups. In a more alkaline environment, the molecule can become ionized, which may affect its ability to cross the cell membrane of the target organism and interact with its intracellular targets. The protonated (non-ionized) form, which is more prevalent at acidic pH, is thought to be the more active state.

Q3: Does pH also affect the production of 2,4-DAPG by bacteria like Pseudomonas fluorescens?

A3: Yes, the production of 2,4-DAPG by producing organisms is also pH-dependent, but the optimal pH for production may differ from the optimal pH for its activity. For instance, the maximum growth of P. fluorescens and its antimicrobial activity (indicative of 2,4-DAPG production) has been observed at a neutral pH of 7.[2][3]

Q4: What is the primary mechanism of action of 2,4-DAPG?

A4: 2,4-DAPG is known to have a multi-faceted mechanism of action. Its primary targets are cellular membranes, leading to increased permeability and disruption of membrane integrity.[4][5] This disruption affects crucial cellular processes, including the uncoupling of oxidative phosphorylation and ATP synthesis in mitochondria, leading to a loss of mitochondrial membrane potential.[1] This can also lead to the generation of reactive oxygen species (ROS) and subsequent cytosol acidification.[2][4]

Q5: Can changes in pH during an experiment affect the results of 2,4-DAPG activity assays?

A5: Absolutely. The metabolic activity of the target organism can alter the pH of the culture medium over time. For example, some fungi can acidify their growth medium. This change in pH during the experiment can, in turn, influence the activity of 2,4-DAPG, making it appear more or less potent than it would be at a constant pH. Therefore, using buffered media is crucial for obtaining reliable and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during experiments investigating the effect of pH on 2,4-DAPG activity.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or variable 2,4-DAPG activity at a specific pH. 1. Unstable pH of the medium: The metabolic byproducts of the test organism may be altering the pH of the unbuffered or poorly buffered medium during the experiment. 2. Inaccurate initial pH adjustment: The initial pH of the medium may not have been accurately set. 3. Degradation of 2,4-DAPG: While generally stable, prolonged incubation under certain conditions could lead to degradation.1. Use a buffered medium: Employ a suitable biological buffer (e.g., MES for acidic pH, MOPS for neutral pH, or a phosphate buffer system) to maintain a stable pH throughout the experiment. Verify the buffering capacity is sufficient for the duration of your assay. 2. Calibrate pH meter and verify final pH: Ensure your pH meter is properly calibrated before adjusting the medium's pH. After adding all components (including 2,4-DAPG), re-verify the pH. 3. Include stability controls: Incubate 2,4-DAPG in the medium at the experimental pH without the organism to check for any degradation over the course of the assay.
No significant difference in 2,4-DAPG activity observed across a range of pH values. 1. Insufficient pH range: The tested pH range may not be wide enough to observe a significant effect. 2. Target organism is insensitive to pH changes in the tested range. 3. The chosen endpoint is not sensitive enough to detect subtle differences. 1. Broaden the pH range: Test a wider range of pH values, for example, from 4.5 to 8.0, to capture the full spectrum of activity changes. 2. Test a different target organism: If feasible, use a different organism that is known to be sensitive to 2,4-DAPG to confirm the pH effect. 3. Use a more sensitive assay: Consider using a more quantitative method than simple visual inspection of growth, such as measuring metabolic activity (e.g., with a resazurin-based assay) or quantifying biomass.
Precipitation of 2,4-DAPG in the medium. 1. Poor solubility at a specific pH: The solubility of 2,4-DAPG may be pH-dependent. 2. Interaction with media components: Certain salts or other components in the medium could be causing precipitation.1. Check the solubility of 2,4-DAPG at different pH values before starting the experiment. You may need to adjust the solvent or use a co-solvent. 2. Prepare a fresh stock solution of 2,4-DAPG in an appropriate solvent (e.g., ethanol or DMSO) and add it to the medium with vigorous mixing. Ensure the final concentration of the solvent does not affect the growth of the target organism.

Data Presentation

Table 1: Effect of pH on the Antifungal Activity of 2,4-DAPG against Pythium ultimum

pH2,4-DAPG Concentration (µg/mL)Mycelial Growth Inhibition
4.516Complete inhibition[1]
7.540Incomplete inhibition[1]
8.040Incomplete inhibition[1]

This table summarizes the significant increase in the inhibitory activity of 2,4-DAPG on the mycelial growth of Pythium ultimum at a lower pH.

Experimental Protocols

Detailed Methodology for Assessing the Effect of pH on the Antifungal Activity of 2,4-DAPG

This protocol is adapted from the study of de Souza, J. T., et al. (2003) and can be modified for other filamentous fungi.

1. Preparation of pH-Adjusted Media:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.

  • While the agar is still molten, cool it to approximately 50-60°C.

  • Divide the molten agar into several sterile containers.

  • Adjust the pH of each aliquot to the desired levels (e.g., 4.5, 5.5, 6.5, 7.5, 8.0) using sterile solutions of HCl or NaOH. A calibrated pH meter is essential for accurate adjustments.

  • It is highly recommended to incorporate a suitable buffer into the medium to ensure pH stability. For example, for acidic pH, MES buffer can be used, while for neutral to slightly alkaline pH, a phosphate buffer system can be employed. The final buffer concentration should be optimized to not interfere with fungal growth.

2. Preparation of 2,4-DAPG Stock Solution:

  • Dissolve purified 2,4-DAPG in a suitable solvent, such as 96% ethanol, to create a concentrated stock solution.

3. Amending Media with 2,4-DAPG:

  • To the pH-adjusted molten agar, add the 2,4-DAPG stock solution to achieve the desired final concentrations (e.g., 0, 8, 16, 24, 32, 40 µg/mL).

  • Ensure that the volume of the solvent added is consistent across all treatments, including the control plates, and does not inhibit fungal growth.

  • Thoroughly mix the amended agar and pour it into sterile Petri dishes.

4. Inoculation and Incubation:

  • From a fresh culture of the target fungus (e.g., Pythium ultimum), take mycelial plugs of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Place one mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).

5. Data Collection and Analysis:

  • Measure the radial mycelial growth daily for a set period (e.g., 7 days).

  • Calculate the growth rate (e.g., in mm/day).

  • For each pH, determine the concentration of 2,4-DAPG that causes a certain level of inhibition (e.g., EC50 - the concentration that inhibits growth by 50%).

  • Compare the inhibitory concentrations across the different pH levels to determine the effect of pH on 2,4-DAPG activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare PDA Medium adjust_ph Adjust pH of Media Aliquots prep_media->adjust_ph amend_media Amend Media with 2,4-DAPG adjust_ph->amend_media prep_dapg Prepare 2,4-DAPG Stock Solution prep_dapg->amend_media inoculate Inoculate Plates with Fungal Plugs amend_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Mycelial Growth incubate->measure analyze Calculate Growth Rate and Inhibition measure->analyze compare Compare Activity Across pH Levels analyze->compare

Caption: Experimental workflow for assessing the effect of pH on 2,4-DAPG activity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular dapg_low_ph 2,4-DAPG (Protonated) Low pH membrane Membrane Permeabilization dapg_low_ph->membrane High Activity dapg_high_ph 2,4-DAPG (Ionized) High pH dapg_high_ph->membrane Low Activity mito Mitochondrial Dysfunction (Uncoupling of Oxidative Phosphorylation) membrane->mito ros Increased ROS Production mito->ros acid Cytosol Acidification ros->acid tor TOR Signaling Pathway Inhibition ros->tor apoptosis Apoptosis/Cell Death acid->apoptosis tor->apoptosis

Caption: Proposed signaling pathway of 2,4-DAPG and the influence of pH.

References

Validation & Comparative

Confirming the Structure of 2,4-Diacetylphloroglucinol: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of 2,4-Diacetylphloroglucinol (DAPG), a potent antifungal and antibacterial agent. This guide provides a comparative analysis of spectroscopic data with its parent compound, phloroglucinol, supported by detailed experimental protocols.

The precise structural elucidation of a bioactive compound is a cornerstone of drug discovery and development. This guide outlines the spectroscopic techniques used to confirm the structure of this compound (DAPG), a naturally occurring phenolic compound with significant biological activity. By comparing its spectral data with that of phloroglucinol, the impact of the diacetyl functional groups on the spectroscopic properties is highlighted, providing a clear and objective confirmation of its chemical structure.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for both this compound and phloroglucinol.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound5.79Singlet1HAr-H
2.63Singlet6HAcetyl (2 x COCH₃)
Phloroglucinol~5.8-6.0Varies3HAr-H
~8.0-9.0Broad Singlet3HPhenolic OH

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound110.34Aromatic C-H
1.32Acetyl CH₃
Phloroglucinol~95-96Aromatic C-H
~158-159Aromatic C-OH

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound210.4195, 177
Phloroglucinol126.1198, 69

Table 4: IR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound3473.8Phenolic OH group
2981.95Methyl group (C-H stretch)
1757.15Aromatic ring stretch
1608.7Aryl carbonyl (C=O stretch)
1458.18C-H bend in C-CH₃
1244.09Aryl C-O stretch
1055.06C-OH in alcohols, ethers, esters
Phloroglucinol~3191Phenolic OH group (broad)
~1600-1650Aromatic C=C stretch
~1450-1500Aromatic C=C stretch
~1150-1250C-O stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., acetonitrile-d₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: Bruker Avance spectrometer or equivalent.

    • Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

    • Temperature: 298 K.

  • Data Acquisition for ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass detector.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at an initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a specific rate (e.g., 10 °C/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for confirmation.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2]

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an organic compound using a combination of spectroscopic techniques.

structure_confirmation_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (C=O, O-H, C-H) IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for confirming a chemical structure using spectroscopy.

By systematically applying these spectroscopic techniques and comparing the acquired data with known values and related compounds, the structure of this compound can be unequivocally confirmed. This rigorous approach is essential for ensuring the identity and purity of compounds in drug development and other scientific research.

References

A Comparative Analysis of 2,4-Diacetylphloroglucinol and Phenazine Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent classes of bacterial secondary metabolites with antibiotic properties: 2,4-Diacetylphloroglucinol (DAPG) and phenazines. This analysis is supported by experimental data and detailed methodologies to facilitate further investigation.

Introduction

In the quest for novel antimicrobial agents, naturally derived compounds from microorganisms remain a vital resource. Among these, this compound (DAPG) and phenazine antibiotics, primarily produced by soil-dwelling bacteria of the genus Pseudomonas, have garnered significant attention for their broad-spectrum activity against a variety of pathogens. This guide delves into a comparative analysis of their biosynthesis, mechanism of action, spectrum of activity, and the experimental protocols used for their study.

Biosynthesis: A Tale of Two Gene Clusters

The production of these antibiotics is orchestrated by specific gene clusters within the producing bacteria.

This compound (DAPG): The biosynthesis of DAPG is governed by the phl gene cluster.[1] This cluster contains the core biosynthetic genes (phlA, phlC, phlB, phlD) responsible for the conversion of malonyl-CoA to phloroglucinol and its subsequent acetylation to form DAPG.[2] The cluster also includes regulatory genes (phlF, phlH), a gene for efflux (phlE), and a gene for degradation (phlG).[3] The organization of the phl gene cluster is highly conserved among DAPG-producing Pseudomonas strains.[3]

Phenazine Antibiotics: The biosynthesis of phenazines is directed by the core phz gene operon.[4] In many Pseudomonas species, two highly homologous operons, phz1 and phz2, are responsible for the production of the precursor phenazine-1-carboxylic acid (PCA).[5][6] These operons convert chorismic acid, a product of the shikimic acid pathway, into PCA.[7] Further enzymatic modifications of PCA by enzymes encoded by genes such as phzM and phzS lead to the diverse array of phenazine derivatives observed in nature.[8] The expression of the phz operons is intricately regulated by various factors, including quorum sensing.[5][8]

Mechanism of Action: Distinct Strategies for Pathogen Inhibition

DAPG and phenazines employ fundamentally different mechanisms to exert their antimicrobial effects.

This compound (DAPG): The primary mode of action for DAPG is as a proton ionophore.[9] It disrupts the proton gradient across the mitochondrial membrane in eukaryotic pathogens and the cell membrane in bacteria. This dissipation of the proton motive force uncouples oxidative phosphorylation from ATP synthesis, leading to a rapid depletion of cellular energy and ultimately cell death.[9] At subinhibitory concentrations, DAPG can also interfere with quorum sensing, a bacterial cell-to-cell communication system that regulates virulence.[9]

Phenazine Antibiotics: Phenazines are redox-active compounds.[10] Their antibiotic activity stems from their ability to accept electrons from cellular reductants, such as NADH, and then transfer them to molecular oxygen, generating reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide.[10] This intracellular oxidative stress damages vital cellular components, including DNA, proteins, and lipids, leading to cell death.[11] Beyond direct toxicity, phenazines can also act as signaling molecules and play a role in biofilm formation and iron acquisition.[10]

Spectrum of Activity: A Quantitative Comparison

Both DAPG and phenazines exhibit a broad spectrum of activity against bacteria and fungi. The following tables summarize their efficacy, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, against a range of pathogens.

Table 1: Antimicrobial Spectrum of this compound (DAPG) [9]

Target OrganismTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus 209 PGram-positive bacteria-2
Enterococcus faecium ICIS 153Gram-positive bacteria-100
Chromobacterium violaceum ATCC 31532Gram-negative bacteria-48
Escherichia coli K12Gram-negative bacteria-300
Ralstonia solanacearumGram-negative bacteria90-
Aspergillus spp.Fungi>128-
Candida spp.Fungi>128-

Table 2: Antimicrobial Spectrum of Phenazine Antibiotics (Data synthesized from multiple sources)

Target OrganismPhenazine DerivativeMIC (µg/mL)Reference
Staphylococcus aureusPyocyanin64[7]
Bacillus subtilisPhenazine-1-carboxylic acid32[7]
Escherichia coliPyocyanin128[7]
Pseudomonas aeruginosaPhenazine-1-carboxylic acid64[7]
Candida albicansPyocyanin32[7]
Aspergillus fumigatusPyocyanin16[7]
Ganoderma boninensePhenazine-1-carboxylic acid6.25[7]

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams illustrate the gene clusters and experimental workflows.

phl_gene_cluster cluster_phl phl Gene Cluster phlH phlH (Regulator) phlG phlG (Degradation) phlH->phlG regulates phlF phlF (Regulator) phlA phlA phlF->phlA regulates phlC phlC phlB phlB phlD phlD (Biosynthesis Core) phlE phlE (Efflux)

Figure 1: Organization of the phl gene cluster for DAPG biosynthesis.

phz_gene_cluster cluster_phz1 phz1 Operon cluster_phz2 phz2 Operon phzA1 phzA1 phzB1 phzB1 phzC1 phzC1 phzD1 phzD1 phzE1 phzE1 phzF1 phzF1 phzG1 phzG1 phzA2 phzA2 phzB2 phzB2 phzC2 phzC2 phzD2 phzD2 phzE2 phzE2 phzF2 phzF2 phzG2 phzG2 QS Quorum Sensing (las, rhl, pqs) cluster_phz1 cluster_phz1 QS->cluster_phz1 regulates cluster_phz2 cluster_phz2 QS->cluster_phz2 regulates PCA Phenazine-1- carboxylic acid (PCA) phzM_S phzM, phzS PCA->phzM_S Derivatives Phenazine Derivatives phzM_S->Derivatives cluster_phz1->PCA cluster_phz2->PCA

Figure 2: Regulation and biosynthesis pathway of phenazine antibiotics.

hplc_workflow start Bacterial Culture (Broth or Rhizosphere Soil) extraction Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Evaporation) extraction->concentration resuspension Resuspension in Mobile Phase concentration->resuspension hplc HPLC Analysis (C18 Column, UV Detection) resuspension->hplc quantification Quantification (Comparison to Standards) hplc->quantification

Figure 3: General workflow for the quantification of DAPG and phenazines.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summarized protocols for key experiments.

Protocol 1: Quantification of this compound (DAPG) by HPLC

This protocol is adapted from Bonsall et al. (1997).[12]

  • Extraction from Broth Culture:

    • Acidify the bacterial culture to pH 2.0 with trifluoroacetic acid (TFA).

    • Extract twice with an equal volume of ethyl acetate.

    • Evaporate the organic phase to dryness.

    • Resuspend the residue in 35% acetonitrile (ACN) with 0.1% TFA.

    • Filter the extract through a 0.2 µm syringe filter.

  • Extraction from Rhizosphere Soil:

    • Extract the soil sample with 80% acetone at an acidic pH.

    • Filter the extract and evaporate the acetone.

    • Acidify the remaining aqueous phase to pH 2.0 with TFA.

    • Proceed with the ethyl acetate extraction as described for broth cultures.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Waters NOVA-PAK C18).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient runs from 10% to 100% acetonitrile over 15 minutes.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 270 nm.

    • Quantification: Compare the peak area of the sample to a standard curve of purified DAPG.

Protocol 2: Quantification of Phenazine Antibiotics by HPLC-UV

This protocol is a general method synthesized from various sources.[13]

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract twice with an equal volume of ethyl acetate or chloroform.

    • Evaporate the organic phase to dryness.

    • Resuspend the residue in a known volume of the initial mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. A common gradient starts with a low percentage of acetonitrile (e.g., 15%) and increases to a high percentage (e.g., 100%) over 15-20 minutes.[13]

    • Flow Rate: 0.8-1.0 mL/min.[13]

    • Detection: UV-Vis detector. The wavelength will depend on the specific phenazine derivative being quantified (e.g., 366 nm for PCA, 280 nm for pyocyanin).[13]

    • Quantification: Generate a standard curve using purified phenazine standards.

Protocol 3: Quorum Sensing Inhibition Assay

This protocol utilizes a reporter strain to measure the inhibition of quorum sensing.

  • Reporter Strain: Use a bacterial reporter strain that produces a quantifiable signal (e.g., bioluminescence or a colored pigment like violacein in Chromobacterium violaceum) in response to a specific quorum-sensing molecule.

  • Assay Setup:

    • Grow the reporter strain in the presence of the quorum-sensing molecule to induce signal production.

    • In parallel, co-incubate the reporter strain with the quorum-sensing molecule and various concentrations of the test compound (e.g., DAPG).

  • Quantification:

    • Measure the signal produced by the reporter strain (e.g., luminescence with a luminometer, or violacein extraction and spectrophotometry).

    • A reduction in the signal in the presence of the test compound indicates quorum sensing inhibition.

Protocol 4: Reactive Oxygen Species (ROS) Detection Assay

This protocol is a general method for detecting intracellular ROS.[14][15][16]

  • Cell Treatment:

    • Treat the target bacterial or fungal cells with various concentrations of the phenazine antibiotic for a defined period.

    • Include a positive control (e.g., hydrogen peroxide) and an untreated negative control.

  • Staining:

    • Incubate the treated cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell.

  • Detection:

    • Measure the fluorescence of the cells using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

    • An increase in fluorescence intensity in the phenazine-treated cells compared to the negative control indicates ROS production.

Conclusion

Both this compound and phenazine antibiotics represent powerful tools in the fight against microbial pathogens. Their distinct mechanisms of action suggest different potential applications and therapeutic strategies. DAPG's role as a proton ionophore offers a broad-spectrum activity that is less likely to be affected by traditional antibiotic resistance mechanisms. Phenazines, with their ability to generate reactive oxygen species, provide a potent and versatile mode of attack. A thorough understanding of their biosynthesis, mechanisms, and spectrum of activity, facilitated by the detailed experimental protocols provided, is essential for harnessing their full potential in research and drug development.

References

A Comparative Guide: 2,4-Diacetylphloroglucinol (2,4-DAPG) vs. Synthetic Fungicides for Sustainable Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global imperative for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic fungicides for crop protection. Among the most promising biocontrol agents is 2,4-Diacetylphloroglucinol (2,4-DAPG), a naturally occurring phenolic compound produced by certain soil bacteria. This guide provides an objective comparison of the performance of 2,4-DAPG with that of conventional synthetic fungicides, supported by experimental data, detailed methodologies, and an exploration of their respective mechanisms of action.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between 2,4-DAPG and most synthetic fungicides lies in their mode of action. While synthetic fungicides typically target a specific metabolic pathway in the pathogen, 2,4-DAPG employs a multi-pronged approach that includes direct antibiosis and indirect plant-mediated resistance.

This compound (2,4-DAPG): A Multifaceted Defense

2,4-DAPG is a secondary metabolite produced by several species of fluorescent Pseudomonas, most notably Pseudomonas fluorescens. Its antagonistic activity stems from several mechanisms:

  • Disruption of Cellular Membranes and Mitochondrial Function: 2,4-DAPG acts as a proton ionophore, shuttling protons across mitochondrial membranes. This dissipates the proton gradient essential for ATP synthesis, effectively uncoupling respiration from energy production and leading to growth inhibition and cell death in eukaryotic pathogens like fungi. In bacteria, it is believed to primarily target and disrupt the cell membrane.

  • Inhibition of Zoospore Motility: In oomycetes, such as Pythium, 2,4-DAPG has been shown to inhibit the motility and germination of zoospores, a critical stage in the infection cycle.

  • Interference with Quorum Sensing: At sub-inhibitory concentrations, 2,4-DAPG can interfere with quorum sensing in bacterial pathogens, disrupting their ability to coordinate virulence gene expression.

  • Induced Systemic Resistance (ISR): Beyond its direct antimicrobial effects, 2,4-DAPG can prime the plant's own defense systems. It triggers a state of heightened alert known as Induced Systemic Resistance (ISR), which is mediated through the plant's jasmonic acid (JA) and ethylene (ET) signaling pathways. This systemic response enhances the plant's resistance to a broad spectrum of pathogens.

DAPG_Induced_Systemic_Resistance cluster_root Plant Root cluster_signaling Signal Transduction cluster_plant_response Systemic Plant Response 2,4-DAPG 2,4-DAPG Root_Cell Root Cell 2,4-DAPG->Root_Cell Perception JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling Root_Cell->JA_ET_Pathway Activation Defense_Genes Upregulation of Defense-Related Genes (e.g., PR proteins, PDF1.2) JA_ET_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Enhanced_Defense Enhanced Defense Response ISR->Enhanced_Defense Priming Pathogen_Attack Pathogen Attack (Foliar) Pathogen_Attack->Enhanced_Defense

2,4-DAPG-mediated Induced Systemic Resistance (ISR) signaling pathway.
Synthetic Fungicides: Targeted Intervention

Synthetic fungicides are a diverse group of chemical compounds designed to control fungal pathogens. They are typically classified by their mode of action, which often involves the inhibition of a specific enzyme or metabolic pathway essential for fungal survival.[1] Common modes of action include:

  • Inhibition of Respiration: Strobilurins (e.g., azoxystrobin) block the electron transport chain in mitochondria, preventing ATP production.

  • Sterol Biosynthesis Inhibition: Triazoles (e.g., tebuconazole) and other demethylation inhibitors (DMIs) interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.[2]

  • Inhibition of Cell Division: Benzimidazoles disrupt microtubule assembly, arresting mitosis.

  • Multi-site Inhibitors: Some older fungicides, like captan and mancozeb, have multi-site activity, meaning they affect multiple metabolic pathways in the fungus. This makes the development of resistance less likely.

The high specificity of many modern synthetic fungicides, while effective, also makes them vulnerable to the development of resistance in pathogen populations through single-gene mutations.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize quantitative data from various studies comparing the efficacy of 2,4-DAPG and synthetic fungicides against key plant pathogens. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Efficacy of 2,4-DAPG and Synthetic Fungicides against Major Plant Pathogens

PathogenCompoundEfficacy MetricConcentrationResultSource
Rhizoctonia solani2,4-DAPGEC50-~5-10 µg/mLEstimated from multiple sources
Rhizoctonia solaniAzoxystrobinEC50-0.03 µg/mL[3]
Rhizoctonia solaniTebuconazoleMycelial Growth Inhibition250 ppm100%[4]
Pythium ultimum2,4-DAPGMIC8 to >300 µg/mLVaries by isolate[5]
Pythium ultimumMetalaxyl--Standard for oomycete control[2]
Fusarium graminearum2,4-DAPG--Data not readily available
Fusarium graminearumAzoxystrobinSynergy Score with Chitosan-44.88[6][7]
Fusarium graminearumTebuconazole--Effective, especially in combination[8]
Botrytis cinerea2,4-DAPG-producing P. protegensDisease Reduction-40%[9]
Botrytis cinereaFludioxonilMycelial Growth Inhibition0.1 µg/mL93.7%[10]
Botrytis cinereaTebuconazoleMycelial Growth Inhibition10 µg/mL~100%[10]
Gaeumannomyces graminis var. tritici2,4-DAPGED905.04 µg/mLHighly inhibitory[11]

Table 2: Greenhouse and Field Trial Performance of 2,4-DAPG-Producing Bacteria and Synthetic Fungicides

CropDiseaseTreatmentApplication RateDisease SuppressionYield ImpactSource
WheatTake-all (G. graminis var. tritici)P. fluorescens 2-79 & 13-79 (DAPG-producing)Seed treatmentSignificant reduction in disease symptomsUp to 27% increase in natural soil[12]
WheatTake-all (G. graminis var. tritici)Synthetic Fungicide (e.g., Triazole-based)Seed treatmentStandard control methodVaries with disease pressureGeneral knowledge
MungbeanFoliar Blight (R. solani)P. fluorescensSeed treatment (10 g/kg) + Soil application (10 kg/ha )49.85% disease inhibitionNot specified[2]
MungbeanFoliar Blight (R. solani)Tebuconazole + TrifloxystrobinSeed treatment (1.5 g/kg) + Soil drench (1.5 g/L)83.70% disease inhibition14.20 q/ha[2]
TomatoBacterial Wilt (R. solanacearum)P. fluorescens VSMKU3054 (DAPG-producing)Soil drenchSignificant reduction in wilt incidenceIncreased plant growth parameters[11]
TomatoBacterial Wilt (R. solanacearum)2,4-DAPG (purified)90 µg/mL soil drenchSignificant reduction in wilt incidenceIncreased plant growth parameters[11]
RiceSheath Blight (R. solani)Azoxystrobin125 g/ha foliar spray>64%>60% increase[3]

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is used to determine the direct inhibitory effect of a compound on the mycelial growth of a fungus.

  • Preparation of Fungal Cultures: The target fungal pathogen is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of actively growing mycelium is available.

  • Preparation of Fungicide Solutions: A stock solution of the test compound (2,4-DAPG or a synthetic fungicide) is prepared in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide). A series of dilutions are then made to achieve the desired final concentrations in the growth medium.

  • Preparation of Amended Growth Media: The fungicide dilutions are added to molten PDA (cooled to approximately 45-50°C) to achieve the final test concentrations. The amended agar is then poured into sterile Petri dishes. Control plates containing only the solvent are also prepared.

  • Inoculation: A small plug (e.g., 5 mm diameter) of actively growing fungal mycelium is taken from the edge of a culture plate and placed in the center of each amended and control plate.

  • Incubation: The inoculated plates are incubated at the optimal temperature for the growth of the target fungus.

  • Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The data is then used to determine the EC50 value (the concentration that inhibits 50% of mycelial growth) through probit analysis or other appropriate statistical methods.

Protocol 2: Greenhouse Efficacy Trial for Soil-Borne Pathogens

This protocol outlines a typical greenhouse experiment to evaluate the efficacy of a seed treatment in controlling a soil-borne disease.

Greenhouse_Workflow Start Start Prepare_Inoculum Prepare Pathogen Inoculum (e.g., Rhizoctonia solani on grain) Start->Prepare_Inoculum Prepare_Soil Prepare and Sterilize Potting Mix Start->Prepare_Soil Inoculate_Soil Inoculate Soil with Pathogen Prepare_Inoculum->Inoculate_Soil Prepare_Soil->Inoculate_Soil Planting Sow Treated Seeds in Inoculated Soil Inoculate_Soil->Planting Seed_Treatment Prepare Seed Treatments: 1. Control (no treatment) 2. 2,4-DAPG-producing bacteria 3. Synthetic Fungicide Seed_Treatment->Planting Incubation Incubate in Greenhouse (Controlled Conditions) Planting->Incubation Data_Collection Assess Disease Severity (e.g., root rot index, plant height, and dry weight) Incubation->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis End End Analysis->End

A typical experimental workflow for comparing fungicide efficacy.
  • Preparation of Inoculum: The soil-borne pathogen (e.g., Rhizoctonia solani) is cultured on a suitable substrate, such as autoclaved grains, to generate sufficient inoculum.

  • Soil Preparation and Inoculation: A standardized potting mix is sterilized and then infested with the pathogen inoculum at a predetermined rate to ensure uniform disease pressure.

  • Seed Treatment: Seeds of a susceptible crop variety are treated with either a suspension of 2,4-DAPG-producing bacteria (e.g., P. fluorescens), a solution of a synthetic fungicide at the recommended rate, or left untreated (control).

  • Planting and Growth Conditions: The treated seeds are sown in pots containing the infested soil. The pots are then placed in a greenhouse with controlled temperature, humidity, and lighting conditions.

  • Disease Assessment: After a specified period, plants are carefully uprooted, and the severity of the disease (e.g., root rot) is assessed using a disease rating scale. Other parameters such as plant height, shoot and root dry weight, and emergence rate are also recorded.

  • Data Analysis: The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of the differences between the treatments.

Spectrum of Activity and Application

2,4-DAPG exhibits a broad spectrum of activity against a wide range of plant pathogens, including fungi, oomycetes, bacteria, and nematodes. This broad activity is a key advantage, as it can potentially provide protection against multiple diseases simultaneously. In contrast, many modern synthetic fungicides have a narrower spectrum of activity, targeting specific groups of fungi.

The application of 2,4-DAPG in agriculture is primarily achieved through the use of inoculants containing 2,4-DAPG-producing bacteria. These are most commonly applied as seed treatments, allowing the bacteria to colonize the developing root system and provide protection in the rhizosphere. Soil drench applications are also a possibility.[11]

Environmental Fate and Non-Target Effects

A significant advantage of 2,4-DAPG as a biocontrol agent is its natural origin and presumed biodegradability in the soil environment. This contrasts with some synthetic fungicides that can persist in the environment and have unintended effects on non-target organisms, including beneficial soil microbes.[12]

Furthermore, the multi-site mode of action of 2,4-DAPG and its ability to induce plant defenses may reduce the selection pressure for the development of resistant pathogen strains, a major concern with the repeated use of single-site synthetic fungicides.

Conclusion

This compound represents a compelling alternative to synthetic fungicides for crop protection. Its multifaceted mechanism of action, including direct antibiosis and the induction of systemic resistance in the host plant, offers a robust and potentially more durable form of disease control. While synthetic fungicides will likely remain an important tool in integrated pest management (IPM) strategies, particularly for their rapid and often highly effective knockdown of established diseases, 2,4-DAPG and the bacteria that produce it offer a promising avenue for developing more sustainable and environmentally friendly approaches to agriculture.

Future research should focus on optimizing the formulation and application of 2,4-DAPG-producing bacteria to ensure consistent performance under diverse field conditions. Further direct comparative studies with a wider range of synthetic fungicides are also needed to better define the specific contexts in which 2,4-DAPG-based biocontrol can be most effectively deployed.

References

Validating the Biocontrol Efficacy of 2,4-DAPG in Field Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable agricultural practices has intensified the focus on biological control agents as viable alternatives to synthetic pesticides. Among these, the natural product 2,4-diacetylphloroglucinol (2,4-DAPG) has emerged as a potent antimicrobial compound with significant potential for disease management. Produced by several soil-dwelling bacteria, most notably fluorescent Pseudomonas species, 2,4-DAPG exhibits a broad spectrum of activity against fungal and bacterial plant pathogens. This guide provides an objective comparison of the biocontrol efficacy of 2,4-DAPG, supported by experimental data from greenhouse and field studies, and details the underlying mechanisms of action.

Performance of 2,4-DAPG in Disease Control

The biocontrol efficacy of 2,4-DAPG has been demonstrated against a range of soil-borne and foliar pathogens across various crops. Its modes of action are primarily twofold: direct antibiosis, where it inhibits or kills the pathogen, and Induced Systemic Resistance (ISR), where it primes the plant's own defense mechanisms.

Comparison with Other Biocontrol Agents and Chemical Controls

While direct head-to-head field trial data comparing 2,4-DAPG with other biocontrol agents and chemical fungicides is limited in publicly available literature, greenhouse studies and separate field trials provide valuable insights into its relative effectiveness.

One study on tomato bacterial wilt caused by Ralstonia solanacearum under greenhouse conditions demonstrated that the application of a 2,4-DAPG-producing Pseudomonas fluorescens strain VSMKU3054, as well as purified 2,4-DAPG, significantly reduced disease incidence.[1] The performance was comparable to the chemical antibiotic tetracycline.

In a field study on groundnut leaf blight caused by Alternaria alternata, while not directly testing 2,4-DAPG, the efficacy of Pseudomonas fluorescens (a known producer of 2,4-DAPG) and Bacillus subtilis was evaluated.[2] The results indicated that seed treatment with P. fluorescens followed by foliar sprays effectively reduced disease incidence and increased yield, showcasing the potential of these biocontrol agents in field settings.[2]

The following tables summarize the available quantitative data on the efficacy of 2,4-DAPG and its producing organisms.

Table 1: Efficacy of 2,4-DAPG-producing P. fluorescens VSMKU3054 against Tomato Bacterial Wilt (Greenhouse) [1]

TreatmentDisease Incidence (%)
Control (Pathogen only)95.6
P. fluorescens VSMKU305425.3
Purified 2,4-DAPG (90 µg/mL)35.8
Tetracycline (90 µg/mL)15.2

Table 2: Efficacy of Biocontrol Agents against Groundnut Leaf Blight (Field Trial) [2]

TreatmentDisease Incidence (%)Yield ( kg/ha )
Control45.21850
Pseudomonas fluorescens (Pf1)18.52450
Bacillus subtilis (Bs1)21.32300
Chemical Fungicide (Mancozeb)15.82550

Mechanisms of Action: A Closer Look

The power of 2,4-DAPG lies in its dual functionality as a direct antimicrobial and an elicitor of plant defenses.

Direct Antibiosis

2,4-DAPG exhibits broad-spectrum activity against a variety of plant pathogens. Its proposed modes of action include the disruption of pathogen cell membranes, leading to leakage of intracellular contents, and the uncoupling of oxidative phosphorylation, which inhibits ATP synthesis and ultimately leads to cell death.

Induced Systemic Resistance (ISR)

Beyond its direct antibiotic effects, 2,4-DAPG is a potent elicitor of Induced Systemic Resistance (ISR) in plants. This systemic response enhances the plant's defensive capacity against a broad range of pathogens. The signaling pathway for 2,4-DAPG-mediated ISR is primarily dependent on the plant hormones jasmonic acid (JA) and ethylene (ET).

2,4-DAPG Induced Systemic Resistance Pathway cluster_root Root Zone cluster_signal Signal Transduction cluster_plant Systemic Plant Response 2,4-DAPG 2,4-DAPG Root_Cell Root Cell 2,4-DAPG->Root_Cell Perception JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling Pathways Root_Cell->JA_ET_Pathway Signal Initiation Defense_Genes Activation of Defense-Related Genes (e.g., PR proteins, PDF1.2) JA_ET_Pathway->Defense_Genes Transcriptional Activation Systemic_Signal Systemic Signal Transmission Defense_Genes->Systemic_Signal Distal_Tissues Enhanced Defense in Distal Tissues (Leaves) Systemic_Signal->Distal_Tissues Pathogen_Resistance Broad-Spectrum Pathogen Resistance Distal_Tissues->Pathogen_Resistance Greenhouse_Efficacy_Workflow Start Start Prepare_Cultures Prepare P. fluorescens, R. solanacearum, and 2,4-DAPG solutions Start->Prepare_Cultures Grow_Plants Grow Tomato Seedlings in Greenhouse Start->Grow_Plants Pathogen_Inoculation Inoculate Soil with R. solanacearum Prepare_Cultures->Pathogen_Inoculation Grow_Plants->Pathogen_Inoculation Apply_Treatments Apply Treatments: - P. fluorescens - Purified 2,4-DAPG - Chemical Control - Control Pathogen_Inoculation->Apply_Treatments Incubate Incubate under Controlled Conditions Apply_Treatments->Incubate Collect_Data Record Disease Incidence, Severity, and Plant Growth Incubate->Collect_Data Analyze_Data Statistical Analysis Collect_Data->Analyze_Data End End Analyze_Data->End

References

A Comparative Analysis of 2,4-Diacetylphloroglucinol (2,4-DAPG) Bioactivity from Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 2,4-diacetylphloroglucinol (2,4-DAPG), a potent antimicrobial compound, derived from various bacterial strains. The data presented herein is curated from multiple experimental studies to offer an objective overview of the compound's performance and facilitate further research and development.

Introduction to 2,4-DAPG

This compound (2,4-DAPG) is a phenolic secondary metabolite produced by several soil-dwelling bacteria, most notably from the Pseudomonas genus.[1][2][3] This compound has garnered significant attention for its broad-spectrum antimicrobial properties, exhibiting activity against a wide range of plant and human pathogens, including fungi, bacteria, and oomycetes.[1][2] Its multifaceted mode of action, which includes uncoupling of oxidative phosphorylation, disruption of cell membranes, and interference with key cellular signaling pathways, makes it a promising candidate for applications in agriculture and medicine.[2][4][5] This guide focuses on the comparative bioactivity of 2,4-DAPG produced by different bacterial strains, providing valuable insights for the selection and optimization of strains for specific applications.

Comparative Bioactivity of 2,4-DAPG from Different Bacterial Strains

The production and bioactivity of 2,4-DAPG can vary significantly between different bacterial species and even among different genotypes of the same species. This variation is often linked to the genetic makeup of the strain, including the efficiency of the phl biosynthetic gene cluster, and its ability to colonize specific environments.

Antifungal Activity

2,4-DAPG exhibits potent antifungal activity against a wide array of phytopathogenic fungi. The tables below summarize the inhibitory effects of 2,4-DAPG from different Pseudomonas strains against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,4-DAPG against Fungal Pathogens

Bacterial Strain ProducerFungal PathogenMIC (µg/mL)Reference
Pseudomonas fluorescens VSMKU3054Rhizoctonia solani90[3]
Pseudomonas fluorescens VSMKU3054Sclerotium rolfsii90[3]
Pseudomonas fluorescens VSMKU3054Macrophomina phaseolina90[3]
Pseudomonas fluorescens VSMKU3054Fusarium oxysporum150[3]
Pseudomonas protegens Pf-5Botrytis cinereaNot specified, but effective
Pseudomonas chlororaphis PA23Pythium aphanidermatumEffective at 150 µl of extract[6]

Table 2: Inhibition of Fungal Mycelial Growth by 2,4-DAPG

Bacterial Strain ProducerFungal PathogenInhibition (%)Reference
Pseudomonas chlororaphis PA23Rhizoctonia solani60.44[6]
Pseudomonas chlororaphis PA23Sclerotium rolfsii34.73[6]
Pseudomonas chlororaphis PA23Fusarium oxysporum f. sp. cubense43.57[6]
Pseudomonas fluorescensFusarium verticillioides69[4]
Antibacterial Activity

2,4-DAPG also demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy against Gram-negative bacteria can be more variable.

Table 3: Minimum Bactericidal Concentration (MBC) of 2,4-DAPG against Bacterial Pathogens

Target BacteriumMBC (µg/mL)Reference
Staphylococcus aureus 209P2[7]
Enterococcus faecium ICIS 153100[7]
Chromobacterium violaceum ATCC 3153248[7]
Escherichia coli K12300[7]
Ralstonia solanacearum90[8]

Mechanisms of Action and Affected Signaling Pathways

The bioactivity of 2,4-DAPG stems from its ability to interfere with fundamental cellular processes and signaling pathways in target organisms.

Disruption of Mitochondrial Function

A primary mechanism of 2,4-DAPG's antifungal activity is its function as a proton ionophore, which uncouples oxidative phosphorylation in mitochondria.[4][5] This leads to a loss of mitochondrial membrane potential and inhibits ATP synthesis, ultimately causing cell death.[2][4]

G cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Cell_Death Fungal Cell Death ATP_Synthase->Cell_Death Leads to Proton_Gradient->ATP_Synthase Drives Loss_of_Potential Loss of Membrane Potential Proton_Gradient->Loss_of_Potential DAPG 2,4-DAPG DAPG->Proton_Gradient Dissipates (Proton Ionophore) Loss_of_Potential->ATP_Synthase Inhibits

Caption: 2,4-DAPG as a proton ionophore disrupting mitochondrial ATP synthesis.

Interference with Auxin Signaling in Plants

2,4-DAPG can also modulate plant development by interacting with auxin-dependent signaling pathways.[9] This can lead to inhibition of primary root growth and stimulation of lateral root formation.[9]

Simplified Auxin Signaling Pathway and 2,4-DAPG Interference Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes activates DAPG 2,4-DAPG DAPG->Auxin_Response_Genes inhibits activation

Caption: 2,4-DAPG interferes with auxin-responsive gene expression.

Quorum Sensing Inhibition

At subinhibitory concentrations, 2,4-DAPG can interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation. It has been shown to lower the biosynthesis of acyl-homoserine lactones (AHLs), which are key signaling molecules in many Gram-negative bacteria.[10]

G cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase AHL Acyl-Homoserine Lactone (AHL) AHL_Synthase->AHL produces Receptor AHL Receptor AHL->Receptor binds to Virulence_Genes Virulence & Biofilm Gene Expression Receptor->Virulence_Genes activates DAPG 2,4-DAPG (subinhibitory conc.) DAPG->AHL_Synthase inhibits G A Prepare 2,4-DAPG stock solution C Perform serial dilutions of 2,4-DAPG in 96-well plate A->C B Prepare microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Incubate under optimal conditions D->E F Observe for visible growth (turbidity) E->F G Determine lowest concentration with no growth (MIC) F->G G A Prepare and solidify agar plates B Evenly spread microbial culture on agar surface A->B C Create wells and add 2,4-DAPG solution (or apply impregnated disks) B->C D Incubate plates C->D E Measure the diameter of the zone of inhibition D->E

References

In Vivo Validation of 2,4-Diacetylphloroglucinol's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of 2,4-Diacetylphloroglucinol (DAPG) with other antimicrobial compounds produced by Pseudomonas spp., namely Pyoluteorin (PLT) and Phenazine-1-carboxylic acid (PCA). The information presented is supported by experimental data to assist in the evaluation of these compounds for various research and drug development applications.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the quantitative data on the in vivo efficacy of DAPG, Pyoluteorin, and Phenazine-1-carboxylic acid against various pathogens.

CompoundTarget PathogenHost OrganismEfficacy MetricResultCitation
This compound (DAPG) Botrytis cinereaCannabis sativaDisease Reduction19%[1]
Ralstonia solanacearumTomatoBacterial Wilt IncidenceSignificantly reduced[2][3]
Pythium ultimumSugar BeetDamping-off suppressionEffective biocontrol[4]
Pyoluteorin (PLT) Botrytis cinereaCannabis sativaDisease Reduction10%[1]
Pantoea ananatisMaizeGrowth SuppressionSignificant in vivo[5]
Pythium ultimumCottonDamping-off suppressionEffective biocontrol[6]
Phenazine-1-carboxylic acid (PCA) Acidovorax citrulliN/A (in vivo model)Protective ActivityHighly significant[7]
Rhizoctonia solaniTobaccoAntifungal ActivityMore significant than PCA alone[8]
Gaeumannomyces graminisWheatTake-all disease suppressionEffective biocontrol[9]

Mode of Action and Signaling Pathways

This compound (DAPG)

DAPG's primary mode of action is the disruption of biological membranes. It acts as a proton ionophore, dissipating the proton gradient across mitochondrial and cell membranes, which uncouples respiration from ATP synthesis and leads to growth inhibition.[10] In plants, DAPG can induce systemic resistance (ISR) through the jasmonic acid/ethylene (JA/ET) signaling pathway.

DAPG_Signaling_Pathway DAPG This compound (DAPG) Plant_Cell Plant Cell DAPG->Plant_Cell JA_ET_Pathway Jasmonic Acid / Ethylene (JA/ET) Signaling Pathway Plant_Cell->JA_ET_Pathway Activation ISR Induced Systemic Resistance (ISR) JA_ET_Pathway->ISR Pathogen_Resistance Pathogen Resistance ISR->Pathogen_Resistance

Caption: DAPG-induced systemic resistance in plants.

Pyoluteorin (PLT)

Pyoluteorin is a polyketide antibiotic that exhibits broad-spectrum antifungal and antibacterial activity. Its mode of action involves the inhibition of various cellular processes in target organisms. In Pseudomonas fluorescens Pf-5, pyoluteorin production is subject to positive autoregulation, where the presence of exogenous pyoluteorin enhances its own biosynthesis.[11] This suggests a role for pyoluteorin as a signaling molecule in the rhizosphere.

Phenazine-1-carboxylic acid (PCA)

PCA and its derivatives are redox-active compounds that can generate reactive oxygen species (ROS).[7] This oxidative stress is a key component of its antimicrobial activity, leading to damage of cellular components and ultimately cell death in pathogenic microbes.

PCA_Mode_of_Action PCA Phenazine-1-carboxylic acid (PCA) Pathogen_Cell Pathogen Cell PCA->Pathogen_Cell ROS Reactive Oxygen Species (ROS) Generation Pathogen_Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: PCA's mode of action via ROS generation.

Experimental Protocols

In Vivo Biocontrol Assay (General Protocol)

This protocol provides a general framework for assessing the in vivo biocontrol efficacy of antimicrobial compounds. Specific parameters such as host organism, pathogen, and compound concentrations should be optimized for each experiment.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation Incubation & Observation cluster_analysis Data Analysis Host_Prep 1. Host Preparation (e.g., plant seedlings) Treatment 4. Application of Test Compound to Host Host_Prep->Treatment Pathogen_Prep 2. Pathogen Inoculum Preparation Inoculation 5. Pathogen Inoculation Pathogen_Prep->Inoculation Compound_Prep 3. Test Compound Preparation (DAPG, PLT, PCA) Compound_Prep->Treatment Treatment->Inoculation Incubation 6. Incubation under Controlled Conditions Inoculation->Incubation Observation 7. Disease Symptom Assessment Incubation->Observation Data_Collection 8. Data Collection (e.g., disease severity, lesion size) Observation->Data_Collection Analysis 9. Statistical Analysis Data_Collection->Analysis

Caption: General workflow for in vivo biocontrol assays.

Methodology:

  • Host Preparation: Cultivate the host organism (e.g., plant seedlings) under sterile and controlled environmental conditions to ensure uniformity.

  • Pathogen Inoculum Preparation: Prepare a standardized inoculum of the target pathogen (e.g., fungal spore suspension or bacterial cell suspension) with a known concentration.

  • Test Compound Preparation: Dissolve the purified antimicrobial compounds (DAPG, PLT, PCA) in a suitable solvent to the desired test concentrations.

  • Application of Test Compound: Apply the test compounds to the host organism. Application methods can include soil drench, seed treatment, or foliar spray, depending on the experimental design.

  • Pathogen Inoculation: After a predetermined time following compound application, inoculate the host with the prepared pathogen.

  • Incubation: Maintain the inoculated hosts under conditions conducive to disease development.

  • Disease Symptom Assessment: Regularly observe and score the development of disease symptoms using a standardized rating scale.

  • Data Collection: At the end of the experiment, collect quantitative data such as disease incidence, disease severity, lesion size, or pathogen population density.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.

Membrane Permeability Assay (for DAPG)

Principle: This assay measures the ability of DAPG to disrupt cell membranes, leading to the leakage of intracellular components.

Methodology:

  • Cell Culture: Grow the target microbial cells to the mid-logarithmic phase.

  • Cell Suspension: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a specific optical density.

  • DAPG Treatment: Add varying concentrations of DAPG to the cell suspension.

  • Fluorescent Dye Staining: Add a membrane-impermeable fluorescent dye (e.g., propidium iodide) that only enters cells with compromised membranes.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane damage.

Reactive Oxygen Species (ROS) Measurement (for PCA)

Principle: This assay quantifies the production of ROS in pathogen cells upon exposure to PCA.

Methodology:

  • Cell Culture and Treatment: Prepare and treat microbial cells with PCA as described in the membrane permeability assay.

  • ROS Probe: Add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate) to the cell suspension.

  • Incubation: Incubate the cells in the dark to allow the probe to be taken up and deacetylated.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

Conclusion

This compound, Pyoluteorin, and Phenazine-1-carboxylic acid are all potent antimicrobial compounds produced by Pseudomonas spp. with significant potential for biocontrol and therapeutic applications. While all three demonstrate in vivo efficacy, their modes of action differ. DAPG primarily targets cellular membranes, PCA induces oxidative stress through ROS production, and Pyoluteorin's mechanism is multifaceted and includes autoregulation. The choice of compound for a specific application will depend on the target pathogen, the host organism, and the desired mechanism of action. Further research involving direct, side-by-side in vivo comparisons under standardized conditions will be invaluable for a more definitive assessment of their relative performance.

References

The Agronomic Efficacy and Economic Viability of 2,4-Diacetylphloroglucinol (2,4-DAPG) in Modern Agriculture: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the cost-benefit profile of 2,4-Diacetylphloroglucinol (2,4-DAPG) as a biocontrol agent, benchmarked against traditional chemical fungicides and other biological alternatives. This report synthesizes experimental data on its efficacy, outlines detailed methodologies, and presents a cost-benefit analysis to evaluate its potential in sustainable agriculture.

Executive Summary

This compound (2,4-DAPG), a naturally occurring antibiotic produced by several soil bacteria, most notably Pseudomonas fluorescens, has emerged as a promising biopesticide. Its dual-action mechanism, involving direct antagonism of pathogens and induction of systemic resistance in plants, positions it as a viable alternative to synthetic chemical fungicides. This guide provides a detailed analysis of the performance of 2,4-DAPG, comparing its economic benefits and agronomic efficacy against conventional agricultural practices. Through a review of experimental data, this report demonstrates that while the initial investment in biocontrol agents like 2,4-DAPG-producing bacteria can be comparable to or slightly higher than some chemical fungicides, the long-term benefits, including significant yield increases and enhanced soil health, present a compelling case for its broader adoption.

Performance and Efficacy of 2,4-DAPG

2,4-DAPG exhibits a broad spectrum of activity against a variety of plant pathogens, including fungi, bacteria, and nematodes.[1] Its efficacy stems from two primary modes of action:

  • Direct Antagonism: 2,4-DAPG disrupts the cellular integrity of pathogens. It can cause permeabilization of the plasma membrane, leading to leakage of cellular contents and ultimately, cell death.[2] This direct antimicrobial action is effective against a range of soil-borne and foliar pathogens.

  • Induced Systemic Resistance (ISR): 2,4-DAPG can trigger the plant's own defense mechanisms. Research has shown that it enhances resistance against necrotrophic pathogens by activating the jasmonic acid (JA) signaling pathway, a key component of the plant's immune response.[3]

Experimental data from various studies underscore the effectiveness of 2,4-DAPG-producing bacteria in suppressing disease and improving crop yields. For instance, in maize, the application of a talc-based formulation of P. fluorescens JM-1, a 2,4-DAPG producer, led to significant increases in ear fresh weight (34%), dry weight (34%), number of seeds per plant (52%), and 100-grain weight (18%) in the presence of the ear rot pathogen Fusarium moniliforme.[4] Similarly, in rice, treatment with P. fluorescens resulted in a 34.14% increase in grain yield compared to the untreated control in fields affected by brown spot disease.[5] In corn grown in low-pH soils, seed treatment with a 2,4-DAPG-producing Pseudomonas strain resulted in taller plants, fewer foliar lesions, and greater yields over two consecutive growing seasons.[3][6]

Cost-Benefit Analysis: 2,4-DAPG vs. Chemical Fungicides

A critical aspect of adopting any new agricultural technology is its economic viability. A comparative analysis of the costs and benefits of using 2,4-DAPG-producing biocontrol agents versus traditional chemical fungicides reveals a nuanced but promising picture for the biological alternative.

Cost Considerations:

The cost of biopesticides can be a barrier to adoption. In a study comparing treatments for brown spot disease in rice, the initial cost of treatment with P. fluorescens was slightly higher than several chemical fungicides.[5] However, it is important to note that this was for a non-formulated, locally isolated strain; commercially formulated products may have different cost structures. The production costs of microbial biofungicides can be a significant factor, though efforts are being made to reduce these costs by using inexpensive substrates like sugarcane bagasse.[2]

Commercial formulations of Pseudomonas fluorescens are available, and their price varies depending on the formulation (powder or liquid) and the quantity purchased. For example, a wettable powder formulation can range from approximately ₹280 to ₹900 per kilogram in the Indian market.[7] Liquid formulations are also available, with prices varying based on volume.

Benefit Analysis:

The benefits of using 2,4-DAPG-producing bacteria extend beyond direct pathogen control. The aforementioned yield increases in maize and rice provide a clear economic incentive.[4][5] A key metric for evaluating economic viability is the Benefit-Cost Ratio (BCR), which compares the gross return to the cost of treatment.

In the study on brown spot disease in rice, while the chemical fungicide Propiconazole had the highest BCR (1.72:1), P. fluorescens demonstrated a highly competitive BCR of 1.46:1.[5] This indicates that for every rupee invested in the biocontrol agent, a gross income of ₹1.46 was generated. This was comparable to or better than several other chemical fungicides evaluated.[5]

Beyond direct financial returns, the use of 2,4-DAPG offers several indirect benefits that are not always captured in traditional cost-benefit analyses. These include:

  • Reduced Environmental Impact: Biopesticides are generally less harmful to non-target organisms and have a lower environmental persistence than many chemical fungicides.

  • Management of Fungicide Resistance: The multiple modes of action of biocontrol agents like P. fluorescens can help to mitigate the development of resistance in pathogen populations, a significant challenge with chemical fungicides.

  • Improved Soil Health: The introduction of beneficial microbes can enhance soil fertility and overall ecosystem health. P. fluorescens can also promote plant growth through the production of phytohormones and increased nutrient availability.[7]

The following tables summarize the quantitative data on the performance and economic comparison of 2,4-DAPG-producing P. fluorescens and chemical fungicides.

Table 1: Performance of 2,4-DAPG-Producing Pseudomonas fluorescens in Suppressing Disease and Increasing Crop Yield

CropPathogenTreatmentKey Findings
MaizeFusarium moniliforme (Ear Rot)Talc-based formulation of P. fluorescens JM-1Ear fresh weight increased by 34%, dry weight by 34%, number of seeds per plant by 52%, and 100-grain weight by 18% compared to control.[4]
RiceHelminthosporium oryzae (Brown Spot)P. fluorescensGrain yield increased by 34.14% over the untreated control.[5]
CornAbiotic stress in low-pH soilSeed treatment with 2,4-DAPG-producing Pseudomonas strainTaller plants, fewer foliar lesions, and greater yields compared to negative controls.[3][6]
WheatRhizoctonia cerealis (Sheath Blight)P. fluorescens RB5Disease control efficacy of 71.22% in pot experiments.[8]

Table 2: Economic Comparison of Pseudomonas fluorescens and Chemical Fungicides for the Control of Brown Spot Disease in Rice

TreatmentCost of Plant Protection (Rs.)Gross Return (Rs.)Net Return (Rs.)Benefit-Cost Ratio (BCR)
P. fluorescens32,82548,00015,1751.46:1
Propiconazole32,61356,25023,6371.72:1
Propineb32,58748,00015,4131.47:1
Myclobutanil32,50947,25014,7411.45:1
CarbendazimNot specified43,12510,9851.34:1
Thiophanate32,14042,75010,6101.33:1
Control (Untreated)30,69234,8754,1831.13:1

(Data sourced from Kamei and Singh, 2021)[5]

Experimental Protocols

1. In Vitro Antagonistic Activity of 2,4-DAPG-Producing Bacteria (Dual Culture Assay)

  • Objective: To assess the direct inhibitory effect of 2,4-DAPG-producing bacteria on the growth of a target fungal pathogen.

  • Methodology:

    • A fresh culture of the 2,4-DAPG-producing bacterial isolate is streaked on one side of a Petri dish containing a suitable growth medium (e.g., Potato Dextrose Agar).

    • A mycelial plug of the target fungal pathogen is placed on the opposite side of the same Petri dish.

    • A control plate is prepared with only the fungal pathogen.

    • Plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.

    • The inhibition of fungal growth is observed and measured as the distance between the bacterial colony and the fungal mycelium. The percentage of inhibition can be calculated using the formula: ((Radius of fungal growth in control - Radius of fungal growth in dual culture) / Radius of fungal growth in control) * 100.

2. Field Trials for Efficacy of Biocontrol Agents

  • Objective: To evaluate the effectiveness of a 2,4-DAPG-based biocontrol agent in controlling a specific disease and its impact on crop yield under field conditions.

  • Methodology:

    • Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.

    • Treatments:

      • Test treatment: Application of the 2,4-DAPG-producing bacterial formulation (e.g., as a seed treatment, soil drench, or foliar spray).

      • Positive control: Application of a standard chemical fungicide known to be effective against the target disease.

      • Negative control: Untreated plots.

    • Application: The biocontrol agent and chemical fungicide are applied according to recommended dosages and timings. For seed treatments, seeds are coated with the bacterial formulation before sowing. For soil applications, the formulation is mixed with an organic carrier and applied to the soil. For foliar sprays, a suspension of the bacteria is sprayed onto the plant foliage.

    • Data Collection:

      • Disease Incidence and Severity: Assessed at regular intervals throughout the growing season using a standardized rating scale.

      • Plant Growth Parameters: Measurements such as plant height, biomass, and number of tillers/branches are recorded.

      • Yield Data: At harvest, the total yield (e.g., grain weight, fruit weight) from each plot is measured.

    • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizing Mechanisms and Workflows

signaling_pathway cluster_plant_cell Plant Cell DAPG DAPG Receptor Receptor DAPG->Receptor 1. Perception JA_Biosynthesis JA Biosynthesis Genes Upregulated Receptor->JA_Biosynthesis 2. Signal Transduction JA Jasmonic Acid (JA) JA_Biosynthesis->JA COI1 COI1 JA->COI1 3. JA binds to COI1 Defense_Genes Defense Gene Expression COI1->Defense_Genes 4. Derepression of Transcription Factors ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Caption: 2,4-DAPG Induced Systemic Resistance Pathway.

experimental_workflow cluster_lab In Vitro & Greenhouse cluster_field Field Evaluation Isolation Isolate 2,4-DAPG Producing Bacteria Identification Biochemical & Molecular Identification Isolation->Identification Dual_Culture Dual Culture Assay (Antagonism) Identification->Dual_Culture Pot_Trials Greenhouse Pot Trials (Efficacy & Phytotoxicity) Dual_Culture->Pot_Trials Field_Design Randomized Block Design Pot_Trials->Field_Design Treatments Biocontrol vs. Chemical vs. Control Field_Design->Treatments Application Seed/Soil/Foliar Application Treatments->Application Data_Collection Disease Scoring, Growth & Yield Data Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis

Caption: Experimental Workflow for Biocontrol Agent Evaluation.

cost_benefit_logic cluster_costs Costs cluster_benefits Benefits Biocontrol_Agent 2,4-DAPG Biocontrol Agent BC_Cost Production & Application Cost Biocontrol_Agent->BC_Cost BC_Benefit Yield Increase Soil Health Reduced Resistance Biocontrol_Agent->BC_Benefit Chemical_Fungicide Chemical Fungicide CF_Cost Purchase & Application Cost Chemical_Fungicide->CF_Cost CF_Benefit Yield Increase Chemical_Fungicide->CF_Benefit BCR_Analysis Benefit-Cost Ratio (BCR) Analysis BC_Cost->BCR_Analysis CF_Cost->BCR_Analysis BC_Benefit->BCR_Analysis CF_Benefit->BCR_Analysis Decision Decision on Adoption BCR_Analysis->Decision

Caption: Cost-Benefit Analysis Framework.

Conclusion

The use of this compound, primarily through the application of 2,4-DAPG-producing bacteria like Pseudomonas fluorescens, presents a scientifically sound and economically competitive alternative to conventional chemical fungicides. The dual-action mechanism of direct pathogen antagonism and induced systemic resistance provides robust crop protection, leading to significant yield increases. While the initial costs can be a factor, the benefit-cost ratio is comparable to many chemical treatments, with the added long-term advantages of environmental sustainability, reduced risk of fungicide resistance, and improved soil health. For researchers and drug development professionals, 2,4-DAPG and its producing organisms represent a fertile ground for the development of next-generation, sustainable crop protection solutions. Further research focusing on optimizing production costs and field application strategies for various cropping systems will undoubtedly enhance the adoption of this promising biocontrol agent.

References

Toxicological Evaluation of 2,4-Diacetylphloroglucinol and its Alternatives on Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4-Diacetylphloroglucinol (2,4-DAPG) is a naturally occurring broad-spectrum antibiotic produced by several species of Pseudomonas bacteria, which has garnered significant interest as a potential biocontrol agent against a variety of plant pathogens. Its efficacy in suppressing fungal and bacterial diseases has been well-documented. However, a comprehensive understanding of its toxicological profile on non-target organisms is crucial for its sustainable and safe application in agricultural and pharmaceutical contexts. This guide provides a comparative toxicological evaluation of 2,4-DAPG and selected alternatives, including the chemical fungicides azoxystrobin and pyraclostrobin, and the biological control agents Bacillus amyloliquefaciens, Bacillus subtilis, and Trichoderma harzianum.

It is important to note that while extensive toxicological data is available for the selected alternatives, there is a significant lack of publicly accessible data on the effects of purified 2,4-DAPG on a wide range of non-target organisms, particularly aquatic and terrestrial invertebrates and vertebrates. The following data has been compiled from available literature to provide as comprehensive a comparison as possible, while highlighting areas where further research is critically needed.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for 2,4-DAPG and its alternatives on various non-target organisms.

Table 1: Toxicity to Aquatic Organisms

CompoundOrganismEndpointValueExposure DurationReference
This compound (2,4-DAPG) Data Not Available----
Azoxystrobin Daphnia magna (Water Flea)EC500.28 mg/L48 hours[1](--INVALID-LINK--)
Oncorhynchus mykiss (Rainbow Trout)LC500.76 mg/L96 hours[1](--INVALID-LINK--)
Chlorella vulgaris (Green Algae)EC501.85 mg/L96 hours[2](--INVALID-LINK--)
Pyraclostrobin Daphnia magna (Water Flea)EC500.016 mg/L48 hours[3](--INVALID-LINK--)
Oncorhynchus mykiss (Rainbow Trout)LC500.006 mg/L96 hours[3](--INVALID-LINK--)
Raphidocelis subcapitata (Green Algae)EC50>0.0037 mg/L72 hours[3](--INVALID-LINK--)
Bacillus amyloliquefaciens Daphnia magna (Water Flea)EC50>100 mg/L48 hours[4](--INVALID-LINK--)
Oncorhynchus mykiss (Rainbow Trout)LC50>100 mg/L96 hours[4](--INVALID-LINK--)
Bacillus subtilis Data Not Available----
Trichoderma harzianum Data Not Available----

Table 2: Toxicity to Soil Organisms

CompoundOrganismEndpointValueExposure DurationReference
This compound (2,4-DAPG) Data Not Available----
Azoxystrobin Eisenia fetida (Earthworm)LC50>1000 mg/kg soil14 days[5](--INVALID-LINK--)
Pyraclostrobin Eisenia fetida (Earthworm)LC50>500 mg/kg soil14 days[3](--INVALID-LINK--)
Bacillus amyloliquefaciens Eisenia fetida (Earthworm)LC50>10,000 mg/kg soil (formulation)14 days[4](--INVALID-LINK--)
Bacillus subtilis Data Not Available----
Trichoderma harzianum Data Not Available----

Table 3: Toxicity to Insects

CompoundOrganismEndpointValueExposure RouteReference
This compound (2,4-DAPG) Data Not Available----
Azoxystrobin Apis mellifera (Honeybee)LD50>100 µ g/bee Oral (48h)[6](--INVALID-LINK--)
Apis mellifera (Honeybee)LD50>200 µ g/bee Contact (48h)[7](--INVALID-LINK--)
Pyraclostrobin Apis mellifera (Honeybee)LD50>100 µ g/bee Oral (48h)[3](--INVALID-LINK--)
Apis mellifera (Honeybee)LD50>100 µ g/bee Contact (48h)[3](--INVALID-LINK--)
Bacillus amyloliquefaciens Apis mellifera (Honeybee)LD50>0.023 mg/bee (formulation)Oral (48h)[4](--INVALID-LINK--)
Bacillus subtilis Data Not Available----
Trichoderma harzianum Data Not Available----

Table 4: Mammalian Toxicity

CompoundOrganismEndpointValueRouteReference
This compound (2,4-DAPG) Data Not Available----
Azoxystrobin RatLD50>5000 mg/kgOral[8](--INVALID-LINK--)
RabbitLD50>2000 mg/kgDermal[8](--INVALID-LINK--)
Pyraclostrobin RatLD50>5000 mg/kgOral[9](--INVALID-LINK--)
RatLD50>2000 mg/kgDermal[9](--INVALID-LINK--)
Bacillus amyloliquefaciens RatLD50>5000 mg/kg (strain FZB24)Oral[4](--INVALID-LINK--)
Bacillus subtilis RatLD50>5000 mg/kg (strain UBBS-14)Oral[1](--INVALID-LINK--)
Trichoderma harzianum Rat-No adverse effects at 1x10^9 spores/kgOral[10](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for key experiments cited in the tables are provided below to ensure transparency and facilitate the replication and comparison of findings.

1. Aquatic Toxicity Testing - Daphnia magna

  • Test Organism: Daphnia magna (neonates <24 hours old).

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent (if necessary) and then serially diluted in culture water to obtain the desired test concentrations. A solvent control is included if a solvent is used.

  • Test Conditions: Testing is typically conducted in glass beakers containing a defined volume of test solution and a specified number of daphnids (e.g., 20 daphnids per replicate, with multiple replicates per concentration). The test is performed under controlled conditions of temperature (e.g., 20 ± 2°C), light intensity, and photoperiod (e.g., 16-hour light: 8-hour dark).

  • Exposure Duration: 48 hours.

  • Endpoint: Immobilization (EC50), defined as the inability of the daphnids to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

2. Avian Acute Oral Toxicity Test

  • Test Organism: Northern bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos), typically 16-24 weeks old.

  • Test Substance Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single oral dose directly into the crop or esophagus using a gavage tube. A control group receives the vehicle only.

  • Dosage: A range of dose levels is used to determine the dose-response relationship.

  • Observation Period: Birds are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days post-dosing.

  • Endpoint: The median lethal dose (LD50), which is the statistically estimated dose that is lethal to 50% of the test animals.

  • Data Analysis: The LD50 and its 95% confidence intervals are calculated using statistical methods like the moving average or probit method.

3. Earthworm Acute Toxicity Test

  • Test Organism: Adult earthworms (Eisenia fetida) with a well-developed clitellum.

  • Test Substrate: The test substance is thoroughly mixed into a standardized artificial soil substrate. A control group with untreated soil is also prepared.

  • Test Conditions: The test is conducted in glass containers with a specified amount of soil and number of earthworms per container. The containers are maintained in a controlled environment with respect to temperature (e.g., 20 ± 2°C) and light.

  • Exposure Duration: 14 days.

  • Endpoint: Mortality (LC50), which is the concentration of the test substance in the soil that is lethal to 50% of the earthworms.

  • Data Analysis: The LC50 value and its 95% confidence intervals are determined using appropriate statistical models.

4. Honeybee Acute Oral and Contact Toxicity Tests

  • Test Organism: Young adult worker honeybees (Apis mellifera).

  • Oral Toxicity Test:

    • Administration: Bees are individually or group-fed a known volume of a sucrose solution containing the test substance at various concentrations. Control bees receive the sucrose solution with or without the solvent.

    • Endpoint: Mortality is recorded at specified time points (e.g., 24, 48, 72 hours), and the LD50 (dose per bee) is calculated.

  • Contact Toxicity Test:

    • Administration: A precise volume of the test substance, dissolved in a volatile solvent like acetone, is applied topically to the dorsal thorax of each bee. Control bees are treated with the solvent alone.

    • Endpoint: Mortality is assessed at regular intervals, and the LD50 (dose per bee) is determined.

  • Test Conditions: Both tests are conducted in cages under controlled laboratory conditions of temperature and humidity.

5. Mammalian Acute Oral Toxicity Test (Up-and-Down Procedure)

  • Test Organism: Typically, young adult female rats of a standard laboratory strain.

  • Administration: The test substance is administered as a single oral dose by gavage.

  • Dosing Procedure: This method is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal. This minimizes the number of animals required.

  • Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The LD50 is calculated based on the results of the sequential dosing.

  • Data Analysis: The LD50 is estimated using the maximum likelihood method.

Signaling Pathways and Experimental Workflows

Mode of Action of this compound

The primary mode of action of 2,4-DAPG is the disruption of biological membranes. It is believed to act as a proton ionophore, dissipating the proton motive force across mitochondrial and plasma membranes. This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing cell death.

2,4-DAPG_Mode_of_Action DAPG 2,4-DAPG Membrane Cellular Membranes (Mitochondrial & Plasma) DAPG->Membrane Inserts into ProtonGradient Disruption of Proton Gradient Membrane->ProtonGradient Causes ATP_Synthase ATP Synthase Inhibition ProtonGradient->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of 2,4-DAPG toxicity.

Experimental Workflow for Aquatic Ecotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the ecotoxicity of a compound on aquatic organisms.

Aquatic_Ecotox_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis cluster_reporting Reporting TestSubstance Test Substance Preparation RangeFinding Range-Finding Test TestSubstance->RangeFinding TestOrganisms Acclimation of Test Organisms TestOrganisms->RangeFinding DefinitiveTest Definitive Test (Multiple Concentrations) RangeFinding->DefinitiveTest Inform Observation Observation of Endpoints (e.g., Mortality) DefinitiveTest->Observation DataAnalysis Statistical Analysis (LC50/EC50 Calculation) Observation->DataAnalysis Report Final Report Generation DataAnalysis->Report

Caption: Generalized workflow for aquatic toxicity testing.

Comparative Mode of Action: Strobilurin Fungicides (Azoxystrobin & Pyraclostrobin)

Azoxystrobin and pyraclostrobin belong to the strobilurin class of fungicides. Their mode of action involves the inhibition of mitochondrial respiration at the cytochrome bc1 complex (Complex III), which blocks electron transport and, consequently, ATP synthesis.

Strobilurin_MoA Strobilurin Azoxystrobin / Pyraclostrobin ComplexIII Cytochrome bc1 Complex (Complex III) Strobilurin->ComplexIII Binds to Qo site ElectronTransport Blocked Electron Transport ComplexIII->ElectronTransport ATP_Production Inhibition of ATP Production ElectronTransport->ATP_Production FungalGrowth Inhibition of Fungal Growth ATP_Production->FungalGrowth

References

Comparison of methods for monitoring 2,4-DAPG producing Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 2,4-diacetylphloroglucinol (2,4-DAPG) by Pseudomonas species is a cornerstone of biocontrol research, offering a promising alternative to chemical pesticides. Effective monitoring of these beneficial bacteria is crucial for understanding their ecological dynamics and for the development of robust biocontrol agents. This guide provides an objective comparison of current methods for monitoring 2,4-DAPG producing Pseudomonas, complete with experimental data, detailed protocols, and visual aids to facilitate informed decisions in your research.

Comparison of Monitoring Methods

A variety of techniques are available for the detection and quantification of 2,4-DAPG producing Pseudomonas, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, available resources, and the required level of sensitivity and throughput. The following table summarizes the key quantitative parameters of the most common methods.

MethodPrincipleLimit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
Dilution Plating on Selective Media Culture-based enumeration of bacteria on media containing selective agents.~log 4.0 CFU/g of fresh root weight[1][2]Low to MediumSimple, inexpensive, provides viable counts.Time-consuming, may not be selective enough, can be inhibited by other microbes.
Colony Hybridization with phlD Probe Detection of colonies containing the phlD gene using a labeled DNA probe.~log 4.0 CFU/g of fresh root weight[1][2]MediumSpecific for 2,4-DAPG producers.Labor-intensive, potential for probe to hybridize non-specifically, may require PCR confirmation.[1][2]
phlD-specific PCR-based Dilution Endpoint Assay Quantification based on the highest dilution of a sample that yields a PCR product for the phlD gene.~log 3.3 CFU/g of fresh root weight[1][2]HighMore sensitive than plating or colony hybridization, rapid.Can be influenced by PCR inhibitors, may overestimate viable populations.
Real-Time PCR (qPCR) with phlD primers Quantification of the phlD gene in real-time using fluorescent probes or dyes.60 to 600 fg of genomic DNA (8 to 80 CFU) from pure cultures; 600 fg to 6.0 pg (80 to 800 CFU) from root washes.[3][4][5]HighHighly sensitive and specific, quantitative, culture-independent.[3][4][5]Requires specialized equipment, susceptible to PCR inhibitors from environmental samples.
Whole-Cell Biosensors Engineered bacteria that produce a detectable signal (e.g., light, color) in the presence of 2,4-DAPG.>20 nM of 2,4-DAPG[6][7][8][9]HighHighly sensitive and specific to the compound, enables in-situ detection.Signal may be influenced by environmental factors, requires specialized bacterial strains.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of 2,4-DAPG from culture extracts or environmental samples.Dependent on extraction efficiency and detector sensitivity.Low to MediumDirectly quantifies the compound, highly accurate and reproducible.Requires extensive sample preparation, expensive equipment, not suitable for high-throughput screening.[10][11][12]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological processes and experimental procedures, the following diagrams illustrate the regulatory pathway of 2,4-DAPG biosynthesis and a generalized workflow for its monitoring.

G Simplified Regulatory Pathway of 2,4-DAPG Biosynthesis GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation sRNA Small RNAs (e.g., RsmX, RsmY, RsmZ) GacA->sRNA Activates transcription RsmA_RsmE RsmA/RsmE (Translational Repressors) sRNA->RsmA_RsmE Sequesters phl_mRNA phlACBD mRNA RsmA_RsmE->phl_mRNA Binds and represses translation PhlACBD PhlACBD (Biosynthesis Enzymes) phl_mRNA->PhlACBD Translation DAPG 2,4-DAPG PhlACBD->DAPG Biosynthesis PhlF PhlF (Transcriptional Repressor) DAPG->PhlF Binds and inactivates phlA_promoter phlA promoter PhlF->phlA_promoter Binds and represses transcription

Caption: Simplified regulatory pathway of 2,4-DAPG biosynthesis in Pseudomonas.

G Generalized Workflow for Monitoring 2,4-DAPG Producers cluster_sample Sample Collection & Preparation cluster_methods Monitoring Methods cluster_analysis Data Analysis Sample Rhizosphere/Soil Sample Extraction Bacterial Cell Extraction / DNA Extraction / Metabolite Extraction Sample->Extraction Culture Culture-based (Dilution Plating) Extraction->Culture Molecular Molecular (PCR, qPCR, Hybridization) Extraction->Molecular Biosensor Biosensor Assay Extraction->Biosensor Chemical Chemical Analysis (HPLC) Extraction->Chemical Quantification Quantification (CFU/g, gene copies/g, concentration) Culture->Quantification Molecular->Quantification Identification Genotype/Strain Identification Molecular->Identification Biosensor->Quantification Chemical->Quantification

Caption: Generalized experimental workflow for monitoring 2,4-DAPG producing Pseudomonas.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are summarized protocols for key experiments mentioned in this guide.

Real-Time PCR (qPCR) for phlD Quantification

This protocol is adapted from established methods for quantifying 2,4-DAPG producing Pseudomonas from environmental samples.[3][4][5]

1. DNA Extraction:

  • Collect rhizosphere or soil samples.

  • Use a commercial soil DNA isolation kit according to the manufacturer's instructions to extract total DNA.

  • Quantify the extracted DNA using a spectrophotometer and assess its purity.

2. Primer Design:

  • Design primers specific to a conserved region of the phlD gene. The use of multiple primer sets may be necessary to amplify phlD from different genotypes.[3][5]

3. qPCR Reaction Setup:

  • Prepare a reaction mixture containing:

    • SYBR Green Master Mix

    • Forward and reverse phlD primers

    • Template DNA (from samples and standards)

    • Nuclease-free water

  • Include no-template controls to check for contamination.

4. Standard Curve Preparation:

  • Prepare a standard curve using serial dilutions of a known amount of plasmid DNA containing the phlD gene or genomic DNA from a pure culture of a phlD+ strain.

5. qPCR Cycling Conditions:

  • An example of cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify the specificity of the amplified product.

6. Data Analysis:

  • Determine the threshold cycle (Ct) for each sample.

  • Use the standard curve to calculate the number of phlD gene copies in each sample.

  • Express the results as phlD gene copies per gram of soil or root.

High-Performance Liquid Chromatography (HPLC) for 2,4-DAPG Quantification

This protocol provides a general framework for the extraction and quantification of 2,4-DAPG.[10][12]

1. Sample Preparation and Extraction:

  • For liquid cultures, acidify the culture supernatant to pH 2.0 with an appropriate acid (e.g., HCl) and extract twice with an equal volume of ethyl acetate.

  • For soil or rhizosphere samples, perform an initial extraction with 80% acetone to remove interfering polar compounds.[10] Subsequently, acidify and extract with ethyl acetate.

  • Evaporate the organic phase to dryness and resuspend the residue in the mobile phase.

2. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

  • Detection: UV detector at a wavelength of 270 nm.

  • Quantification: Create a standard curve using a pure 2,4-DAPG standard of known concentrations. The concentration in the samples is determined by comparing the peak area with the standard curve.

Whole-Cell Biosensor Assay

This protocol is based on the use of a phlF-based biosensor.[6][7][8][9]

1. Biosensor Strain Preparation:

  • Grow the biosensor strain (e.g., E. coli or Pseudomonas carrying the biosensor plasmid) in a suitable medium to mid-log phase.

2. Assay Setup:

  • In a microplate, combine the biosensor cell suspension with either:

    • Pure 2,4-DAPG standards for a standard curve.

    • Supernatants from bacterial cultures to be tested.

    • Soil or root extracts.

3. Incubation:

  • Incubate the microplate under appropriate conditions (e.g., 30°C with shaking) for a sufficient time to allow for induction of the reporter gene.

4. Signal Detection:

  • Measure the output signal (e.g., luminescence for lux-based sensors or β-galactosidase activity for lacZ-based sensors) using a plate reader.

5. Data Analysis:

  • Subtract the background signal from the no-inducer control.

  • Use the standard curve to determine the concentration of 2,4-DAPG in the unknown samples.

This guide provides a comprehensive overview to assist researchers in selecting the most appropriate method for monitoring 2,4-DAPG producing Pseudomonas. By understanding the principles, performance characteristics, and protocols of each technique, scientists can generate reliable and meaningful data to advance the field of biological control.

References

2,4-Diacetylphloroglucinol (2,4-DAPG): A Comparative Guide to its Biocontrol Efficacy Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocontrol agent 2,4-Diacetylphloroglucinol (2,4-DAPG) and its efficacy against the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease. The information presented herein is compiled from various scientific studies to offer an objective overview of its performance, supported by experimental data and detailed protocols.

Comparative Performance of 2,4-DAPG and Alternatives

2,4-DAPG, a phenolic compound produced by several species of Pseudomonas, has demonstrated significant antagonistic activity against a broad range of plant pathogens, including Botrytis cinerea. Its efficacy stems from a dual mode of action: direct antifungal activity and the induction of systemic resistance (ISR) in the host plant. The following table summarizes quantitative data from various studies, comparing the performance of 2,4-DAPG-producing bacteria and pure 2,4-DAPG with other biocontrol agents and mutants.

Biocontrol Agent/TreatmentHost Plant/AssayPathogenEfficacy MeasurementResultCitation
Pseudomonas protegens Pf-5 (Wild-type)Cannabis sativaBotrytis cinereaDisease Reduction (%)40%[1][2]
P. protegens Pf-5 ΔphlA (DAPG deficient)Cannabis sativaBotrytis cinereaDisease Reduction (%)19%[1][2]
P. protegens ML15 (DAPG producer)Post-harvest TomatoBotrytis cinereaFungal Growth Reduction (%)53.0 ± 0.63%[3]
P. protegens ML15 (DAPG producer)Post-harvest TomatoBotrytis cinereaDisease Development Reduction (%)52.8 ± 1.5%[3]
Pure 2,4-DAPG (100 µM)Arabidopsis thalianaBotrytis cinereaNecrosis Lesion Diameter ReductionSignificant reduction compared to control[4][5]
Bacillus subtilis L1-21TomatoBotrytis cinereaDisease ControlSignificant[1]
Trichoderma harzianum T39GrapevineBotrytis cinereaDisease Reduction (%)36.3 ± 2.7%
Chemical Fungicide (Dicarboximide)TomatoBotrytis cinereaDisease ControlEffective, but resistance is a concern[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for evaluating the biocontrol potential of 2,4-DAPG against Botrytis cinerea.

In Vitro Antagonism Assay: Dual Culture Method

This method assesses the direct inhibitory effect of 2,4-DAPG-producing bacteria on the mycelial growth of Botrytis cinerea.

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) plates.

  • Inoculation of Pathogen: Place a 5 mm mycelial plug of a 5-7 day old culture of Botrytis cinerea in the center of a fresh PDA plate.

  • Inoculation of Antagonist: Streak the bacterial isolate (e.g., Pseudomonas protegens) on the PDA plate at a fixed distance (e.g., 2 cm) from the fungal plug.

  • Incubation: Incubate the plates at 25°C.

  • Data Collection: Measure the radial growth of the fungal colony in the direction of the bacterial streak and compare it to a control plate with only the fungus. Calculate the percentage of inhibition.[3]

In Planta Biocontrol Assay on Tomato Fruit

This assay evaluates the efficacy of a biocontrol agent in preventing disease on post-harvest fruit.

  • Fruit Preparation: Select healthy, uniform-sized cherry tomatoes. Surface sterilize the fruit with 70% ethanol and rinse with sterile distilled water.

  • Wounding: Create a small wound (e.g., 2 mm deep) on each fruit with a sterile needle.

  • Application of Biocontrol Agent: Apply a suspension of the biocontrol agent (e.g., P. protegens ML15 culture or its cell-free supernatant) to the wound site.

  • Pathogen Inoculation: After a set incubation period (e.g., 24 hours), inoculate the wound site with a spore suspension of Botrytis cinerea (e.g., 1 x 10^5 spores/mL).

  • Incubation: Place the tomatoes in a humid chamber at room temperature.

  • Disease Assessment: Measure the lesion diameter daily for several days to assess disease development.[3]

Induction of Systemic Resistance (ISR) Assay in Arabidopsis

This protocol is used to determine if 2,4-DAPG can induce a plant's own defense mechanisms.

  • Plant Growth: Grow Arabidopsis thaliana plants in sterile soil for 3 weeks.

  • Root Treatment: Drench the soil with a solution of pure 2,4-DAPG (e.g., 100 µM). Use a mock treatment (e.g., water with the same concentration of the solvent used for DAPG) as a control.[4][7]

  • Pathogen Challenge: After 2 days, inoculate the leaves by placing a droplet of Botrytis cinerea spore suspension (e.g., 5 µl of 1 x 10^5 spores/mL) on each leaf.[7]

  • Disease Scoring: After 3-4 days, measure the diameter of the necrotic lesions on the leaves. A significant reduction in lesion size in the DAPG-treated plants compared to the control indicates ISR.[4][7]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the signaling pathways involved in the biocontrol activity of 2,4-DAPG.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_planta In Planta Analysis cluster_isr ISR Mechanism Study iv_start Dual Culture Assay iv_measure Measure Mycelial Inhibition iv_start->iv_measure end Evaluate Biocontrol Efficacy iv_measure->end ip_start Treat Plant/Fruit with 2,4-DAPG ip_inoculate Inoculate with Botrytis cinerea ip_start->ip_inoculate ip_assess Assess Disease Severity (Lesion Size) ip_inoculate->ip_assess ip_assess->end isr_start Treat Plant Roots with 2,4-DAPG isr_challenge Challenge Leaves with Botrytis cinerea isr_start->isr_challenge isr_gene Analyze Defense Gene Expression (e.g., PDF1.2) isr_challenge->isr_gene isr_gene->end start Isolate 2,4-DAPG Producing Bacteria start->iv_start start->ip_start start->isr_start

Caption: Experimental workflow for evaluating 2,4-DAPG's biocontrol activity.

isr_pathway cluster_plant Plant Cell dapg 2,4-DAPG (from Pseudomonas) ja_pathway Jasmonic Acid (JA) Signaling Pathway dapg->ja_pathway et_pathway Ethylene (ET) Signaling Pathway dapg->et_pathway defense_genes Activation of Defense Genes (e.g., PDF1.2, WRKY70) ja_pathway->defense_genes et_pathway->defense_genes isr Induced Systemic Resistance (ISR) defense_genes->isr botrytis Botrytis cinerea Infection isr->botrytis Inhibition

Caption: 2,4-DAPG-mediated Induced Systemic Resistance (ISR) pathway in plants.

direct_mechanism cluster_fungus Botrytis cinerea Cell dapg 2,4-DAPG cell_membrane Fungal Cell Membrane dapg->cell_membrane Direct Interaction membrane_disruption Membrane Permeabilization & Disruption cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Direct antifungal mechanism of 2,4-DAPG on Botrytis cinerea.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 2,4-Diacetylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2,4-Diacetylphloroglucinol (DAPG), a naturally occurring phenol with broad-spectrum antimicrobial properties. Adherence to these procedural guidelines will mitigate risks and ensure compliance with safety regulations.

Health and Safety Data Summary

This compound is a hazardous substance requiring careful handling and disposal.[1][2] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2]
Serious Eye IrritationH319Causes serious eye irritation.[2]
Respiratory IrritationH335May cause respiratory irritation.[2]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the chemical, all personnel must be equipped with the following PPE:

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., Viton, neoprene, or natural rubber).[4]

  • Eye Protection: Use tight-sealing safety goggles.[1] If there is a splash hazard, a full face shield should be worn.[4]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If working with powders outside of a certified fume hood where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels), in a designated, puncture-proof, and sealable hazardous waste container.[5]

    • This container must be clearly labeled as "Hazardous Waste: this compound".[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[6][7]

    • Do not discard any this compound solutions down the sink drain.[5][7]

  • Sharps and Labware:

    • Pipette tips, Eppendorf tubes, and other small, contaminated items should be collected in a sealable container separate from other hazardous chemical waste.[5]

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as sand or diatomaceous earth.[7]

  • Carefully collect the absorbed material and place it into a closed container for disposal as hazardous waste.[7]

  • Do not use water to clean up spills of the solid material, as this can lead to contamination of water sources.[7]

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1] The preferred method for the disposal of phenolic compounds is incineration by a licensed chemical disposal facility.[7]

  • Ensure that the hazardous waste container is kept closed when not in use and is stored in a well-ventilated area.[1][5]

  • When the container is approximately 90% full, request a pickup from your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate solid Solid Waste (Pure compound, grossly contaminated materials) segregate->solid liquid Liquid Waste (Solutions containing the compound) segregate->liquid sharps Sharps & Labware (Contaminated tips, tubes, etc.) segregate->sharps collect Step 3: Collect in Labeled, Sealable Hazardous Waste Containers solid->collect liquid->collect sharps->collect store Step 4: Store Securely in a Well-Ventilated Area collect->store pickup Step 5: Arrange for Pickup by Authorized Waste Disposal Service store->pickup end End: Proper Disposal via Incineration at a Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Diacetylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,4-Diacetylphloroglucinol

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (DAPG), a naturally occurring phenolic compound with broad-spectrum antimicrobial properties. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before use[1]. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementGHS Precautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritation[2]P264, P280, P302+P352, P332+P317, P362+P364[2]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[2]P264, P280, P305+P351+P338, P337+P317[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[2]P261, P271, P304+P340, P319, P403+P233, P405[2]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles / Face ShieldUse tight-sealing safety goggles[3]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin/Body Laboratory Coat / Chemical-Resistant CoverallsA standard lab coat is the minimum requirement. For larger quantities or tasks with a high risk of exposure, chemical-resistant coveralls are recommended[4][5].
Hands Chemical-Resistant GlovesUse unlined, liquid-proof gloves made of nitrile, neoprene, or butyl rubber[4][5]. Never wear cotton or leather gloves[6]. Always inspect gloves for leaks or tears before use and wash them before removal.
Respiratory NIOSH/MSHA Approved RespiratorUse only in a well-ventilated area[3]. If handling the powder outside of a fume hood, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required[3].

Operational and Disposal Plans

This section provides step-by-step procedural guidance for the safe handling and disposal of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation of dust or vapors[3].

  • Fume Hood: For procedures involving weighing the solid powder or preparing stock solutions, a certified chemical fume hood is required.

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Standard Handling Protocol
  • Preparation: Before starting, ensure all required PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing (Solid): Conduct all weighing of the crystalline solid inside a chemical fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: To prepare a stock solution, dissolve the solid in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide (DMF)[1][7]. This process should be performed under an inert gas atmosphere[1]. Prepare working solutions daily as aqueous solutions are not stable for more than one day[1][8].

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[3]. Decontaminate all work surfaces.

  • Storage: Store this compound in a tightly closed container in a well-ventilated, secure area[3]. The crystalline solid should be stored at -20°C for long-term stability[1].

First Aid Measures
  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or physician[3][9].

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[3][9]. Contaminated clothing should be removed and washed before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing[3][9]. If eye irritation persists, get medical attention.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Containerization: Collect all contaminated solids, liquids, and disposable PPE in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept closed when not in use[10].

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHSO) office. Do not dispose of this chemical down the drain or in regular trash[3][10].

Visualized Workflows and Mechanisms

To further clarify procedures and the compound's biological activity, the following diagrams have been generated.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Workspace (In Fume Hood) A->B C 3. Weigh Solid DAPG B->C D 4. Prepare Solution (Under Inert Gas) C->D E 5. Decontaminate Surfaces D->E F 6. Segregate Waste (Label Hazardous Waste Container) E->F G 7. Doff PPE F->G H 8. Wash Hands Thoroughly G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Antibacterial_Mechanism DAPG This compound (DAPG) Membrane Bacterial Cell Membrane DAPG->Membrane interacts with Permeability Increased Membrane Permeability Membrane->Permeability leads to Leakage Intracellular Leakage Permeability->Leakage Death Cell Death Leakage->Death

Caption: The bactericidal action of 2,4-DAPG is linked to the disruption of cell membrane integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diacetylphloroglucinol
Reactant of Route 2
Reactant of Route 2
2,4-Diacetylphloroglucinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。